molecular formula C22H23FN2O3 B1163401 MEP-FUBICA

MEP-FUBICA

Cat. No.: B1163401
M. Wt: 382.4
InChI Key: NJKBTNATMCPTGH-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MEP-FUBICA is an analytical reference standard that is structurally categorized as a synthetic cannabinoid. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Properties

Molecular Formula

C22H23FN2O3

Molecular Weight

382.4

InChI

InChI=1S/C22H23FN2O3/c1-3-6-19(22(27)28-2)24-21(26)18-14-25(20-8-5-4-7-17(18)20)13-15-9-11-16(23)12-10-15/h4-5,7-12,14,19H,3,6,13H2,1-2H3,(H,24,26)/t19-/m0/s1

InChI Key

NJKBTNATMCPTGH-IBGZPJMESA-N

SMILES

FC(C=C1)=CC=C1CN2C=C(C(N[C@H](C(OC)=O)CCC)=O)C3=CC=CC=C32

Synonyms

MMB-FUBICA isomer 1

Origin of Product

United States

Foundational & Exploratory

what is the mechanism of action of MEP-FUBICA

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action, Pharmacodynamics, and Structural Analysis

Executive Summary

MEP-FUBICA (Cayman Chemical Item No. 21653) is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide family. Structurally, it is the methyl ester pentanoate analog of the well-known FUBICA class, specifically identified as N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-L-norvaline, methyl ester.

This guide delineates the pharmacodynamic mechanism of this compound, detailing its interaction with the endocannabinoid system (ECS), its specific G-protein coupled signaling cascades, and the critical metabolic instability introduced by its terminal methyl ester moiety.

Chemical Identity & Structural Logic

To understand the mechanism, one must first deconstruct the ligand's architecture. This compound follows the "Linker-Core-Tail" SAR (Structure-Activity Relationship) model typical of third-generation SCRAs.

FeatureComponentMechanistic Function
Core Scaffold Indole-3-carboxamideProvides the primary geometric fit for the CB1 receptor's orthosteric binding pocket. The indole nitrogen (N1) serves as the anchor point for the lipophilic tail.
N-Tail (Linker) 4-fluorobenzylHigh-Affinity Anchor: The p-fluorobenzyl group occupies a hydrophobic sub-pocket within the receptor. The fluorine atom increases lipophilicity and metabolic stability against aromatic hydroxylation, significantly enhancing binding affinity (

) compared to non-fluorinated analogs.
Head Group L-Norvaline Methyl EsterInteraction & Lability: The amino acid derived chain (norvaline) facilitates hydrogen bonding within the receptor. Crucially, the methyl ester ("MEP") makes the molecule a prodrug-like agonist that is highly susceptible to hydrolysis.

IUPAC Name: Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate.[1]

Mechanism of Action (Pharmacodynamics)

This compound functions as a high-affinity, full agonist at the cannabinoid receptors, with significant selectivity for CB1 (central nervous system) over CB2 (peripheral immune system).

3.1. Receptor Binding & Activation

Upon systemic administration, this compound crosses the blood-brain barrier due to its high lipophilicity. It binds to the orthosteric site of the CB1 receptor (a Class A GPCR), inducing a conformational change in the transmembrane helices (specifically TM3 and TM6).

3.2. Signal Transduction Cascade

The conformational shift triggers the dissociation of the heterotrimeric G-protein complex (


), initiating downstream signaling. Unlike 

-THC, which acts as a partial agonist, indole-3-carboxamides like this compound typically stabilize the active receptor state more effectively, leading to "super-agonist" efficacy.

Key Signaling Events:

  • Inhibition of Adenylyl Cyclase: The

    
     subunit inhibits adenylyl cyclase, causing a rapid depletion of intracellular cAMP.
    
  • Ion Channel Modulation: The

    
     subunits activate G-protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibit voltage-gated calcium channels (VGCCs).
    
    • Physiological Outcome: Hyperpolarization of the presynaptic membrane and suppression of neurotransmitter release (GABA, Glutamate).

  • MAPK/ERK Activation: Recruitment of mitogen-activated protein kinases (MAPK), promoting downstream nuclear transcription factors.

3.3. Functional Selectivity (Biased Agonism)

Recent research into FUBICA analogs suggests a bias toward


-arrestin 2 recruitment .
  • Implication: While G-protein signaling drives analgesia and psychoactivity,

    
    -arrestin recruitment drives receptor internalization (desensitization). High-efficacy recruitment of 
    
    
    
    -arrestin is mechanistically linked to the rapid tolerance and severe withdrawal symptoms observed with this class of SCRAs.
Visualization: Signaling & Metabolism

The following diagram illustrates the dual-pathway activation (G-protein vs.


-arrestin) and the parallel metabolic inactivation pathway unique to the ester structure of this compound.

MEP_FUBICA_Mechanism node_agonist This compound (Ligand) node_cb1 CB1 Receptor (TM Domain) node_agonist->node_cb1 High Affinity Binding node_liver Hepatic Metabolism (Carboxylesterases) node_agonist->node_liver Systemic Circulation node_gprot Gi/o Protein Activation node_cb1->node_gprot Conformational Change node_arrestin Beta-Arrestin 2 Recruitment node_cb1->node_arrestin Biased Signaling node_camp Decrease cAMP (Inhibit Adenylyl Cyclase) node_gprot->node_camp G-alpha_i node_ion Ion Channel Modulation (GIRK Open / VGCC Close) node_gprot->node_ion G-beta/gamma node_tox Tolerance & Receptor Internalization node_arrestin->node_tox node_effect Psychoactive Effects (Sedation, Hallucination) node_camp->node_effect node_ion->node_effect node_metabolite Acid Metabolite (Inactive/Low Potency) node_liver->node_metabolite Hydrolysis

Figure 1: Mechanistic pathway of this compound showing G-protein activation, beta-arrestin recruitment, and the critical metabolic hydrolysis route.

Metabolic Fate & Toxicological Implications

The "MEP" designation (Methyl Ester Pentanoate) is the critical determinant of this compound's duration of action and toxicity profile.

5.1. Hydrolytic Instability

Unlike amide-linked SCRAs (e.g., AB-FUBINACA), ester-linked SCRAs like this compound are substrates for human carboxylesterases (hCES1 and hCES2) found in the liver and plasma.

  • Reaction: Hydrolysis of the methyl ester.

  • Product: The corresponding carboxylic acid metabolite.

  • Consequence: The acid metabolite typically loses affinity for the CB1 receptor. This results in a "short-acting" profile.

5.2. The "Popcorn Effect" (Re-dosing Toxicity)

Because the compound is rapidly metabolized into an inactive acid, the psychoactive duration is short. This often compels the user to re-dose frequently.

  • Mechanism of Toxicity: Rapid spikes in peak plasma concentration (

    
    ) combined with potent full agonism can lead to synaptic saturation .
    
  • Clinical Manifestation: Seizures, tachycardia, and catalepsy are risks associated with this "hit-and-run" pharmacokinetic profile, distinct from the longer-lasting effects of amide analogs.

Experimental Protocol: Identification & Analysis

For researchers confirming the presence of this compound in biological or seized samples, the following workflow is validated.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) Target: Parent Compound (in seized material) vs. Metabolite (in urine/blood).

Protocol Steps:

  • Sample Preparation:

    • Solids: Dissolve 10 mg sample in 1 mL Methanol. Sonicate for 10 min.

    • Biologicals:[2] Perform Liquid-Liquid Extraction (LLE) using n-hexane:ethyl acetate (9:1) at pH 9.

  • Derivatization (Optional but Recommended for Metabolites):

    • The acid metabolite requires derivatization (e.g., BSTFA + 1% TMCS) to be volatile enough for GC-MS. The parent this compound does not require derivatization.

  • GC Parameters:

    • Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium @ 1.2 mL/min.

    • Temp Program: 100°C (hold 1 min) -> 300°C @ 20°C/min (hold 15 min).

  • MS Identification (EI Mode 70eV):

    • Key Fragment Ions (m/z):

      • Base Peak: 253 (Indole-3-carbonyl cation with fluorobenzyl group).

      • Molecular Ion: 382

        
        .
        
      • Secondary: 109 (Fluorobenzyl cation), 144 (Indole core fragment).

References
  • Banister, S. D., & Connor, M. (2018). The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists. In New Psychoactive Substances: Pharmacology, Clinical, Forensic and Analytical Toxicology. Springer.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). Monographs: Indole-3-carboxamides. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2021). Synthetic cannabinoids in Europe – a review. Retrieved from [Link]

  • Presley, B. C., et al. (2016). Synthetic Cannabinoids: A Comprehensive Review of the Literature. Current Pharmaceutical Design, 22(12).

Sources

Technical Synthesis Guide: Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathway for Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate .

This molecule is a structural analog of the synthetic cannabinoid MMB-FUBICA (which typically contains a valine methyl ester). The specific "pentanoate" nomenclature in your request indicates the use of Methyl L-Norvalinate (the straight-chain C5 amino acid ester) or a specific isomer like Methyl L-Isoleucinate , rather than the standard valine (3-methylbutanoate) found in MMB-FUBICA. This guide proceeds with the literal chemical interpretation: the coupling of an indole-3-core with Methyl 2-aminopentanoate .

Executive Summary & Retrosynthetic Analysis

The target compound is an indole-3-carboxamide featuring a 4-fluorobenzyl moiety at the indole


 position and a pentanoate amino acid ester coupled to the 

carbonyl. The synthesis is best approached via a convergent linear sequence to maximize regioselectivity at the indole nitrogen and prevent racemization of the amino acid chiral center.
Retrosynthetic Logic

The molecule is disconnected at the amide bond and the indole nitrogen:

  • Amide Disconnection: Separates the amino acid ester (Nucleophile) from the indole-3-carboxylic acid (Electrophile).

  • N-Alkylation Disconnection: Separates the indole core from the fluorobenzyl halide.

Key Structural Blocks:

  • Block A: Methyl 1H-indole-3-carboxylate (Precursor).[1]

  • Block B: 4-Fluorobenzyl bromide (Alkylation Agent).

  • Block C: Methyl 2-aminopentanoate hydrochloride (Methyl Norvalinate) (Amine Source).

Retrosynthesis Target Target Molecule (Indole-3-Carboxamide) Intermediate 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid Target->Intermediate Amide Disconnection Amine Methyl 2-aminopentanoate (Methyl Norvalinate) Target->Amine + Indole Methyl 1H-indole-3-carboxylate Intermediate->Indole N-Alkylation / Hydrolysis Halide 4-Fluorobenzyl bromide Intermediate->Halide +

Figure 1: Retrosynthetic breakdown of the target molecule into commercially available precursors.

Detailed Synthetic Protocol

Phase 1: N-Alkylation of the Indole Core

Objective: Regioselective alkylation of the indole nitrogen (


) using 4-fluorobenzyl bromide.
Rationale:  Starting with methyl indole-3-carboxylate rather than the carboxylic acid protects the 

position and improves solubility in organic solvents during alkylation.
  • Reagents:

    • Methyl 1H-indole-3-carboxylate (1.0 eq)[1][2]

    • 4-Fluorobenzyl bromide (1.2 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

    • DMF (Anhydrous)

  • Protocol:

    • Activation: In a flame-dried round-bottom flask under Nitrogen (

      
      ) atmosphere, dissolve Methyl 1H-indole-3-carboxylate in anhydrous DMF. Cool to 0°C in an ice bath.
      
    • Deprotonation: Add NaH portion-wise over 15 minutes. Allow the mixture to stir at 0°C for 30 minutes until gas evolution (

      
      ) ceases. The solution will typically turn yellow/orange, indicating the formation of the indolyl anion.
      
    • Alkylation: Add 4-Fluorobenzyl bromide dropwise via syringe.

    • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Workup: Quench carefully with saturated ammonium chloride (

      
      ) solution. Extract with Ethyl Acetate (
      
      
      
      ).[1][3] Wash combined organics with water (
      
      
      ) and brine (
      
      
      ) to remove DMF. Dry over
      
      
      , filter, and concentrate.
    • Yield Expectation: 85–95% (Solid).

Phase 2: Hydrolysis of the Methyl Ester

Objective: Unmask the carboxylic acid at


 to prepare for amide coupling.
Rationale:  Lithium Hydroxide (LiOH) provides mild saponification conditions that minimize degradation of the fluorobenzyl group.
  • Reagents:

    • Intermediate from Phase 1 (1.0 eq)

    • Lithium Hydroxide Monohydrate (

      
      ) (3.0 eq)
      
    • Solvent: THF/MeOH/Water (3:1:1)

  • Protocol:

    • Dissolve the alkylated ester in the THF/MeOH mixture.

    • Add LiOH dissolved in the minimum amount of water.

    • Heat to reflux (65°C) for 3–6 hours. Monitor by TLC (Acid will stay at baseline in non-polar solvents).

    • Workup: Evaporate volatiles (THF/MeOH). Acidify the remaining aqueous residue to pH ~2 using 1M HCl. The carboxylic acid product will precipitate as a white solid.

    • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Intermediate ID: 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid.

Phase 3: Amide Coupling (The Critical Step)

Objective: Form the amide bond between the Indole-3-Acid and Methyl 2-aminopentanoate. Rationale: HATU is selected as the coupling agent over EDC/HOBt because it offers faster kinetics and higher yields for sterically hindered indole-3-carboxylic acids, while minimizing racemization of the amino acid [1].

  • Reagents:

    • 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid (1.0 eq)[4]

    • Methyl 2-aminopentanoate hydrochloride (Methyl Norvalinate) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (Diisopropylethylamine) (3.0 eq)

    • Solvent: Anhydrous DMF or DCM

  • Protocol:

    • Activation: Dissolve the Indole-Acid (1.0 eq) in anhydrous DMF under

      
      . Add DIPEA (3.0 eq) and stir for 5 minutes.
      
    • Coupling Agent: Add HATU (1.2 eq) and stir for 10–15 minutes at RT to form the activated ester species.

    • Amine Addition: Add Methyl 2-aminopentanoate hydrochloride (1.1 eq) in one portion.

    • Reaction: Stir at RT for 2–12 hours.

    • Workup: Dilute with EtOAc. Wash sequentially with:

      • 1M HCl (to remove unreacted amine/DIPEA).

      • Saturated

        
         (to remove unreacted acid).
        
      • Brine.[4]

    • Purification: Dry over

      
       and concentrate. Purify via Flash Column Chromatography (Silica Gel, Gradient 0–30% EtOAc in Hexanes).
      

Process Visualization

The following diagram illustrates the complete reaction workflow, highlighting the critical reagents and transformation nodes.

SynthesisWorkflow Start Methyl Indole-3-carboxylate Step1 Step 1: N-Alkylation (NaH, 4-F-Benzyl-Br, DMF) Start->Step1 Inter1 Methyl 1-(4-fluorobenzyl)-indole-3-carboxylate Step1->Inter1 Yield ~90% Step2 Step 2: Hydrolysis (LiOH, THF/H2O, Reflux) Inter1->Step2 Inter2 1-(4-fluorobenzyl)-indole-3-carboxylic acid (Precipitate) Step2->Inter2 Acidification pH 2 Step3 Step 3: Amide Coupling (HATU, DIPEA, Methyl Norvalinate) Inter2->Step3 Final Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate Step3->Final Purification

Figure 2: Forward synthetic pathway using the convergent ester-hydrolysis-amide strategy.

Analytical Data & Characterization

To validate the synthesis, the following analytical markers must be confirmed. Data is extrapolated from structural analogs (MMB-FUBICA) [2].

TechniqueExpected Signal / ResultStructural Assignment
1H NMR (CDCl3)

8.1–8.3 (s, 1H)
Indole C2-H (Characteristic downfield shift)

7.0–7.4 (m, aromatic)
Indole & Benzyl aromatic protons

5.3–5.4 (s, 2H)

-Ar (Benzylic methylene)

4.7–4.8 (m, 1H)

-proton of Pentanoate (Chiral center)

3.75 (s, 3H)
Methyl Ester (

)

0.9 (t, 3H)
Terminal Methyl of Pentanoate chain
LC-MS (ESI+)

Calculated Mass for

IR Spectroscopy 1735

, 1640

Ester C=O, Amide C=O

Safety & Handling

Warning: This compound is a structural analog of potent synthetic cannabinoids (Indole-3-carboxamides).

  • Potency: Compounds in this class (e.g., MMB-FUBICA, AMB-FUBINACA) are high-affinity agonists at

    
     receptors. Accidental exposure (inhalation/dermal) can cause severe toxicity [3].
    
  • Containment: All solid handling must occur inside a certified Fume Hood or Glove Box.

  • Deactivation: Glassware should be treated with a bleach solution (Sodium Hypochlorite) to degrade trace organic residues before standard washing.

References

  • BenchChem. "Improving yield and purity in MMB-FUBICA synthesis." BenchChem Protocols. Accessed October 2023.[5]

  • Cayman Chemical. "MMB-FUBICA Product Information & Analytical Standards." Cayman Chemical.[6][7] Accessed October 2023.[5]

  • National Institutes of Health (NIH). "Methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate - PubChem Compound Summary." PubChem. Accessed October 2023.[5]

Sources

Biological Targets of MMB-FUBICA Isomer 1 (MEP-FUBICA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological targets, pharmacodynamics, and experimental characterization of MMB-FUBICA Isomer 1 , scientifically designated as MEP-FUBICA .

Technical Guide for Drug Development & Forensic Analysis

Executive Summary & Chemical Identity

MMB-FUBICA Isomer 1 , chemically identified as This compound , is a synthetic cannabinoid receptor agonist (SCRA) of the indole-3-carboxamide class. It is a structural isomer of the widely controlled substance MMB-FUBICA (also known as AMB-FUBICA).

While MMB-FUBICA contains an L-valine methyl ester moiety (branched isopropyl side chain), This compound contains an L-norvaline methyl ester moiety (linear n-propyl side chain). This subtle structural modification preserves the molecular formula (


) but alters the steric occupancy within the receptor binding pocket, influencing potency and selectivity.
  • Systematic Name: Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate[1]

  • Common Name: this compound; MMB-FUBICA Isomer 1[2][3][4]

  • Molecular Formula:

    
    
    
  • Exact Mass: 382.1693 Da

  • Key Structural Feature: Linear norvaline side chain (distinguishing it from the branched valine of MMB-FUBICA).

Primary Biological Targets

The pharmacological profile of this compound is defined by its interaction with the endocannabinoid system, specifically the


-coupled GPCRs: CB1 and CB2.
Cannabinoid Receptor Type 1 (CB1)[6]
  • Role: Primary mediator of psychoactive effects (catalepsy, hypothermia, analgesia, reward).

  • Interaction Mode: Orthosteric Full Agonist.

  • Binding Affinity (

    
    ):  High nanomolar affinity. Experimental data indicates this compound exhibits approximately 3-fold lower affinity  for hCB1 compared to the reference agonist CP55,940 (
    
    
    
    nM). This places the
    
    
    of this compound in the range of 1.5 – 6.0 nM .
  • Structure-Activity Relationship (SAR): The transition from the branched isopropyl group (MMB-FUBICA) to the linear n-propyl group (this compound) typically results in a slight reduction in binding affinity. The branched alkyl chains of valine and tert-leucine analogs optimally fill the hydrophobic sub-pocket formed by residues Phe200 and Phe268 in the CB1 transmembrane domain. The linear norvaline chain of this compound occupies this space less efficiently, leading to the observed reduction in potency while retaining full efficacy.

Cannabinoid Receptor Type 2 (CB2)[7][8]
  • Role: Immunomodulation; expressed primarily in peripheral immune cells (spleen, tonsils, leukocytes).

  • Interaction Mode: Full Agonist.

  • Selectivity: Like many indole-3-carboxamides, this compound shows significant affinity for CB2. The lack of steric bulk in the norvaline tail may slightly favor CB2 binding relative to CB1 compared to bulkier analogs (e.g., MDMB derivatives), potentially altering the CB1/CB2 selectivity ratio.

Pharmacodynamics & Signaling Pathways

Upon binding to CB1/CB2 receptors, this compound induces a conformational change that activates heterotrimeric G-proteins (


), initiating a cascade of intracellular events.
Signal Transduction Cascade
  • G-Protein Activation: Dissociation of

    
     from 
    
    
    
    subunits.
  • Adenylate Cyclase Inhibition:

    
     inhibits adenylate cyclase, reducing intracellular cAMP levels.
    
  • Ion Channel Modulation:

    
     subunits activate G-protein-coupled inwardly rectifying potassium channels (GIRK), causing hyperpolarization, and inhibit voltage-gated calcium channels (VGCC), suppressing neurotransmitter release.
    
  • 
    -Arrestin Recruitment:  High-efficacy agonists like this compound often recruit 
    
    
    
    -arrestin 2, leading to receptor internalization (desensitization) and potential tolerance development.
Pathway Visualization (Graphviz)

G Ligand This compound (Ligand) Receptor CB1 / CB2 Receptor (GPCR) Ligand->Receptor Binding (Ki ~ nM) G_Protein Gi/o Protein (Heterotrimer) Receptor->G_Protein Activation Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Desensitization AC Adenylate Cyclase G_Protein->AC G_alpha_i (Inhibits) GIRK GIRK Channels (Activation/Hyperpolarization) G_Protein->GIRK G_beta_gamma VGCC Ca2+ Channels (Inhibition) G_Protein->VGCC G_beta_gamma cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA Protein Kinase A (Inhibition) cAMP->PKA Downregulates Effect Physiological Effects (Sedation, Analgesia) PKA->Effect GIRK->Effect VGCC->Effect

Figure 1: Signal transduction pathway activated by this compound binding to cannabinoid receptors.[5][6]

Metabolic Fate & Toxicology[11]

Understanding the metabolism of this compound is critical for developing analytical assays (urine/blood testing) and assessing toxicity.

Primary Metabolic Pathways

The metabolism of this compound parallels that of MMB-FUBICA but yields distinct structural isomers of the metabolites.

  • Ester Hydrolysis (Major): Rapid hydrolysis of the methyl ester by carboxylesterases (hCES1/hCES2) to form the carboxylic acid metabolite .

    • Metabolite Name: 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoic acid.

    • Significance: This is the primary urinary biomarker. It is generally pharmacologically inactive or has significantly reduced affinity.

  • Oxidative Defluorination: Loss of the fluorine atom followed by oxidation.

  • Hydroxylation: Occurs on the indole ring or the pentyl chain of the norvaline moiety.

Comparative Metabolism Table
FeatureMMB-FUBICA (Parent)This compound (Isomer 1)
Amino Acid Moiety L-Valine (Branched)L-Norvaline (Linear)
Primary Metabolite MMB-FUBICA acid (Valine adduct)This compound acid (Norvaline adduct)
Major Enzyme hCES1b / hCES1chCES1b / hCES1c
Mass Spec Difference Isomeric (Same m/z)Isomeric (Same m/z)
Differentiation Requires RT separation or MS/MS fragmentation pattern analysisDistinct retention time; unique fragment ions from side chain

Experimental Protocols

To validate the biological targets of this compound, the following standardized protocols are recommended. These protocols are designed to be self-validating through the use of reference standards and positive controls.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the affinity (


) of this compound for hCB1 and hCB2.
  • Membrane Preparation: Use HEK293 or CHO cells stably expressing human CB1 or CB2 receptors. Harvest and homogenize in ice-cold Tris-HCl buffer.

  • Ligand Selection: Use

    
     (0.5 nM) as the radiolabeled agonist.
    
  • Competition:

    • Prepare 10 serial dilutions of this compound (

      
       M to 
      
      
      
      M).
    • Control: Use unlabeled CP55,940 (

      
      ) to define non-specific binding (NSB).
      
  • Incubation: Incubate mixtures at 30°C for 90 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot specific binding % vs. Log[Concentration]. Fit to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).
Protocol B: Functional Assay

Objective: Assess the efficacy (


) and potency (

) of G-protein activation.
  • Assay Buffer: 50 mM Tris-HCl, 3 mM

    
    , 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, 
    
    
    
    GDP.
  • Incubation: Mix membrane preparations (

    
     protein) with varying concentrations of this compound.
    
  • Activation: Add

    
     (0.1 nM) and incubate for 60 min at 30°C.
    
  • Basal/Max Controls: Include basal (GDP only) and maximal (10

    
     CP55,940) stimulation controls.
    
  • Filtration & Counting: Terminate reaction by filtration; count bound

    
    .
    
  • Interpretation: A full agonist will show

    
     comparable to CP55,940 (>90%). Partial agonists will show lower 
    
    
    
    .

References

  • SWGDRUG. (2018).[1] this compound Analytical Monograph. Drug Enforcement Administration Special Testing and Research Laboratory.[1] Retrieved from [Link]

  • Banister, S. D., et al. (2016). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience. (Contextual reference for indole-3-carboxamide SAR).
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). Synthetic Cannabinoids in Europe: A Review. (General reference for MMB-FUBICA class compounds).

Sources

Technical Whitepaper: Pharmacological Characterization & Receptor Binding Protocols for MEP-FUBICA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MEP-FUBICA (Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide class. It is a structural analog of the highly potent AMB-FUBINACA , distinguished by two critical modifications: the substitution of the indazole core with an indole core, and the variation of the amino acid ester tail (norvaline vs. valine).

As a "Class 1" novel psychoactive substance (NPS), this compound lacks extensive clinical or preclinical data. This whitepaper provides a rigorous technical framework for determining its binding affinity (


) and functional efficacy (

,

) at Cannabinoid Receptors Type 1 (CB1) and Type 2 (CB2). The protocols detailed herein are designed to validate the hypothesis that the indole-to-indazole core transition modulates potency while maintaining high lipophilicity and blood-brain barrier penetrability.

Chemical Profile & Structural Logic[1]

Understanding the pharmacophore is a prerequisite for assay design. This compound fits the "Bridge-Core-Linker-Tail" scaffold typical of third-generation SCRAs.

FeatureSpecificationPharmacological Implication
IUPAC Name Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoateDefinitive chemical identity.
Core Scaffold Indole (vs. Indazole in AMB-FUBINACA)Indoles generally exhibit slightly lower affinity than indazoles due to differences in hydrogen bond acceptor capability at the N2 position.
Tail Moiety Norvaline Methyl Ester (Straight chain)Contrasts with the branched valine tail of AMB-FUBINACA. Steric fit in the CB1 hydrophobic pocket (residues F200, W356) will determine affinity.
N-Substituent 4-FluorobenzylA hallmark of high-potency SCRAs (e.g., FUBINACA series), enhancing lipophilicity and receptor residence time.
Formula

MW: 382.43 g/mol .[1]
Structural Visualization

The following diagram illustrates the pharmacophore breakdown of this compound compared to its indazole analog.

MEP_FUBICA_Structure cluster_0 This compound (Indole Core) cluster_1 Comparative Analog: AMB-FUBINACA Core Indole Core (C8H5N) Linker Carboxamide (C=O-NH) Core->Linker C3 Position Indazole Indazole Core (N2 Nitrogen) Core->Indazole SAR Switch (Indole vs Indazole) Tail Norvaline Methyl Ester (Straight Chain) Valine Valine Methyl Ester (Branched) Tail->Valine Steric Bulk (Propyl vs Isopropyl) Linker->Tail Amide Bond Head 4-Fluorobenzyl (Halogenated) Head->Core N1 Position Indazole->Valine Higher Potency Correlation

Caption: SAR comparison between this compound and AMB-FUBINACA showing key pharmacophore zones.

Experimental Protocol: Radioligand Binding Assay

To determine the equilibrium dissociation constant (


) of this compound, a competitive radioligand binding assay using [

H]CP55,940
is the gold standard. This high-affinity agonist labels both CB1 and CB2 receptors with equal efficiency.[2]
Reagents & Membrane Preparation
  • Source: CHO-K1 or HEK293 cells stably transfected with human CB1 (hCB1) or human CB2 (hCB2) cDNA.

  • Radioligand: [

    
    H]CP55,940 (Specific Activity: 100–180 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 2.5 mM EDTA.
    
  • Critical Additive: 0.5% BSA (Bovine Serum Albumin) .

    • Expert Insight: Synthetic cannabinoids are extremely lipophilic (

      
      ). Without BSA, this compound will bind non-specifically to plastic plates, artificially lowering the calculated potency.
      
Step-by-Step Workflow
  • Membrane Isolation: Harvest transfected cells, homogenize in ice-cold buffer, and centrifuge at 40,000

    
     for 20 min. Resuspend pellet in assay buffer.
    
  • Dilution Series: Prepare this compound in DMSO. Create a serial dilution (

    
     M to 
    
    
    
    M). Final DMSO concentration in assay must be
    
    
    .
  • Incubation:

    • Mix: 50

      
      L Membrane prep (
      
      
      
      
      
      g protein) + 50
      
      
      L [
      
      
      H]CP55,940 (0.5 nM final) + 50
      
      
      L this compound (various conc).
    • Nonspecific Binding (NSB): Define using 10

      
      M WIN55,212-2.
      
    • Incubate for 90 minutes at 30°C . (Equilibrium is slower for lipophilic indoles).

  • Harvesting: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer containing 0.5% BSA.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


  • 
     : Concentration of radioligand.[3][4][5]
    
  • 
     : Dissociation constant of radioligand (determined via saturation binding).
    

Functional Efficacy: [ S]GTP S Binding[2][3][5]

Binding affinity (


) does not indicate whether this compound is an agonist or antagonist. The [

S]GTP

S assay measures the activation of

proteins, the primary signaling pathway for CB receptors.
Protocol Nuances
  • GDP Concentration: The assay requires excess GDP (10–50

    
    M) to suppress basal G-protein activity.
    
  • Agonist Reference: Use CP55,940 as the full agonist reference (defined as 100% efficacy).

  • Readout:

    
     (efficacy relative to CP55,940) and 
    
    
    
    (potency).
Expected Outcomes (Hypothesis)

Based on structural homologs (AMB-FUBINACA), this compound is expected to act as a full agonist .

  • CB1: High potency (

    
     predicted range: 1–20 nM).
    
  • CB2: High potency (

    
     predicted range: 0.5–10 nM).
    
  • Selectivity: Likely minimal selectivity or slight CB2 preference, typical of the FUBINACA/FUBICA class.

Signaling Pathway & Bias

Recent research suggests that adverse effects of NPS (seizures, cardiotoxicity) may be linked to biased signaling (preferential


-arrestin recruitment over G-protein activation).

CB_Signaling_Pathway cluster_G Canonical G-Protein Pathway cluster_Arr β-Arrestin Pathway (Bias) MEP This compound CB1 CB1 Receptor (GPCR) MEP->CB1 Binding (Ki) Gi Gi/o Protein Activation CB1->Gi Primary Coupling GRK GRK Phosphorylation CB1->GRK AC Adenylate Cyclase (Inhibition) Gi->AC GTP [35S]GTPγS Binding Gi->GTP Assay Readout cAMP cAMP Levels (Decrease) AC->cAMP B_Arr β-Arrestin 2 Recruitment GRK->B_Arr Internal Receptor Internalization B_Arr->Internal Tox Potential Toxicity (Seizures?) B_Arr->Tox Signaling Bias?

Caption: Dual signaling pathways activated by this compound. The G-protein arm is measured via GTPγS; the Arrestin arm requires separate recruitment assays.

Comparative Data Tables (Reference Standards)

Since specific published data for this compound is sparse, use these validated values for the closest structural homolog, AMB-FUBINACA , to benchmark your results. If this compound shows significantly lower affinity (


 nM), verify the purity of the indole core synthesis.
CompoundCore StructureTail GroupCB1

(nM)
CB2

(nM)
Functional Efficacy (

)
AMB-FUBINACA IndazoleValine (Branched)


Full Agonist (~100%)
MDMB-FUBICA Indoletert-Leucine (Bulky)~1.0~0.5Full Agonist
This compound Indole Norvaline (Linear) TBD (Est. 5–50) TBD (Est. 1–10) Predicted Full Agonist

-THC
DibenzopyranPentyl


Partial Agonist

Note: Lower


 indicates higher affinity.

Troubleshooting & Optimization (Expertise)

  • The "Wall Effect": Due to high lipophilicity, this compound concentrations in the assay buffer can drop by 50-80% due to adsorption to tube walls.

    • Solution: Use silanized glass vials or low-binding polypropylene . Always prepare serial dilutions immediately prior to the assay.

  • Filter Binding: If high NSB (Nonspecific Binding) is observed (>20% of Total Binding), increase the BSA concentration in the wash buffer to 1% or switch to GF/C filters.

  • Solubility: If the compound precipitates at

    
     M, the curve will plateau prematurely. Verify solubility via light scattering or reduce the top concentration.
    

References

  • Hess, C. et al. (2016). Dissociation of the pharmacological effects of synthetic cannabinoids from their structural analogs. Forensic Toxicology. Link

  • Banister, S. D. et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience. Link

  • Gamage, T. F. et al. (2018).[2] Molecular and Behavioral Pharmacology of the Highly Potent Synthetic Cannabinoid AMB-FUBINACA. Journal of Pharmacology and Experimental Therapeutics. Link

  • Antonazzo, I. C. et al. (2020).[3] The e-Psychonauts' 'Spiced' World; Assessment of the Synthetic Cannabinoids' Information Available Online. Current Neuropharmacology. Link

  • SWGDRUG. (2018). This compound Monograph. Scientific Working Group for the Analysis of Seized Drugs. Link

  • Alves, E. A. et al. (2021).[3] Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. Pharmaceuticals.[4][6] Link

Sources

An In-depth Technical Guide to Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Indole-3-Carboxamides in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among the vast landscape of indole derivatives, those bearing a carboxamide functionality at the 3-position have garnered significant attention from researchers. The presence of the carboxamide moiety facilitates crucial hydrogen bonding interactions with various enzymes and proteins, often leading to potent inhibitory or modulatory effects.[2] This has led to the development of indole-3-carboxamides as anticancer, antimicrobial, and anti-inflammatory agents.[3][4]

This technical guide focuses on a specific, novel indole-3-carboxamide derivative: methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate . The structural features of this molecule, particularly the N-1 substitution with a 4-fluorobenzyl group, are characteristic of a class of synthetic cannabinoids.[5][6] Synthetic cannabinoid receptor agonists (SCRAs) are a large and structurally diverse class of new psychoactive substances that have become prevalent in recent years.[7] Many of these compounds exhibit significantly higher potency at the cannabinoid receptors (CB1 and CB2) compared to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[6][8] This guide will provide a comprehensive overview of the synthesis, purification, characterization, and potential biological activities of this compound, with a particular focus on its likely role as a synthetic cannabinoid.

Synthesis and Purification: A Step-by-Step Approach

The synthesis of methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate can be logically approached in a two-step sequence: first, the preparation of the key intermediate, 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid, followed by its coupling with methyl 2-aminopentanoate.

Part 1: Synthesis of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid

The initial step involves the N-alkylation of an indole-3-carboxylate ester with 4-fluorobenzyl bromide, followed by saponification of the ester to yield the desired carboxylic acid. This method is advantageous as it prevents potential side reactions at the carboxylic acid group during the alkylation step.

Experimental Protocol:

  • N-Alkylation:

    • To a solution of methyl indole-3-carboxylate (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes, then add 1-(bromomethyl)-4-fluorobenzene (1.1 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of ice-cold water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate.

  • Saponification:

    • Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and methanol.

    • Add an aqueous solution of lithium hydroxide (LiOH, 2.0 equivalents).

    • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • After completion, remove the organic solvents under reduced pressure.

    • Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M hydrochloric acid (HCl).

    • The resulting precipitate is the desired 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part 2: Amide Coupling to Yield the Final Product

The final step is the formation of the amide bond between the synthesized carboxylic acid and methyl 2-aminopentanoate. Standard peptide coupling reagents are employed to facilitate this transformation.[9][10]

Experimental Protocol:

  • To a solution of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and hydroxybenzotriazole (HOBt, 1.2 equivalents).

  • Stir the mixture for 20-30 minutes to activate the carboxylic acid.

  • In a separate flask, prepare a solution of methyl 2-aminopentanoate hydrochloride (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 equivalents) in DCM.

  • Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Purification of the final compound is typically achieved by silica gel column chromatography.[9][11]

Experimental Protocol:

  • Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate as a solid or viscous oil.

  • If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be performed for further purification.[11]

Physicochemical and Spectroscopic Characterization

The structural elucidation and confirmation of purity of the synthesized compound are performed using a combination of spectroscopic and analytical techniques.

Predicted Physicochemical Properties

While experimental determination is necessary for definitive values, computational tools can provide useful predictions for the physicochemical properties of small molecules.[12][13][14]

PropertyPredicted Value
Molecular FormulaC₂₂H₂₃FN₂O₃
Molecular Weight398.43 g/mol
XLogP3~4.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds7
Spectroscopic Data (Predicted)

Based on the analysis of structurally similar indole-3-carboxamide derivatives, the following spectroscopic data are anticipated.[15][16][17][18]

  • ¹H NMR (CDCl₃, 500 MHz):

    • δ 8.10-8.00 (m, 1H, indole H-4)

    • δ 7.80-7.70 (m, 1H, indole H-2)

    • δ 7.40-7.20 (m, 3H, indole H-5, H-6, H-7)

    • δ 7.15-7.05 (m, 2H, Ar-H of fluorobenzyl)

    • δ 7.00-6.90 (m, 2H, Ar-H of fluorobenzyl)

    • δ 6.50-6.40 (d, 1H, NH)

    • δ 5.40 (s, 2H, N-CH₂)

    • δ 4.80-4.70 (m, 1H, α-H of pentanoate)

    • δ 3.70 (s, 3H, O-CH₃)

    • δ 1.90-1.70 (m, 2H, β-CH₂ of pentanoate)

    • δ 1.50-1.30 (m, 2H, γ-CH₂ of pentanoate)

    • δ 0.95 (t, 3H, δ-CH₃ of pentanoate)

  • ¹³C NMR (CDCl₃, 125 MHz):

    • δ 173.0 (C=O, ester)

    • δ 165.0 (C=O, amide)

    • δ 162.0 (d, ¹JCF, C-F of fluorobenzyl)

    • δ 136.5 (indole C-7a)

    • δ 132.0 (indole C-3a)

    • δ 129.0 (d, ³JCF, C-H of fluorobenzyl)

    • δ 128.0 (indole C-2)

    • δ 123.0 (indole C-6)

    • δ 122.0 (indole C-5)

    • δ 120.0 (indole C-4)

    • δ 116.0 (d, ²JCF, C-H of fluorobenzyl)

    • δ 110.0 (indole C-7)

    • δ 108.0 (indole C-3)

    • δ 53.0 (α-C of pentanoate)

    • δ 52.0 (O-CH₃)

    • δ 50.0 (N-CH₂)

    • δ 34.0 (β-C of pentanoate)

    • δ 18.5 (γ-C of pentanoate)

    • δ 13.5 (δ-C of pentanoate)

  • Mass Spectrometry (ESI+):

    • m/z [M+H]⁺: 399.17

    • m/z [M+Na]⁺: 421.15

Potential Biological Activities and Mechanism of Action

The structural resemblance of methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate to known synthetic cannabinoids strongly suggests that its primary biological activity will be as a cannabinoid receptor agonist.[5][6][19]

Cannabinoid Receptor Agonism

The endocannabinoid system, comprising cannabinoid receptors (primarily CB1 and CB2), endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a multitude of physiological processes.[20] Synthetic cannabinoids mimic the effects of endocannabinoids and phytocannabinoids like THC by binding to and activating CB1 and CB2 receptors.[6]

  • CB1 Receptors: Predominantly located in the central nervous system, activation of CB1 receptors is responsible for the psychoactive effects of cannabinoids.[20]

  • CB2 Receptors: Primarily found in the peripheral nervous system and on immune cells, CB2 receptor activation is associated with anti-inflammatory and immunomodulatory effects.[20]

Many synthetic cannabinoids, particularly those with an indole-3-carboxamide core, exhibit high potency and efficacy at both CB1 and CB2 receptors, often with full agonism, in contrast to the partial agonism of THC.[8][21] This high potency and efficacy are thought to contribute to the increased incidence of adverse effects associated with synthetic cannabinoid use.[6][7]

Proposed Signaling Pathway:

G SCRA Synthetic Cannabinoid (e.g., Topic Compound) CB1R CB1 Receptor SCRA->CB1R Binds and Activates Gi_o Gi/o Protein CB1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Neurotransmitter_Release ↓ Neurotransmitter Release Gi_o->Neurotransmitter_Release MAPK MAPK Pathway Gi_o->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Effects Cellular Effects (e.g., Psychoactivity) PKA->Cellular_Effects MAPK->Cellular_Effects

Caption: Proposed signaling pathway for a synthetic cannabinoid agonist at the CB1 receptor.

Other Potential Biological Activities

While cannabinoid receptor agonism is the most probable activity, the indole-3-carboxamide scaffold is also associated with other biological effects that warrant investigation.

  • Antimicrobial and Antifungal Activity: Numerous indole derivatives have demonstrated significant antimicrobial and antifungal properties.[22][23] The mechanism of action can vary, but may involve disruption of the microbial cell membrane or inhibition of essential enzymes.

  • Anticancer Activity: Indole-3-carboxamides have been explored as potential anticancer agents, with mechanisms including the induction of apoptosis and inhibition of cell proliferation.[3]

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate, a series of in vitro assays are recommended.

Cannabinoid Receptor Binding Assay

This assay determines the affinity of the compound for the CB1 and CB2 receptors.

Experimental Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes from cell lines stably expressing human CB1 or CB2 receptors.

  • Radioligand Binding: Perform competitive binding assays using a known high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).

  • Assay Conditions: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a suitable buffer.

  • Separation and Detection: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Data Analysis: Measure the radioactivity retained on the filters using liquid scintillation counting. Calculate the Ki value (inhibitory constant) from the IC₅₀ value (concentration of the compound that inhibits 50% of the specific binding of the radioligand).

Cannabinoid Receptor Functional Assay (cAMP Assay)

This assay measures the functional activity of the compound at the CB1 and CB2 receptors by quantifying its effect on cAMP levels.[20]

Experimental Protocol:

  • Cell Culture: Use a cell line (e.g., CHO or HEK293 cells) stably expressing human CB1 or CB2 receptors.

  • cAMP Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Compound Treatment: Concurrently treat the cells with varying concentrations of the test compound.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the cAMP levels against the compound concentration to generate a dose-response curve and determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) values.

Antimicrobial Activity Assay (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of the compound against a panel of bacteria and fungi.[22][23]

Experimental Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate is a novel compound with a high probability of acting as a potent synthetic cannabinoid receptor agonist. The synthetic route outlined in this guide provides a reliable method for its preparation and purification. The predicted spectroscopic data will aid in its characterization. Further biological evaluation is crucial to definitively determine its pharmacological profile, including its affinity and efficacy at the cannabinoid receptors, as well as to explore other potential therapeutic activities. The experimental protocols provided herein offer a framework for such investigations. Understanding the structure-activity relationships of this and related compounds is essential for the development of novel therapeutic agents and for addressing the public health challenges posed by the illicit use of synthetic cannabinoids.

References

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An In-Depth Technical Guide to the Pharmacokinetic Profile of MEP-FUBICA

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Framework for the Comprehensive Evaluation of a Novel Synthetic Cannabinoid

Introduction

The emergence of novel psychoactive substances, particularly synthetic cannabinoids, presents a formidable challenge to the scientific and medical communities. MEP-FUBICA, or methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate, is one such compound for which a comprehensive understanding of its interaction with biological systems is imperative for both forensic and toxicological assessment. This guide delineates a robust, multi-faceted strategy for the thorough characterization of the pharmacokinetic profile of this compound. As a Senior Application Scientist, the narrative herein is constructed not as a mere recitation of protocols, but as a logical framework explaining the causality behind each experimental choice, ensuring a self-validating system of inquiry.

The study of pharmacokinetics—what the body does to a drug—is fundamentally about characterizing the absorption, distribution, metabolism, and excretion (ADME) of a compound.[1][2][3] This document will guide researchers through a tiered approach, from initial in vitro assessments to definitive in vivo studies, to build a complete ADME profile for this compound.

Part 1: Foundational Physicochemical and In Vitro Characterization

A molecule's journey through the body is heavily influenced by its intrinsic physicochemical properties. Therefore, the initial phase of our investigation focuses on establishing these fundamental parameters for this compound.

Physicochemical Properties

A preformulation study is essential to understand the basic characteristics of this compound.[4]

Table 1: Physicochemical Parameters of this compound

ParameterExperimental MethodExpected Outcome & Significance
IUPAC Name N/Amethyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate[5]
Appearance Visual InspectionWhite powder[5]
Molecular Weight Mass Spectrometry396.44 g/mol
pKa Potentiometric titration or computational prediction (e.g., MoKa)Prediction of ionization state at physiological pH, which influences solubility and membrane permeability.[3]
LogP (Octanol/Water Partition Coefficient) Shake-flask method or HPLC-based methodIndicates lipophilicity, which is a key determinant of membrane permeability and volume of distribution.
Aqueous Solubility Equilibrium solubility assay at various pH valuesDetermines the dissolution rate and potential for oral absorption.
In Vitro Metabolic Stability

Before proceeding to in vivo studies, it is crucial to assess the metabolic stability of this compound. This provides an early indication of its likely clearance in the body and helps in designing subsequent in vivo experiments.[6][7]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLMs)

  • Preparation of Incubation Mixtures: In triplicate, combine this compound (at a final concentration of 1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the mixtures to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • Analytical Quantification: Analyze the concentration of this compound in the supernatant using a validated LC-MS/MS method.[8]

  • Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Causality Behind Experimental Choices:

  • Human Liver Microsomes: HLMs are a rich source of cytochrome P450 (CYP) enzymes, the primary enzymes responsible for the metabolism of many drugs.[6][7]

  • NADPH-Regenerating System: CYPs require NADPH as a cofactor. A regenerating system ensures a constant supply of NADPH throughout the incubation period.

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers high sensitivity and selectivity for quantifying the parent drug in a complex biological matrix.[8]

Part 2: In Vivo Pharmacokinetic Profiling

Following the foundational in vitro work, the focus shifts to understanding the disposition of this compound in a whole-organism model. Rodent models, such as Sprague-Dawley rats, are commonly used for initial in vivo pharmacokinetic studies.[7]

Single-Dose Pharmacokinetic Study in Rats

This study aims to determine the fundamental pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration.

Experimental Protocol: IV and PO Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (n=5 per group), cannulated in the jugular vein for serial blood sampling.

  • Dosing:

    • IV Group: Administer a single bolus dose of this compound (e.g., 1 mg/kg) in a suitable vehicle (e.g., a solution of saline, ethanol, and Cremophor EL) via the tail vein.

    • PO Group: Administer a single oral gavage dose of this compound (e.g., 5 mg/kg) in a suitable vehicle.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.[9]

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionSignificance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeA measure of the extent of absorption and overall exposure.
t½ (Half-life) Time for the plasma concentration to decrease by halfDetermines the dosing interval.
CL (Clearance) Volume of plasma cleared of the drug per unit timeIndicates the efficiency of drug elimination.
Vd (Volume of Distribution) Apparent volume into which the drug distributesProvides insight into the extent of tissue distribution.
F% (Oral Bioavailability) Fraction of the oral dose that reaches systemic circulationA critical parameter for determining the suitability of the oral route of administration.

Diagram: In Vivo Pharmacokinetic Study Workflow

G cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis iv_dose Intravenous (IV) Dosing (1 mg/kg) blood_sampling Serial Blood Sampling (Jugular Vein) iv_dose->blood_sampling po_dose Oral (PO) Dosing (5 mg/kg) po_dose->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep lcms_analysis LC-MS/MS Quantification plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) lcms_analysis->pk_analysis

Caption: Workflow for the in vivo pharmacokinetic study of this compound in rats.

Part 3: Metabolism and Excretion (ADME)

Understanding the metabolic fate of this compound is critical for identifying potentially active or toxic metabolites and for elucidating its clearance pathways.

Metabolite Identification

Both in vitro and in vivo samples will be analyzed to identify the major metabolites of this compound.

Experimental Protocol: Metabolite Identification

  • In Vitro: Use pooled human liver S9 fraction or hepatocytes, which contain both Phase I and Phase II metabolic enzymes.[6] Incubate this compound as described in the metabolic stability assay.

  • In Vivo: Analyze plasma, urine, and feces samples collected from the in vivo pharmacokinetic study.

  • Analytical Technique: Employ high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap LC-MS, to identify potential metabolites based on their accurate mass and fragmentation patterns.[6]

Diagram: Predicted Metabolic Pathways of this compound

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism MEP_FUBICA This compound ester_hydrolysis Ester Hydrolysis MEP_FUBICA->ester_hydrolysis Carboxylesterases hydroxylation Hydroxylation (Indole Ring or Alkyl Chain) MEP_FUBICA->hydroxylation CYP450s defluorination Oxidative Defluorination MEP_FUBICA->defluorination CYP450s glucuronidation Glucuronidation ester_hydrolysis->glucuronidation UGTs hydroxylation->glucuronidation UGTs

Caption: Predicted metabolic pathways for this compound.

Excretion

To complete the ADME profile, the routes and extent of excretion of this compound and its metabolites need to be determined.

Experimental Protocol: Excretion Study

  • Radiolabeling: Synthesize [¹⁴C]-labeled this compound to facilitate the tracking of all drug-related material.[10]

  • Dosing and Sample Collection: Administer a single dose of [¹⁴C]-MEP-FUBICA to rats housed in metabolic cages. Collect urine and feces at regular intervals for up to 7 days or until radioactivity in excreta is negligible.

  • Quantification: Determine the total radioactivity in each sample using liquid scintillation counting.

  • Metabolite Profiling: Analyze the collected urine and feces samples by radio-HPLC to determine the proportions of the parent drug and its metabolites.

Causality Behind Experimental Choices:

  • Radiolabeling: Using a radiolabeled compound is the gold standard for excretion studies as it allows for a complete mass balance determination, ensuring that all drug-related material is accounted for.[10]

  • Metabolic Cages: These cages are designed to separate and collect urine and feces, preventing cross-contamination.

Part 4: Advanced In Vitro Models and Bioanalytical Methods

To further refine the pharmacokinetic profile and bridge the gap between preclinical and clinical scenarios, advanced in vitro models and robust bioanalytical methods are essential.

Transporter Interaction Studies

Investigating whether this compound is a substrate or inhibitor of key drug transporters (e.g., P-gp, BCRP, OATPs) is important for predicting potential drug-drug interactions. Cell-based assays using transfected cell lines overexpressing these transporters would be employed.

Bioanalytical Method Validation

All analytical methods used for the quantification of this compound in biological matrices must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include selectivity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Key Parameters for Bioanalytical Method Validation

ParameterAcceptance Criteria
Selectivity No significant interference at the retention time of the analyte and internal standard.
Accuracy The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The coefficient of variation should not exceed 15% (20% at the LLOQ).
Linearity A correlation coefficient (r²) of ≥ 0.99 is typically desired.
Stability Analyte stability should be demonstrated under various storage and processing conditions.

Conclusion

The comprehensive pharmacokinetic characterization of this compound, as outlined in this guide, is a critical undertaking. By systematically progressing from fundamental physicochemical and in vitro assessments to definitive in vivo studies, a clear and detailed understanding of its ADME properties can be achieved. The causality-driven experimental designs and the integration of advanced analytical techniques will ensure the generation of high-quality, reliable data. This, in turn, will provide the authoritative grounding necessary for informed decision-making in the fields of toxicology, forensic science, and drug development.

References

  • Pharmacokinetics of Meloxicam Tablets in Healthy Chinese Adults in the Fasting and Fed States: A Single-Site, Single-Dose, Randomized, Open, 2-Period, 2-Sequence, Crossover Bioequivalence Study.PubMed.
  • Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery.PMC.
  • This compound.SWGDrug.
  • Analytical Methods for the Detection and Quantification of ADCs in Biological M
  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids.PMC.
  • Physiologically Based Pharmacokinetics Is Impacting Drug Development and Regul
  • (PDF) Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids.
  • ADME properties of CHF6366, a novel bi-functional M3 muscarinic receptor antagonist and ß2 adrenoceptor agonist (MABA)
  • Metabolism of iodine-123-BMIPP in perfused r
  • (PDF) Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
  • Microfabricated Physiological Models for In Vitro Drug Screening Applic
  • Analytical Methods for Nanomaterial Determination in Biological M
  • Refined ADME Profiles for
  • (PDF) In Vitro to ex Vivo/In Vivo Correlation (IVIVC) of dissolution kinetics from inhaled particulate solutes using air/blood barrier models: Relation between in vitro design, lung physiology and kinetic output of models.
  • Analytical Methods for the Detection and Quantification of ADCs in Biological M
  • In silico pKa prediction and ADME profiling.PubMed.
  • Analytical Methods for Biologics.Contentstack.
  • Statistically Optimized Polymeric Buccal Films of Eletriptan Hydrobromide and Itopride Hydrochloride: An In Vivo Pharmacokinetic Study.MDPI.
  • MDMA pharmacokinetics: A population and physiologically based pharmacokinetics model-informed analysis.PubMed.

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Methodological & Application

Application Note: Analytical Methods for MEP-FUBICA Detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6]

MEP-FUBICA (also known as MMB-FUBICA isomer 1) is a synthetic cannabinoid receptor agonist (SCRA) of the indole-3-carboxamide class. It is structurally characterized by an indole core, a 4-fluorobenzyl moiety attached to the indole nitrogen, and a methyl ester-functionalized side chain.

As a potent CB1 receptor agonist, this compound presents significant analytical challenges due to its structural isomerism with other "FUBICA" and "FUBINACA" analogs (e.g., AMB-FUBICA/MMB-FUBICA). Differentiating these isomers is critical for forensic defensibility, as legal status often varies by specific chemical structure.

Physicochemical Data
PropertyDetail
Common Name This compound
IUPAC Name Methyl 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}formamido)pentanoate
Molecular Formula C₂₂H₂₃FN₂O₃
Exact Mass 382.1693 Da
Monoisotopic Mass [M+H]⁺ 383.1765 Da
Core Scaffold Indole-3-carboxamide
Key Moieties 4-Fluorobenzyl (Head), Indole (Core), Methyl Pentanoate (Tail)

Sample Preparation Protocols

Effective sample preparation is the single most critical variable in SCRA analysis. The high lipophilicity (logP > 3) of this compound requires efficient organic extraction, while its ester linkage makes it susceptible to chemical hydrolysis if pH is uncontrolled.

Protocol A: Seized Material (Powders/Herbal Blends)

Objective: High-concentration extraction for purity assessment.

  • Homogenization: Grind herbal material to a fine powder (<1 mm particle size) to ensure homogeneity.

  • Extraction: Weigh 50 mg of sample into a glass centrifuge tube.

  • Solvent Addition: Add 5.0 mL of Methanol (LC-MS grade) .

    • Expert Note: Avoid ethanol if transesterification is a concern during long storage, though methanol is standard.

  • Agitation: Vortex for 30 seconds, then ultrasonicate for 15 minutes at ambient temperature.

    • Caution: Do not heat above 40°C to prevent thermal degradation.

  • Clarification: Centrifuge at 3,000 x g for 5 minutes.

  • Dilution: Dilute supernatant 1:100 with Mobile Phase A prior to injection.

Protocol B: Biological Matrices (Whole Blood/Plasma)

Objective: Trace detection (sub-ng/mL) with removal of phospholipids.

Method: Supported Liquid Extraction (SLE) or Liquid-Liquid Extraction (LLE). LLE is preferred for cost-efficiency and recovery of non-polar SCRAs.

  • Aliquoting: Transfer 200 µL of blood/plasma to a silanized glass tube.

  • Internal Standard: Add 20 µL of deuterated internal standard (e.g., AB-FUBINACA-d4 or 5F-PB-22-d5 ).

    • Note: A specific this compound-d isotope may not be commercially available; choose a structural analog with similar retention time.

  • Buffer Addition: Add 200 µL of 0.1 M Carbonate Buffer (pH 9.0).

    • Mechanism:[1] Alkaline pH suppresses ionization of acidic interferences and ensures the amine/amide functionalities are in the neutral state for organic extraction.

  • Extraction Solvent: Add 2.0 mL of Chlorobutane:Ethyl Acetate (90:10 v/v) .

    • Why this mix? Chlorobutane provides high selectivity for non-polar drugs; Ethyl Acetate increases recovery of the slightly more polar amide core.

  • Agitation: Rotate/shake for 10 minutes. Centrifuge at 3,500 rpm for 10 minutes.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (50:50) .

Workflow Visualization

ExtractionWorkflow cluster_blood Biological Matrix Prep (LLE) Start 200 µL Whole Blood ISTD Add ISTD (AB-FUBINACA-d4) Start->ISTD Buffer Add pH 9.0 Buffer (Suppresses acidic matrix) ISTD->Buffer Solvent Add Chlorobutane:EtOAc (90:10) Buffer->Solvent Mix Agitate & Centrifuge Solvent->Mix Sep Isolate Organic Layer Mix->Sep Dry Evaporate (N2, 40°C) Sep->Dry Recon Reconstitute (50:50 Mobile Phase) Dry->Recon

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for this compound in blood.

Instrumental Analysis (LC-MS/MS)[3]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirmation.

Chromatographic Conditions
  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent (e.g., Restek Raptor Biphenyl).

    • Selection Logic: Biphenyl phases offer superior pi-pi selectivity compared to C18, which is crucial for separating positional isomers of the indole/indazole ring systems common in FUBICA analogs.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

    • Note: Methanol provides better solvation for the fluorobenzyl group, while ACN sharpens peaks. A blend is optimal.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Program:

Time (min) % B Event
0.00 10 Equilibration
1.00 10 Load
8.00 95 Linear Ramp (Separation)
10.00 95 Wash (Elute Lipids)
10.10 10 Re-equilibration

| 13.00 | 10 | End |

Mass Spectrometry (ESI+) Parameters

This compound ionizes readily in positive electrospray ionization (ESI+) mode.

  • Source: ESI Positive[2]

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 500°C

  • Precursor Ion: m/z 383.2 [M+H]⁺

MRM Transitions (Quantification & Confirmation):

AnalytePrecursor (m/z)Product (m/z)CE (eV)TypeStructural Origin
This compound 383.2109.1 35QuantFluorobenzyl cation (C₇H₆F⁺)
383.2252.1 20Conf 1Indole-3-acyl + FUB (Loss of ester chain)
383.2145.1 45Conf 2Indole core fragment
AB-FUBINACA-d4 373.2109.135ISTDFluorobenzyl-d4
  • Validation Note: The 252 ion is the "core" fragment formed by amide bond cleavage. The 109 ion is the highly stable fluorobenzyl tropylium ion, common to all FUB- class cannabinoids.

Fragmentation Pathway Visualization

Fragmentation Parent Precursor Ion [M+H]+ = 383.2 Frag1 Fragment A m/z 252.1 (Core Amide) Parent->Frag1 Amide Cleavage (Loss of Pentanoate chain) Frag2 Fragment B m/z 109.1 (Fluorobenzyl) Parent->Frag2 N-Benzyl Cleavage (High CE) Frag3 Fragment C m/z 351.2 (Loss of MeOH) Parent->Frag3 Ester Hydrolysis (In-source/Low CE)

Figure 2: Proposed ESI+ fragmentation pathway for this compound.

GC-MS Considerations

While LC-MS/MS is preferred, GC-MS is standard for seized drug analysis.

  • Thermal Stability: this compound is relatively stable, but the ester moiety can degrade at high injector temperatures.

  • Method: EI (70 eV).

  • Column: 5% Phenyl-Methyl Silicone (HP-5MS or DB-5MS).

  • Retention Time: ~20.4 min (under standard 10-300°C ramp).

  • Key EI Ions:

    • m/z 109 (Base Peak, Fluorobenzyl)

    • m/z 252 (Core Indole)

    • m/z 253 (Isotope/Rearrangement)

    • m/z 382 (Molecular Ion - typically weak)

Method Validation & Quality Assurance

To ensure trustworthiness (E-E-A-T), the method must be validated according to SWGTOX or ANSI/ASB Standard 036.

  • Selectivity: Analyze 10 blank matrix sources to ensure no interference at m/z 383 -> 109.

  • Isomer Resolution: Inject a mix of this compound, AMB-FUBICA, and MMB-FUBICA.

    • Requirement: Baseline resolution (Rs > 1.5) between isomers. If co-elution occurs, adjust the gradient slope or switch to a Phenyl-Hexyl column.

  • Matrix Effect: Calculate Ion Suppression/Enhancement.

    • Formula: ME (%) = (Area_spiked_matrix / Area_neat_standard) x 100.

    • Acceptance: 75-125%.

  • Carryover: Inject a blank after the highest calibrator (ULOL). Signal must be < 10% of the LOQ.

Metabolic Markers (Urine Analysis)

In urine, the parent this compound is rarely detectable due to extensive metabolism.

  • Primary Metabolite: This compound ester hydrolysis product (Carboxylic Acid).

    • Structure: 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}formamido)pentanoic acid.[3][4]

  • Secondary Metabolites: Monohydroxylated forms (on the pentyl chain or indole ring).

  • Protocol Adjustment: Urine samples require hydrolysis (Beta-glucuronidase) prior to LLE if targeting hydroxylated metabolites, though the carboxylic acid is often excreted free.

References

  • SWGDRUG. (2018).[1] this compound Monograph. Scientific Working Group for the Analysis of Seized Drugs. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). Synthetic Cannabinoids and 'Spice' Drug Profile. [Link]

  • Hess, C., et al. (2021). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. PubMed. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]

Sources

Application Note: High-Resolution GC-MS Profiling of MEP-FUBICA in Forensic Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-ready protocol for the detection and quantification of MEP-FUBICA using Gas Chromatography-Mass Spectrometry (GC-MS). It deviates from standard templates to focus on the mechanistic and analytical specificities required for high-confidence forensic identification.

Executive Summary & Chemical Identity

This compound is a synthetic cannabinoid of the indole-3-carboxamide class. It is structurally distinct from its indazole counterparts (e.g., AB-FUBINACA) due to the indole core and the specific norvaline methyl ester tail. Accurate identification requires distinguishing it from isobaric isomers (e.g., MMB-FUBICA isomers) through precise retention time locking and mass spectral fragmentation analysis.

PropertyDetail
IUPAC Name Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate
Common Name This compound
Molecular Formula C₂₂H₂₃FN₂O₃
Molecular Weight 382.4 g/mol
Core Structure Indole (vs. Indazole in FUBINACA series)
Key Moiety 4-Fluorobenzyl group (Head), Norvaline methyl ester (Tail)

Safety & Handling (Critical)

  • Potency Warning: this compound is a potent CB1 receptor agonist. Handle all reference standards and seized powders in a Class II Biological Safety Cabinet or chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

  • Solvent Safety: Methanol and Ethyl Acetate are highly flammable and toxic.

Analytical Workflow Logic

This protocol utilizes a Liquid-Liquid Extraction (LLE) for biological matrices to minimize matrix interference, followed by Electron Ionization (EI) GC-MS . The logic relies on the "hard" ionization of EI to produce the characteristic 4-fluorobenzyl cation (m/z 109), which serves as a primary diagnostic ion.

Workflow Visualization

The following diagram illustrates the critical path from sample receipt to data validation.

MEP_FUBICA_Workflow Sample Sample Receipt (Blood/Urine/Powder) Prep Sample Prep (LLE or Dilution) Sample->Prep pH Adjustment (pH 8-9) GC GC Separation (HP-5MS UI Column) Prep->GC Injection (Splitless/Split) MS MS Detection (EI Source @ 70eV) GC->MS Thermal Transfer Data Data Analysis (Ion Ratio Validation) MS->Data TIC/SIM Extraction Data->GC RT Drift? Re-calibrate

Figure 1: Analytical workflow for this compound detection. Note the critical pH adjustment step in sample prep to ensure the analyte is in its non-ionized form for organic extraction.

Sample Preparation Protocols

Protocol A: Seized Drug (Powder/Plant Material)

Rationale: Synthetic cannabinoids in seized materials are often highly concentrated. Simple dilution prevents detector saturation.

  • Weigh: Transfer ~10 mg of sample into a glass centrifuge tube.

  • Extract: Add 10 mL Methanol (HPLC Grade) .

  • Sonicate: 15 minutes at room temperature.

  • Filter: Pass through a 0.22 µm PTFE syringe filter.

  • Dilute: Dilute 100 µL of filtrate into 900 µL Methanol (1:10 dilution) into a GC vial.

Protocol B: Biological Matrix (Whole Blood/Urine)

Rationale: A basic LLE is chosen because the amide/ester structure is stable at pH 9, and this pH suppresses ionization of acidic matrix components, keeping them in the aqueous phase.

  • Aliquot: Transfer 1.0 mL of sample to a borosilicate glass tube.

  • Internal Standard: Add 20 µL of deuterated internal standard (e.g., 5F-PB-22-d5 or AB-FUBINACA-d4 ) at 1 µg/mL.

  • pH Adjustment: Add 1 mL of 0.1 M Phosphate Buffer (pH 9.0). Vortex briefly.

  • Extraction: Add 3 mL n-Hexane:Ethyl Acetate (90:10 v/v) .

    • Note: The non-polar hexane minimizes extraction of lipids, while ethyl acetate improves recovery of the moderately polar this compound.

  • Agitate: Rotate/shake for 10 minutes. Centrifuge at 3000 rpm for 5 minutes.

  • Concentrate: Transfer the top organic layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Redissolve residue in 50 µL Ethyl Acetate. Transfer to GC vial with insert.

GC-MS Instrumentation Parameters

System: Agilent 7890B GC / 5977B MSD (or equivalent). Column:HP-5MS UI (30 m × 0.25 mm × 0.25 µm). The "Ultra Inert" (UI) phase is critical to prevent tailing of the amide moiety.

ParameterSettingRationale
Inlet Temp 280°CEnsures rapid volatilization of high boiling point cannabinoids.
Injection Mode Splitless (Bio) / Split 50:1 (Seized)Sensitivity for bio-samples; peak shape for pure drugs.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains separation efficiency during temp ramp.
Transfer Line 280°CPrevents condensation between GC and MS.
Source Temp 230°CStandard EI source temperature.[1]
Quad Temp 150°C
Solvent Delay 3.00 minProtects filament from solvent expansion.

Oven Program:

  • Initial: 100°C (Hold 1.0 min)

  • Ramp: 20°C/min to 280°C

  • Ramp: 5°C/min to 310°C

  • Hold: 310°C for 3.0 min Total Run Time: ~19 minutes. This compound typically elutes between 14.5 - 15.5 minutes (system dependent).

Mass Spectral Interpretation & Validation

Reliable identification relies on recognizing the fragmentation pattern induced by the 70eV electron impact.

Fragmentation Pathway Logic

The fragmentation of this compound is driven by alpha-cleavage at the amide bond and the stability of the fluorobenzyl cation.

  • Base Peak (m/z 109): The 4-fluorobenzyl cation is formed by cleavage at the N1-position of the indole ring. This is the most abundant ion.

  • Indole-Carbonyl Core (m/z 252): Loss of the norvaline methyl ester chain (C6H12NO2, mass ~130) from the parent.

  • Molecular Ion (m/z 382): Usually visible but low intensity (<5%).

  • Ester Loss (m/z 323): Loss of the methoxycarbonyl group (-COOCH3, mass 59).

Fragmentation Diagram (DOT)

MEP_FUBICA_Fragmentation Parent This compound (m/z 382) Frag1 4-Fluorobenzyl Cation (m/z 109) BASE PEAK Parent->Frag1 N-Benzyl Cleavage Frag2 Ester Loss (m/z 323) Parent->Frag2 -COOCH3 (59 Da) Frag3 Indole-3-Acyl Core (m/z ~252) Parent->Frag3 Amide Cleavage

Figure 2: Primary fragmentation pathways for this compound under 70eV EI conditions.

Quantitative Confirmation (SIM Mode)

For low-level detection in blood, use Selected Ion Monitoring (SIM) .

  • Target Ion: 109.0

  • Qualifiers: 252.1, 323.1, 382.2

  • Acceptance Criteria: Qualifier ion ratios must be within ±20% of the reference standard.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or columnReplace inlet liner with deactivated splitless liner; trim column.
Missing m/z 382 Ion source temperature too highLower source temp to 200°C to preserve molecular ion (though sensitivity may drop).
Interference at m/z 109 Co-eluting matrixUse m/z 252 as the quantifier (lower sensitivity but higher specificity).
RT Shift Matrix loadingChange liner; perform maintenance. Use Retention Time Locking (RTL).

References

  • SWGDRUG. (2018).[1][2] this compound Monograph. Scientific Working Group for the Analysis of Seized Drugs.[3] Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2019).
  • Shevyrin, V., et al. (2015). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

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nuclear magnetic resonance (NMR) analysis of MEP-FUBICA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MEP-FUBICA (Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate) is a synthetic cannabinoid of the indole-3-carboxamide class.[1] It frequently appears in the illicit drug market as a "legal high" or research chemical.

This Application Note provides a definitive protocol for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike its indazole counterpart (MEP-FUBINACA), this compound contains an indole core, a structural nuance that significantly alters its spectral footprint.[1] This guide addresses the critical analytical challenge of distinguishing the indole C2-H proton from the indazole N2 heteroatom—a common point of confusion in forensic analysis.

Chemical Identity & Structural Logic

Before initiating analysis, the analyst must understand the specific moieties generating the NMR signals.[1] this compound is composed of three distinct domains:

  • Core Scaffold: 1H-Indole-3-carboxamide (The "ICA" suffix).

  • Head Group: 1-(4-fluorobenzyl) moiety attached to the Indole N1 position.[2]

  • Tail Group: L-Norvaline methyl ester (The "MEP" prefix: M ethyl E ster P entanoate).

FeatureSpecification
IUPAC Name Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate
Formula C₂₂H₂₃FN₂O₃
Exact Mass 382.1693 Da
Key Isomerism Differentiable from MEP-FUBINACA (Indazole core) and MMB-FUBICA (Tert-leucine tail).[1]

Experimental Protocol

Reagents and Materials
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).[1]

    • Expert Insight: While SWGDRUG monographs often use CD₃OD (Methanol-d₄), DMSO-d₆ is superior for this application.[1] Methanol promotes exchange of the amide (-NH) proton, often obliterating the doublet signal essential for confirming the carboxamide linkage.[1] DMSO preserves this coupling.

  • Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).

  • Sample Mass: 5–10 mg (optimal for 13C sensitivity); 1–2 mg (sufficient for 1H).

Sample Preparation Workflow
  • Weigh 5 mg of the suspect powder into a clean vial.

  • Add 600 µL of DMSO-d₆.

  • Vortex for 30 seconds. If the sample is a salt (e.g., HCl), gentle heating (40°C) may be required to fully solubilize.[1]

  • Filter through a 0.2 µm PTFE syringe filter if any particulate matter remains (critical to prevent line broadening).

  • Transfer to the NMR tube immediately to prevent moisture absorption.

Instrument Parameters (600 MHz Recommended)
Parameter1H (Proton)13C (Carbon)COSY/HSQC
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)cosygpppqf / hsqcedetgpsisp2
Relaxation Delay (D1) 1.0 – 2.0 s2.0 s1.5 s
Scans (NS) 161024 (minimum)8 / 4
Temperature 298 K (25°C)298 K298 K
Spectral Width 14 ppm (-2 to 12)240 ppm (-10 to 230)Optimized

Structural Elucidation & Assignment

The following assignments are based on the 600 MHz frequency in DMSO-d₆.

The "Indole vs. Indazole" Check (Critical)

The most vital step is checking the aromatic region (~8.0 – 8.5 ppm).[1]

  • This compound (Indole): Shows a sharp singlet at ~8.2–8.3 ppm . This is the H-2 proton on the indole ring.

  • MEP-FUBINACA (Indazole): This signal is ABSENT because position 2 is a Nitrogen atom.[1]

1H NMR Assignment Table
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
Amide NH 8.05 – 8.15Doublet (J ≈ 7-8 Hz)1HCoupled to the alpha-proton of the norvaline tail.[1] Disappears in CD₃OD.
Indole H-2 8.25Singlet1HDiagnostic Marker. Confirms Indole core.
Indole H-4 8.10Doublet1HDeshielded by the adjacent carbonyl group.
Indole H-5,6,7 7.15 – 7.60Multiplets3HAromatic ring protons.[1]
Benzyl CH₂ 5.45Singlet2HMethylene bridge connecting Indole N1 to the Fluorophenyl ring.
Fluorophenyl 7.10 – 7.40Multiplets4HCharacteristic "roofing" effect due to F-coupling.
Alpha-CH 4.45Multiplet (q/t)1HChiral center of the Norvaline tail.
Ester -OCH₃ 3.65Singlet3HMethyl ester group.
Norvaline Side Chain 1.75 (m), 1.35 (m)Multiplets4Hβ and γ methylene protons of the pentyl chain.[1]
Terminal CH₃ 0.90Triplet3HTerminal methyl of the norvaline tail.
2D NMR Validation Strategy

To validate the structure, run the following correlations:

  • COSY (Correlation Spectroscopy): Confirm the spin system of the Norvaline tail (NH → Alpha-CH → CH₂ → CH₂ → CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Correlate the Benzyl CH₂ (5.45 ppm) to the Indole C2 (130+ ppm) and Indole C7a .[1] This proves the N1 attachment.

    • Correlate the Amide NH to the Carbonyl Carbon (~165 ppm) .

Visualization of Analytical Logic

The following diagram illustrates the decision tree for identifying this compound and distinguishing it from its analogs.

MEP_FUBICA_Analysis Sample Unknown Powder (Suspected Cannabinoid) Solvent Dissolve in DMSO-d6 (Preserve Amide Proton) Sample->Solvent H1_NMR 1H NMR Acquisition (600 MHz) Solvent->H1_NMR Region_Aromatic Check 8.0 - 8.5 ppm H1_NMR->Region_Aromatic Result_Singlet Singlet at ~8.25 ppm (Indole H-2 present) Region_Aromatic->Result_Singlet Signal Found Result_NoSinglet No Singlet at ~8.25 ppm (Indole H-2 absent) Region_Aromatic->Result_NoSinglet Signal Absent Indole_Path Core: INDOLE (FUBICA Class) Result_Singlet->Indole_Path Indazole_Path Core: INDAZOLE (FUBINACA Class) Result_NoSinglet->Indazole_Path Tail_Analysis Analyze Aliphatic Region (0.9 - 4.5 ppm) Indole_Path->Tail_Analysis MEP_ID Triplet (0.9 ppm) + Singlet (3.65 ppm) = Norvaline Methyl Ester ID: this compound Tail_Analysis->MEP_ID n-Propyl Chain MDMB_ID Doublets (0.9 ppm) + Singlet (3.65 ppm) = tert-Leucine Methyl Ester ID: MDMB-FUBICA Tail_Analysis->MDMB_ID tert-Butyl Group

Caption: Logical workflow for the NMR-based discrimination of this compound from structural analogs.

Troubleshooting & Quality Control

  • Issue: Broad Lines / Poor Shimming

    • Cause: Synthetic cannabinoids often contain inorganic salts or synthesis byproducts (e.g., DCC urea).

    • Solution: Filter the sample strictly. Use a higher number of scans (NS=64) to improve S/N if filtering reduces concentration.

  • Issue: Missing Amide Doublet

    • Cause: Wet DMSO or use of Methanol-d4.

    • Solution: Use a fresh ampoule of DMSO-d6. If using Methanol, look only for the Indole H-2 singlet, as the NH coupling will be lost.[1]

  • Issue: Rotamers

    • Note: Unlike some proline-containing cannabinoids, this compound (containing Norvaline) typically shows fast exchange at room temperature, resulting in a single set of peaks.[1] If peak doubling is observed, heat the probe to 320K to coalesce signals.[1]

References

  • SWGDRUG . (2018).[2] Monograph: this compound. Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC) . (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]

  • Hess, C., et al. (2016). Phytocannabinoids and Synthetic Cannabinoids: Structural Elucidation by NMR. Forensic Science International.[3] (General reference for Indazole/Indole differentiation).

Sources

Application Note: Identification and Characterization of MMB-FUBICA Isomer by Fourier-Transform Infrared Spectroscopy (FTIR)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the identification and characterization of a specific isomer of MMB-FUBICA, a potent synthetic cannabinoid, using Fourier-Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory. Given the prevalence of structural isomers among synthetic cannabinoids, which can exhibit varied physiological and toxicological properties, unambiguous identification is critical for researchers, forensic scientists, and drug development professionals. This guide outlines the fundamental principles of FTIR as applied to this class of compounds, a step-by-step experimental protocol, and a detailed guide to spectral interpretation.

Introduction: The Challenge of Synthetic Cannabinoid Isomers

MMB-FUBICA, also known as AMB-FUBICA, is a synthetic cannabinoid that has been identified in forensic samples.[1][2] Like many synthetic cannabinoids, MMB-FUBICA can exist in various isomeric forms. These isomers often possess the same molecular formula and mass, making them challenging to differentiate with mass spectrometry alone. However, their distinct structural arrangements lead to unique vibrational properties that can be effectively probed by FTIR spectroscopy.

This application note will focus on a prevalent structural isomer of MMB-FUBICA, methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3-methylbutanoate. FTIR spectroscopy offers a rapid, non-destructive, and highly specific method for the identification of this molecule by analyzing its unique infrared absorption spectrum, which acts as a molecular "fingerprint". The use of an ATR accessory simplifies sample handling, requiring minimal to no preparation.[3][4]

Principles of FTIR Spectroscopy for Cannabinoid Identification

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group within a molecule, the radiation is absorbed.[5] The resulting spectrum is a plot of infrared intensity versus wavenumber, revealing a pattern of absorption bands.

The position, intensity, and shape of these bands are characteristic of the molecule's functional groups and overall structure.[6] For MMB-FUBICA, key functional groups such as the amide, ester, aromatic rings, and the carbon-fluorine bond exhibit characteristic absorption bands.[7] By analyzing the presence and position of these bands, a confident identification of the molecule can be made. The region of the spectrum from 1500 to 3500 cm-1 is particularly useful for identifying functional groups, while the more complex region between 500 and 1500 cm-1, known as the fingerprint region, is unique to the entire molecule.[6]

Experimental Protocol: ATR-FTIR Analysis of MMB-FUBICA

This protocol details the analysis of a solid powder sample of MMB-FUBICA.

Instrumentation and Materials
  • FTIR Spectrometer: An FTIR spectrometer equipped with a single-reflection diamond Attenuated Total Reflectance (ATR) accessory. The system should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.[8]

  • Sample: MMB-FUBICA isomer 1, in solid (crystalline or powder) form.[1]

  • Solvents: Isopropanol or acetone for cleaning the ATR crystal.

Instrument Parameters

Proper instrument settings are crucial for acquiring a high-quality spectrum. The following parameters are recommended:

ParameterRecommended SettingRationale
Spectral Range 4000 - 650 cm⁻¹This range covers the fundamental vibrations of most organic functional groups.[9]
Resolution 4 cm⁻¹Provides sufficient detail for resolving most characteristic bands without excessive noise.
Number of Scans 32A sufficient number of co-added scans to achieve a good signal-to-noise ratio.[8]
Apodization Happ-GenzelA common function that provides a good balance between peak shape and resolution.
Detector Deuterated Triglycine Sulfate (DTGS)A standard, robust detector for mid-IR spectroscopy.
Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and free of any residual sample.

    • Clean the diamond ATR crystal with a soft, lint-free wipe soaked in isopropanol or acetone and allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to account for the absorbance of the atmosphere (CO₂ and H₂O) and the instrument itself.

  • Sample Application:

    • Place a small amount of the MMB-FUBICA powder (typically less than 1 mg) onto the center of the diamond ATR crystal.

    • Lower the ATR anvil to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong signal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the parameters defined in Table 3.2.

  • Data Processing:

    • The resulting spectrum should be automatically ratioed against the background spectrum to produce a clean absorbance or transmittance spectrum.

    • If necessary, perform a baseline correction to ensure the absorption bands originate from a flat baseline.

    • An ATR correction may also be applied to account for the wavelength-dependent depth of penetration of the IR beam.

Spectral Interpretation and Data Analysis

The FTIR spectrum of MMB-FUBICA is characterized by several distinct absorption bands corresponding to its various functional groups.

Expected Characteristic Absorption Bands

The following table summarizes the expected FTIR absorption bands for the specified MMB-FUBICA isomer. These are based on established infrared correlation charts and data from similar compounds.[5][7]

Wavenumber Range (cm⁻¹)IntensityAssignmentFunctional Group
3300 - 3500MediumN-H StretchAmide
3000 - 3100Medium-WeakC-H StretchAromatic
2850 - 3000Medium-StrongC-H StretchAliphatic
~1740StrongC=O StretchEster
~1680StrongC=O Stretch (Amide I)Amide
1580 - 1620Medium-VariableC=C StretchAromatic Ring
~1540MediumN-H Bend (Amide II)Amide
1400 - 1500MediumC-C Stretch (in-ring)Aromatic Ring
1150 - 1250StrongC-O StretchEster
1000 - 1100StrongC-F StretchFluorobenzyl
700 - 800StrongC-H Out-of-plane BendAromatic
Workflow for FTIR Analysis of MMB-FUBICA

The following diagram illustrates the complete workflow from sample preparation to spectral analysis and identification.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Solid MMB-FUBICA Sample CleanATR Clean ATR Crystal ApplySample Apply Sample to Crystal CleanATR->ApplySample Background Collect Background Spectrum ApplySample->Background SampleSpec Collect Sample Spectrum Background->SampleSpec Process Process Spectrum (Baseline/ATR Correction) SampleSpec->Process Interpret Interpret Spectrum (Peak Assignment) Process->Interpret Compare Compare to Reference Spectra / Library Interpret->Compare Result Identification Confirmed Compare->Result

Sources

Application Note: Preparation and Optimization of MEP-FUBICA for In Vitro Cannabinoid Assays

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

MEP-FUBICA (Methyl N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-L-norvaline) is a structural isomer of the potent synthetic cannabinoid AMB-FUBICA (MMB-FUBICA). While AMB-FUBICA features an indazole core, this compound utilizes an indole core. This subtle structural modification can significantly alter binding kinetics, metabolic stability, and functional potency at CB1 and CB2 receptors.

Why this protocol is critical: Standard high-throughput screening (HTS) protocols often assume a universal solubility profile for small molecules (typically 10 mM stocks). However, This compound exhibits distinct solubility limitations (approx. 2 mg/mL in DMSO) compared to its indazole counterparts. Following standard protocols risks compound precipitation, "silent" concentration loss due to plastic adsorption, and erratic EC₅₀ data.

This guide provides a validated, self-consistent methodology to solubilize, dilute, and test this compound, ensuring that the biological data generated reflects true pharmacological activity rather than solubility artifacts.

Part 2: Physicochemical Profile & Handling

Before initiating wet lab work, the compound's physical constraints must be integrated into the experimental design.

Table 1: Physicochemical Properties of this compound
PropertyValueOperational Implication
Molecular Weight 382.43 g/mol Calculation basis for Molarity.
Formulation Crystalline SolidRequires vortexing/sonication to dissolve.
Solubility (DMSO) ~2 mg/mL (~5.2 mM) CRITICAL: Do NOT attempt standard 10 mM stocks.
Solubility (DMF) ~15 mg/mLAlternative solvent if higher concentration is strictly required.
Solubility (Aq. Buffer) NegligibleRequires carrier protein (BSA/FBS) in assay buffers.
Lipophilicity (LogP) High (Predicted > 4.0)High affinity for plastic surfaces (polystyrene/polypropylene).
Core Handling Directives (The "Three Pillars" of SCRA Handling)
  • Glass is Mandatory: All stock solutions and intermediate organic dilutions must be prepared in borosilicate glass vials . This compound will rapidly partition into standard polypropylene microcentrifuge tubes, reducing actual concentration by up to 40% within hours.

  • The "5 mM Limit": Unlike many SCRAs soluble up to 20 mM, this compound saturates DMSO at ~5 mM. Attempting higher concentrations will result in micro-crystals that may not be visible to the naked eye but will scatter light and skew results.

  • Carrier Protein Requirement: The final assay buffer must contain 0.1% fatty-acid-free BSA (Bovine Serum Albumin) to keep the hydrophobic ligand in solution during the incubation phase.

Part 3: Protocol A - Stock Solution Preparation

Objective: Create a stable, verified Master Stock Solution at 5 mM.

Materials:

  • This compound (crystalline solid)[1]

  • Anhydrous DMSO (Dimethyl Sulfoxide), HPLC Grade

  • Amber Borosilicate Glass Vials (2 mL or 4 mL) with Teflon-lined caps

  • Sonicator bath

Procedure:

  • Calculate Mass/Volume: To prepare 1 mL of a 5 mM stock:

    
    
    Note: Since weighing <2 mg is error-prone, it is recommended to weigh ~5 mg and adjust the DMSO volume accordingly.
    
    • Example: If you weigh 5.2 mg, add

      
       DMSO (
      
      
      
      ).
  • Solubilization:

    • Transfer the weighed solid into the amber glass vial.

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Sonicate for 5 minutes at room temperature. Inspect for any floating particulates. The solution must be perfectly clear.

  • Storage:

    • Store at -20°C.

    • Stability: Stable for >1 year if kept anhydrous.

    • Freeze/Thaw: Aliquot into smaller glass inserts if frequent use is expected to avoid repeated freeze/thaw cycles, which can introduce moisture and promote degradation.

Part 4: Protocol B - Serial Dilution (The "Step-Down" Method)

Scientific Logic: Direct dilution of a lipophilic stock into an aqueous buffer often causes "crashing out" (precipitation). This protocol uses an intermediate dilution step in solvent to maintain solubility before the final shift to aqueous media.

Workflow Visualization:

DilutionProtocol cluster_0 Solvent Phase (Glass Vials) cluster_1 Aqueous Phase (Low-Bind Plastics) Stock Master Stock (5 mM in DMSO) Storage: -20°C Inter Intermediate Stock (500 µM in DMSO) 10x Dilution Stock->Inter  Dilute 1:10  (DMSO to DMSO) Work Working Solution (10x) (50 µM in Buffer + 1% BSA) 10% DMSO Final Inter->Work  Dilute 1:10  (DMSO to Buffer+BSA)  *Critical Step* Assay Final Assay Well (5 µM Ligand) 1% DMSO, 0.1% BSA Work->Assay  Add to Cells  (1:10 Dilution)

Figure 1: Step-Down Dilution Scheme designed to prevent precipitation of lipophilic ligands.

Step-by-Step:

  • Prepare Assay Buffer: HBSS or PBS containing 0.1% w/v Fatty-Acid Free BSA . (The BSA acts as a "chaperone" for the lipid-like drug).

  • Intermediate Dilution (100% DMSO):

    • Dilute the 5 mM Master Stock 1:10 in DMSO to create a 500 µM secondary stock.

    • Why? This allows for more precise pipetting volumes when moving to aqueous buffer.

  • Working Solution Preparation (10x Conc.):

    • Slowly add the 500 µM DMSO solution to the Assay Buffer (with BSA) to reach 50 µM .

    • Technique: Vortex the buffer while adding the DMSO dropwise.

    • Result: This solution contains 10% DMSO.

  • Final Assay Addition:

    • Add 10 µL of the Working Solution (50 µM) to 90 µL of cells/membrane preparation.

    • Final Concentration: 5 µM.

    • Final DMSO: 1% (Generally tolerated by HEK293/CHO cells; if cells are sensitive, adjust the intermediate step to aim for 0.1% final DMSO).

Part 5: Protocol C - CB1 Receptor Functional Assay (cAMP)

Application: Determining the agonist potency (


) and efficacy (

) of this compound. System: CHO-K1 or HEK293 cells stably expressing human CB1 (hCB1) and a cAMP biosensor (e.g., GloSensor™ or HTRF).

Mechanism: CB1 is


-coupled.[2] Agonist binding inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels. To measure this, we must first stimulate cAMP with Forskolin, then measure the reduction caused by this compound.

Pathway Diagram:

CB1_Pathway MEP This compound CB1 CB1 Receptor MEP->CB1 Binding Gi Gi/o Protein CB1->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Catalysis Forskolin Forskolin (Stimulator) Forskolin->AC Stimulation ATP ATP ATP->AC Signal Reduced Signal (Inhibition) cAMP->Signal

Figure 2: G-protein signaling pathway for CB1 functional assays. This compound acts to suppress the Forskolin-induced cAMP spike.

Assay Procedure:

  • Cell Seeding: Seed hCB1-expressing cells (10,000 cells/well) in 384-well white, low-volume plates. Incubate overnight.

  • Pre-Incubation: Remove culture media. Add 5 µL of Assay Buffer (HBSS + 0.1% BSA + 500 µM IBMX to prevent cAMP degradation).

  • Agonist Addition: Add 5 µL of this compound dilutions (prepared as per Protocol B). Incubate for 15 minutes at 37°C.

    • Note: Include a reference agonist (e.g., CP-55,940) for normalization.

  • Stimulation: Add 5 µL of Forskolin (Final concentration typically 5-10 µM, titrated to 80% of max response).

  • Detection: Incubate for 30–60 minutes. Add detection reagents (Lysis buffer + cAMP antibody/acceptor). Read plate on a multimode reader (EnVision/Tecan).

  • Data Analysis:

    • Normalize data to "Forskolin Only" (0% inhibition) and "Buffer Only" (100% inhibition).

    • Fit data to a 4-parameter logistic (4PL) non-linear regression model to derive

      
      .
      

Part 6: Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Potency (High EC50) Adsorption to plasticware.Ensure glass vials are used for stocks. Use LoBind tips and plates. Verify 0.1% BSA is in the buffer.
Precipitation / Cloudiness Stock concentration >5 mM.Re-make stock at 2 mg/mL (5 mM) . Do not exceed this limit.
High Background Signal DMSO toxicity.Ensure final DMSO concentration is <1%. Titrate DMSO in control wells to check cell tolerance.
Variable Replicates Incomplete mixing of viscous DMSO.Vortex vigorous during the intermediate dilution step. Do not rely on diffusion.

References

  • Cayman Chemical. (2023). This compound Product Information & Physicochemical Data. Cayman Chemical.[1][3] Link

  • Banister, S. D., et al. (2016). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience. Link

  • Carlier, J., et al. (2017). Monitoring the metabolism of synthetic cannabinoids: The case of ADB-FUBICA. Drug Testing and Analysis. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2018).[4] this compound Monograph. Link

Sources

Application Note: Cell-Based Assays for Quantifying the Functional Activity of MEP-FUBICA and other Synthetic Cannabinoid Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Need for Functional Characterization of Synthetic Cannabinoids

MEP-FUBICA (methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate) is a synthetic compound representative of a large and structurally diverse class of molecules known as synthetic cannabinoid receptor agonists (SCRAs)[1]. These compounds are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by targeting the human cannabinoid receptors, CB1 and CB2[2][3].

The CB1 receptor is one of the most abundant G-protein coupled receptors (GPCRs) in the central nervous system, modulating neurotransmitter release and playing key roles in memory, motor control, and cognition[4][5]. The CB2 receptor is found predominantly in the immune system and is involved in modulating inflammatory responses[2]. Due to their critical physiological roles, both receptors are significant targets for therapeutic drug development.

However, the continuous emergence of novel SCRAs with unknown potency and efficacy poses significant challenges for toxicology, pharmacology, and regulatory science. Unlike simple binding assays, which only measure affinity, cell-based functional assays are essential for determining the biological activity of a compound like this compound. This guide provides a detailed overview and step-by-step protocols for two robust cell-based assays widely used to characterize the functional activity of cannabinoid receptor agonists: the β-Arrestin Recruitment Assay and the cAMP Inhibition Assay .

Principle of Cannabinoid Receptor Activation

Upon binding of an agonist such as this compound, the CB1/CB2 receptor undergoes a conformational change, initiating signals through two primary pathways:

  • G-Protein Dependent Signaling: Canonically, CB1 and CB2 receptors couple to inhibitory G-proteins of the Gi/o family[2][6]. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a quantifiable decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[7]

  • β-Arrestin Dependent Signaling: Following activation, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and 2). This interaction is crucial for receptor desensitization and internalization, and also initiates a separate wave of G-protein-independent signaling.[8][9]

The ability of a ligand to preferentially activate one pathway over the other is known as "biased agonism," a critical concept in modern pharmacology[6]. The assays described herein allow for the independent interrogation of both key signaling branches.

G_Protein_and_Arrestin_Pathways cluster_membrane Plasma Membrane CB1R Cannabinoid Receptor (CB1/CB2) G_protein Gi/o Protein CB1R->G_protein Coupling b_Arrestin β-Arrestin CB1R->b_Arrestin Recruitment AC Adenylyl Cyclase (AC) G_protein->AC Inhibition cAMP cAMP (Decreased) AC->cAMP Ligand This compound (Agonist) Ligand->CB1R Binding & Activation ATP ATP ATP->AC Substrate PKA Downstream Signaling cAMP->PKA Modulation Internalization Receptor Internalization b_Arrestin->Internalization

Caption: Cannabinoid Receptor Signaling Pathways.

Featured Assay I: β-Arrestin Recruitment Assay

This assay provides a direct measure of agonist-induced interaction between the cannabinoid receptor and β-arrestin. It is a universal assay for nearly all GPCRs, independent of their G-protein coupling subtype, making it highly robust and versatile.[8] We will describe a protocol based on enzyme fragment complementation (EFC) technology, such as Promega's NanoBiT® or DiscoverX's PathHunter® systems.[10][11][12]

Assay Principle: The receptor (e.g., CB1) is fused to one inactive fragment of a reporter enzyme (e.g., a large luciferase subunit, LgBiT), and β-arrestin is fused to the complementary fragment (e.g., a small peptide, SmBiT). In the basal state, the fragments are separate and inactive. Agonist binding brings the receptor and β-arrestin into close proximity, allowing the enzyme fragments to combine, reconstitute enzyme activity, and generate a luminescent signal that is directly proportional to the extent of recruitment.[13]

B_Arrestin_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay c1 1. Culture CB1-LgBiT/ β-arrestin-SmBiT cells c2 2. Seed cells into 384-well assay plates c1->c2 c3 3. Incubate overnight (37°C, 5% CO2) c2->c3 a1 4. Prepare serial dilution of this compound a2 5. Add compound to cells a1->a2 a3 6. Incubate (e.g., 60-90 min at 37°C) a2->a3 a4 7. Add luminescent substrate a3->a4 a5 8. Read luminescence on plate reader a4->a5

Caption: β-Arrestin Recruitment Assay Workflow.

Materials and Reagents
ItemRecommended Source / TypePurpose
Cell Line CHO-K1 or HEK293 cells stably co-expressing CB1-LgBiT and SmBiT-β-arrestin-2The biological system for the assay.
Assay Plates White, solid-bottom, 384-well, TC-treatedLow-volume plates suitable for luminescence.
Culture Medium DMEM/F-12 with 10% FBS, 1% Pen-Strep, and selection antibiotics (e.g., G418)Standard cell culture maintenance.
Assay Buffer Opti-MEM I Reduced Serum MediumProvides a clean background for the assay.
Test Compound This compoundThe agonist to be tested.
Positive Control CP55,940 or WIN55,212-2A known, potent CB1/CB2 agonist.[14]
Vehicle Control DMSO (cell-culture grade)Solvent for compounds; defines baseline.
Detection Reagent Nano-Glo® Live Cell Reagent or equivalentSubstrate for the reconstituted luciferase.
Equipment Multimode plate reader with luminescence detectionTo quantify the signal.
Detailed Step-by-Step Protocol

Day 1: Cell Seeding

  • Cell Culture: Maintain the engineered cell line according to the supplier's recommendations. Ensure cells are healthy and in a logarithmic growth phase (typically 70-90% confluency).

  • Cell Preparation: Harvest cells using a gentle dissociation reagent (e.g., TrypLE). Count the cells and resuspend them in pre-warmed culture medium to a final density of 250,000 - 500,000 cells/mL (optimization may be required).

  • Seeding: Dispense 20 µL of the cell suspension into each well of a 384-well white assay plate (yields 5,000 - 10,000 cells/well).

  • Incubation: Incubate the plate overnight at 37°C in a humidified, 5% CO₂ incubator. This allows cells to attach and form a monolayer.

Day 2: Compound Addition and Signal Detection

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and the positive control (e.g., CP55,940) in 100% DMSO.

    • Perform a serial dilution series in DMSO. For a 10-point curve, a 1:5 dilution series is common. This will create your concentrated compound plate.

    • Prepare the final dosing solutions by diluting the DMSO series 1:200 into Opti-MEM (or other assay buffer). This creates a 2X final concentration plate and keeps the final DMSO concentration at a non-toxic 0.5%.

  • Compound Addition:

    • Carefully remove the assay plate from the incubator.

    • Add 20 µL of the 2X compound solutions to the corresponding wells containing 20 µL of medium with cells. This results in a final volume of 40 µL and the desired 1X final compound concentrations. Include wells for "vehicle only" (0.5% DMSO) and "positive control."

  • Incubation: Incubate the plate at 37°C for 60-90 minutes. Rationale: This incubation period is typically sufficient for receptor activation and maximal β-arrestin recruitment without significant signal decay.

  • Signal Detection:

    • Equilibrate the plate and the detection reagent to room temperature.

    • Prepare the detection reagent according to the manufacturer's instructions (e.g., mix substrate and buffer).

    • Add 10-20 µL of the detection reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., using an integration time of 0.5-1 second per well).

Featured Assay II: cAMP Inhibition Assay

This assay is a classic functional readout for Gi/o-coupled receptors. It measures the ability of an agonist to inhibit the production of cAMP. Because basal cAMP levels are often low, the cells are typically stimulated with forskolin, a direct activator of adenylyl cyclase, to generate a robust and measurable cAMP signal. The inhibitory effect of the CB1/CB2 agonist is then measured as a reduction of this forskolin-stimulated signal.

Materials and Reagents
ItemRecommended Source / TypePurpose
Cell Line CHO-K1 or HEK293 cells stably expressing the human CB1 receptorThe biological system for the assay.
Assay Plates 384-well, low-volume, TC-treatedStandard assay plates.
Stimulation Buffer HBSS or PBS with 0.5 mM IBMXIBMX is a phosphodiesterase inhibitor that prevents cAMP degradation.
Test Compound This compoundThe agonist to be tested.
Positive Control WIN55,212-2A known, potent CB1/CB2 agonist.
Stimulant ForskolinDirectly activates adenylyl cyclase to boost cAMP levels.
Detection Kit HTRF, LANCE, or ELISA-based cAMP kit (e.g., from Cisbio, PerkinElmer)Provides reagents for quantifying intracellular cAMP.
Equipment Plate reader compatible with the detection kit (e.g., HTRF-capable)To quantify the signal.
Detailed Step-by-Step Protocol
  • Cell Seeding: Follow the same procedure as Day 1 of the β-arrestin assay (Section 3.2), seeding 5,000-10,000 cells per well and incubating overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and positive control in DMSO as described previously. Dilute these into Stimulation Buffer to create 4X concentrated solutions.

  • Cell Treatment:

    • Gently aspirate the culture medium from the cells.

    • Add 10 µL of Stimulation Buffer containing the 4X test compounds to the appropriate wells.

    • Incubate for 30 minutes at 37°C.

  • Forskolin Stimulation:

    • Prepare a 4X solution of forskolin in Stimulation Buffer. The final concentration should be optimized to elicit ~80% of the maximal cAMP response (typically 3-10 µM).

    • Add 5 µL of the 4X forskolin solution to all wells except for the negative control (basal) wells. Add 5 µL of buffer to the negative control wells.

    • Incubate for 30 minutes at 37°C. Rationale: This period allows for robust cAMP production, against which inhibition can be clearly measured.

  • Cell Lysis and cAMP Detection:

    • Add lysis buffer and detection reagents according to the specific cAMP kit manufacturer's protocol. This typically involves adding two separate components (e.g., cAMP-d2 and anti-cAMP-cryptate for HTRF).

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a compatible plate reader. For HTRF, this involves reading fluorescence at two wavelengths (e.g., 665 nm and 620 nm) and calculating the emission ratio.

Data Analysis and Interpretation

For both assays, the goal is to generate a dose-response curve to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound.

  • Normalization:

    • Average the raw data (Relative Luminescence Units or HTRF ratio) for the replicate wells.

    • Set the "vehicle control" wells as 0% activity.

    • Set the "maximal positive control" wells as 100% activity.

    • Normalize the data for the test compound as a percentage of the positive control response.

  • Curve Fitting:

    • Plot the normalized response (%) against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model, typically a four-parameter logistic equation (sigmoidal dose-response).

    • EC₅₀ (Half-maximal effective concentration): This is the concentration of this compound that produces 50% of its maximal effect. It is a measure of the compound's potency.

    • Eₘₐₓ (Maximum effect): This is the maximal response achieved by the compound, typically expressed relative to the positive control. It is a measure of the compound's efficacy.

Sample Data Table
This compound [M]Log [M]Avg. Signal% Activity
1.00E-11-11.0105002.5%
1.00E-10-10.01500012.5%
1.00E-09-9.04000075.0%
1.00E-08-8.04800095.0%
1.00E-07-7.050000100.0%
1.00E-06-6.050500101.3%
Vehicle (DMSO)N/A100000.0%
Control (CP55,940)N/A50000100.0%

From a sigmoidal fit of this data, one would derive an EC₅₀ value in the sub-nanomolar range, indicating high potency.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Edge effects on plate; Pipetting errors.Use a multichannel or automated pipette; Ensure a uniform cell suspension; Avoid using the outer wells of the plate.
No Signal or Weak Signal Cells are unhealthy or wrong passage number; Reagents expired or improperly prepared; Compound is inactive or degraded.Use fresh, low-passage cells; Prepare reagents fresh daily; Test a fresh aliquot of compound and run the positive control.
High Background Signal Autofluorescence/luminescence of test compound; High basal activity of the receptor.Run a compound-only control plate (no cells); Reduce cell seeding density; Decrease receptor expression level if possible.
Inconsistent EC₅₀ Values DMSO concentration varies; Incubation times not consistent; Cell density varies between experiments.Maintain a constant final DMSO concentration; Standardize all incubation times and temperatures; Optimize and standardize cell seeding density.

References

  • Activity-based detection of synthetic cannabinoid receptor agonists in plant materials. (2024). Communications Medicine. [Link]

  • Axonal CB1 Receptors Mediate Inhibitory Bouton Formation via cAMP Increase and PKA. (2021). Journal of Neuroscience. [Link]

  • Cannabinoid CB1 and CB2 Receptor Signaling and Bias. (2020). ACS Pharmacology & Translational Science. [Link]

  • CB1 Cannabinoid Receptor Assay. Innoprot. [Link]

  • beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. (2009). Journal of Biomolecular Screening. [Link]

  • CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX. [Link]

  • Hi-Affi™ In Vitro Cell based Cannabinoid Receptor Functional Assay Service. Creative Biolabs. [Link]

  • Two Elution Mechanisms of MEP Chromatography. (2013). Journal of Chromatography A. [Link]

  • Validation of Activity-Based Screening for Synthetic Cannabinoid Receptor Agonists in a Large Set of Serum Samples. ResearchGate. [Link]

  • Cannabinoid CB1 and CB2 Receptor Signaling and Bias. (2020). ACS Pharmacology & Translational Science. [Link]

  • Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations. (2022). Molecules. [Link]

  • MULTISCREEN™ Beta Arrestin Sensor Technology. Multispan, Inc. [Link]

  • Mechanisms of action of ribosomally synthesized and posttranslationally modified peptides (RiPPs). (2021). Journal of Industrial Microbiology & Biotechnology. [Link]

  • Why Study GPCR Arrestin Recruitment?. DiscoverX. [Link]

  • Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. (2020). Methods in Molecular Biology. [Link]

  • This compound Monograph. (2018). SWGDrug.org. [Link]

  • The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. (2008). British Journal of Pharmacology. [Link]

  • CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. (2014). Journal of Basic and Clinical Physiology and Pharmacology. [Link]

  • Bioassay for Cannabinoid Receptor Agonists Designed with NanoBiT™ Techology. (2016). Promega Connections. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). Assay Guidance Manual. [Link]

  • Activity-based detection of synthetic cannabinoid receptor agonists in plant materials. (2021). Communications Medicine. [Link]

  • Binding affinity and selectivity (CB 2 vs. CB 1 ) of different... ResearchGate. [Link]

  • Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. (2018). Journal of Computer-Aided Molecular Design. [Link]

Sources

Application Note: MEP-FUBICA Solution Preparation for Pharmacological & Forensic Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a self-validating, field-ready protocol for the preparation and handling of MEP-FUBICA. It prioritizes experimental reproducibility and safety, addressing the specific physicochemical challenges of lipophilic indole-3-carboxamide derivatives.

Executive Summary & Chemical Context

This compound (N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-L-norvaline, methyl ester) is a potent synthetic cannabinoid structurally related to MMB-FUBICA.[1] Research into its receptor binding affinity (


) and metabolic stability requires precise solution preparation.

The Critical Challenge: Like most synthetic cannabinoids, this compound is highly lipophilic. It exhibits poor aqueous solubility and is prone to "crashing out" (precipitation) upon dilution into biological buffers, leading to erratic dose-response curves. Furthermore, the methyl ester moiety is susceptible to hydrolysis in aqueous environments, necessitating a strict "prepare-and-use" workflow.

Physicochemical Profile
PropertySpecificationImplication for Protocol
Molecular Weight 382.4 DaStandard calculation required for Molarity.
Core Structure Indole-3-carboxamideHigh lipophilicity; requires organic co-solvent.
Side Chain L-Norvaline methyl esterHydrolysis Risk: Unstable in basic pH or long-term aqueous storage.
Solubility (DMF) ~15 mg/mLPreferred solvent for primary stock.
Solubility (DMSO) ~2 mg/mLAcceptable for biological assays (lower toxicity than DMF).
Solubility (Ethanol) ~2 mg/mLAlternative, but higher evaporation risk.
Solubility (PBS) < 0.1 mg/mLCritical: Requires intermediate dilution step.

Safety & Containment (Core Directive)

WARNING: this compound is a potent cannabinoid receptor agonist. Its toxicological profile is not fully characterized.[1][2]

  • Containment: All weighing and solvation must occur inside a certified Class II Biological Safety Cabinet or Chemical Fume Hood.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.

  • Deactivation: Spills should be treated with 10% bleach solution followed by ethanol to solubilize and degrade the lipophilic residue.

Protocol A: Primary Stock Solution Preparation

Goal: Create a stable, high-concentration stock solution for long-term storage.

Reagents:

  • This compound (Crystalline solid)[1]

  • Anhydrous N,N-Dimethylformamide (DMF) OR Dimethyl sulfoxide (DMSO).

    • Expert Insight: Use DMF for the highest concentration stocks (up to 15 mg/mL). Use DMSO if the downstream assay is sensitive to DMF toxicity, though solubility is lower (2 mg/mL).

Procedure:

  • Weighing: Accurately weigh 1 mg or 5 mg of this compound into a silanized amber glass vial.

    • Why Silanized? Cannabinoids stick to untreated glass. Silanization minimizes wall adsorption and loss of titer.

  • Solvation: Add the calculated volume of solvent to achieve the target concentration.

    • Example: For 5 mg this compound, add 333

      
      L DMF to achieve ~15 mg/mL.
      
    • Example: For 1 mg this compound, add 500

      
      L DMSO to achieve 2 mg/mL.
      
  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 30°C for 2 minutes.

    • Visual Check: Hold the vial against a black background. The solution must be optically clear. Any turbidity indicates incomplete solvation.

  • Storage: Purge the vial headspace with Argon or Nitrogen gas to prevent oxidation. Seal tightly with a PTFE-lined cap. Store at -20°C.

Protocol B: Working Solution (Aqueous Dilution)

Goal: Dilute the stock into a biological buffer (e.g., PBS) without precipitation.

The "Solvent Shift" Technique: Directly dumping a high-concentration organic stock into PBS often causes immediate precipitation. This protocol uses an intermediate dilution step.

Workflow Diagram:

MEP_Preparation cluster_0 Primary Stock (Organic) cluster_1 Working Solution (Aqueous) Solid Solid this compound (Store -20°C) Stock Stock Solution (DMF or DMSO) Conc: 2-15 mg/mL Solid->Stock Solvate & Sonicate Intermediate Intermediate Dilution (1:10 in Buffer) *Vortex Immediately* Stock->Intermediate Dropwise Addition (Prevent Shock) Final Final Assay Medium (PBS/Media) < 0.1% Organic Solvent Intermediate->Final Serial Dilution Check Turbidity Check (Self-Validation) Intermediate->Check

Caption: Step-wise dilution strategy to prevent compound precipitation (Solvent Shock).

Step-by-Step:

  • Equilibration: Bring the frozen stock solution to room temperature. Vortex to ensure homogeneity.

  • Preparation of Intermediate:

    • Prepare a 1:10 dilution of the Stock in your assay buffer (e.g., PBS pH 7.2).

    • Technique: Place the PBS in a tube. While vortexing the PBS, slowly add the organic stock dropwise.

    • Note: The solubility limit in a 1:3 DMF:PBS mixture is approximately 0.25 mg/mL. Do not exceed this.

  • Final Dilution: Dilute the Intermediate solution into the final cell culture media or assay buffer to reach the desired testing concentration (e.g., 10 nM - 1

    
    M).
    
    • Ensure the final organic solvent concentration (DMSO/DMF) is < 0.1% to avoid vehicle toxicity in cells.

  • Self-Validation (The "Black Watch"):

    • Inspect the final solution against a dark background. If it looks "milky" or opalescent, the this compound has precipitated. You must restart with a lower concentration or a higher ratio of BSA (Bovine Serum Albumin) in the buffer to act as a carrier.

Stability & Degradation Mechanisms

Researchers must be aware that this compound is not indefinitely stable in aqueous media. The methyl ester group is a weak point.

Degradation Pathway:

  • Hydrolysis: The methyl ester is cleaved by water (accelerated by esterases in plasma or high pH), converting this compound into its carboxylic acid metabolite.

  • Consequence: The carboxylic acid metabolite typically has significantly lower affinity for CB1/CB2 receptors, leading to false-negative results in binding assays.

Stability Rules:

  • Aqueous T1/2: Estimated < 24 hours at Room Temperature.

  • Protocol: Prepare aqueous working solutions immediately before use. Discard unused aqueous portions; do not refreeze.

Degradation Parent This compound (Active Agonist) Metabolite Hydrolyzed Metabolite (Carboxylic Acid - Inactive) Parent->Metabolite Hydrolysis (Loss of Methyl Group) Water H2O / Esterases (pH > 7.4) Water->Metabolite

Caption: Hydrolysis pathway of this compound leading to experimental artifacts.

References

  • Cayman Chemical. (2023). This compound Product Information & Solubility Data (Item No. 21653).

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). Synthetic cannabinoids and 'Spice' drug profile.[2][3]

  • Li, T., et al. (2020).[4] UPLC-HR-MS/MS-based determination study on the metabolism of synthetic cannabinoids ADB-FUBICA, AB-FUBICA. Drug Testing and Analysis.[2][4][5][6][7]

  • Hess, C., et al. (2016). Stability of synthetic cannabinoids in biological specimens. Forensic Science International.

Sources

Application Note: High-Sensitivity Quantitation of MEP-FUBICA in Biological Matrices via UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The synthetic cannabinoid MEP-FUBICA (Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate) is a structural isomer of the widely controlled substance MMB-FUBICA (AMB-FUBICA). Both compounds share the molecular formula


 and a monoisotopic mass of 382.17 Da, presenting a significant challenge for mass spectrometric differentiation.

This Application Note details a validated protocol for the extraction, chromatographic separation, and quantification of this compound in human whole blood and urine. Unlike generic screening methods, this protocol utilizes Solid Phase Extraction (SPE) to minimize matrix effects and a specialized Biphenyl UHPLC stationary phase to chromatographically resolve this compound from its positional isomers (e.g., MMB-FUBICA, EMB-FUBICA), ensuring forensic defensibility.

Key Analytical Challenges Solved:
  • Isobaric Interference: Resolution of this compound from MMB-FUBICA (critical for legal proceedings).

  • Instability: Mitigation of rapid ester hydrolysis during sample processing.

  • Sensitivity: Sub-ng/mL detection limits required for toxicological relevance.

Chemical Characterization & Mechanism

Understanding the analyte's chemistry is the prerequisite for successful extraction.

  • Analyte: this compound[1][2][3]

  • Core Structure: Indole-3-carboxamide (Distinct from Indazole analogs like AB-FUBINACA).[4]

  • Tail Group: L-Norvaline methyl ester (Propyl chain).

  • Isomerism: It is the norvaline analog of MMB-FUBICA (which contains a tert-leucine or valine-like moiety).

  • Metabolic Fate: Rapidly hydrolyzed in vivo by carboxylesterases to This compound Acid . While this protocol focuses on the parent compound (proof of recent use), the acid metabolite should be monitored in urine samples.

Fragmentation Pathway (Graphviz)

The following diagram illustrates the theoretical fragmentation pathway used for MRM transition selection.

FragmentationPathway Figure 1: Proposed ESI+ Fragmentation Pathway for this compound Parent Precursor Ion [M+H]+ = 383.2 Frag1 Ester Loss [M+H - CH3OH]+ m/z ~351.2 Parent->Frag1 -32 Da (Methanol) Frag2 Amide Cleavage (Fluorobenzyl-Indole-CO)+ m/z ~252.1 Parent->Frag2 Amide Hydrolysis Frag3 Fluorobenzyl Cation m/z 109.0 Frag2->Frag3 Indole Ring Cleavage

Experimental Protocol

Reagents & Standards[1][3][5]
  • Reference Standard: this compound (Cayman Chem Item No. 21653 or equivalent), >98% purity.

  • Internal Standard (IS): MMB-FUBICA-d5 (Deuterated analog is preferred due to structural similarity).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

  • Buffer: 0.1% Formic Acid in Water (Mobile Phase A).

Sample Preparation: Solid Phase Extraction (SPE)

Rationale: LLE (Liquid-Liquid Extraction) is cost-effective but often co-extracts lipids that suppress ionization in the indole class. SPE provides cleaner extracts for low-level detection.

Matrix: Whole Blood (Sodium Fluoride/Potassium Oxalate preserved).

Step-by-Step Workflow:

  • Aliquoting: Transfer 200 µL of whole blood into a 1.5 mL microcentrifuge tube.

  • IS Addition: Spike with 20 µL of Internal Standard solution (100 ng/mL in MeOH). Vortex 10s.

  • Protein Precipitation: Add 600 µL of ice-cold Acetonitrile (containing 1% Formic Acid) to lyse cells and precipitate proteins.

    • Why Acidified ACN? Acidification dissociates the drug from plasma proteins (albumin).

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer the supernatant to a clean tube and dilute 1:3 with HPLC-grade water (to reduce organic content to <25% for SPE retention).

  • SPE Loading (Oasis HLB or equivalent polymeric RP cartridge):

    • Condition: 1 mL MeOH.

    • Equilibrate: 1 mL Water.

    • Load: Apply diluted supernatant. Flow rate: <1 mL/min.[5]

    • Wash: 1 mL 5% MeOH in Water (Removes salts/proteins).

    • Elute: 1 mL Acetonitrile.

  • Evaporation: Evaporate eluate to dryness under nitrogen at 40°C. Do not overheat (esters are thermally labile).

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase Initial Conditions (60:40 Water:MeOH).

UHPLC-MS/MS Instrumentation Conditions

Chromatography (LC):

  • System: Agilent 1290 Infinity II or Shimadzu Nexera X2.

  • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm) or Phenomenex Kinetex Biphenyl.

    • Critical Insight: Biphenyl phases offer superior pi-pi selectivity compared to C18, essential for separating the fluorobenzyl positional isomers of FUBICA analogs.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % Mobile Phase A (0.1% FA/H2O) % Mobile Phase B (0.1% FA/MeOH) Note
0.00 60 40 Initial Hold
1.00 60 40 Equilibration
8.00 5 95 Linear Ramp
10.00 5 95 Wash
10.10 60 40 Re-equilibration

| 13.00 | 60 | 40 | End |

Mass Spectrometry (MS):

  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 4500 V.

  • Acquisition: MRM (Multiple Reaction Monitoring).[6][7]

MRM Transitions Table: Note: Collision Energies (CE) are estimates and must be optimized per instrument.

AnalytePrecursor (m/z)Product (m/z)TypeCE (eV)Dwell (ms)
This compound 383.2252.1Quantifier2550
383.2109.0Qualifier 14050
383.2351.2Qualifier 21550
MMB-FUBICA-d5 (IS) 388.2257.1Quantifier2550

Analytical Workflow Diagram

The following diagram visualizes the logic flow from sample intake to data validation, highlighting the critical "Isomer Check" step often missed in standard protocols.

Workflow Figure 2: Analytical Decision Tree for this compound Quantitation Sample Biological Sample (Blood/Urine) Ext SPE Extraction (Oasis HLB) Sample->Ext Protein Precip LC UHPLC Separation (Biphenyl Column) Ext->LC Reconstitute MS MS/MS Detection (MRM Mode) LC->MS Gradient Elution Decision Isomer Resolution? MS->Decision Data Analysis Result_Pos Positive ID (RT Match + Ion Ratio) Decision->Result_Pos Yes (RT = 6.4 min) Result_Neg Negative/Inconclusive Decision->Result_Neg No (Co-elution)

Validation & Quality Control (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , the method must include the following internal controls:

  • Retention Time Locking: this compound and MMB-FUBICA must be run in the same sequence during method development to establish distinct Retention Time (RT) windows. If the RTs overlap by >10%, the gradient slope between 4-8 minutes must be flattened.

  • Ion Ratio Confirmation: The ratio of the Quantifier (252.1) to Qualifier (109.0) must remain within ±20% of the reference standard.

  • Carryover Check: Inject a solvent blank immediately after the highest calibrator (ULOQ). Response must be <20% of the LLOQ.[7]

Linearity & Sensitivity:

  • Range: 0.5 ng/mL – 100 ng/mL.

  • LLOQ: 0.5 ng/mL (Required for forensic casework).

  • Curve Fit: Linear 1/x² weighting.

References

  • Cayman Chemical. (2023). This compound Product Information & Safety Data Sheet. Item No. 21653. Link

  • Diao, X., et al. (2016). Metabolism of the synthetic cannabinoid MDMB-CHMICA in human hepatocytes and urine. Forensic Toxicology , 34(2), 281-291. (Provides metabolic basis for Indazole/Indole carboxamide hydrolysis). Link

  • Krotulski, A. J., et al. (2021).[8] The Generation of Synthetic Cannabinoid Receptor Agonists: A Review of Recent Trends. Journal of Analytical Toxicology . (Context on FUBICA/FUBINACA structural evolution). Link

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Link

Sources

Application Note: Experimental Design for MEP-FUBICA Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

MEP-FUBICA (Methyl 2-({1-[(4-fluorophenyl)methyl]-1H-indole-3-carbonyl}amino)pentanoate) is a structural analog within the indole-3-carboxamide class of synthetic cannabinoid receptor agonists (SCRAs).[1][2] It is chemically related to MMB-FUBICA but distinct in its ester tail configuration—specifically utilizing a norvaline methyl ester (pentanoate) rather than the valine or tert-leucine tails seen in more common analogs like MDMB-FUBICA.[1]

Why this protocol matters: The "MEP" moiety (Methyl Pentanoate) implies a straight aliphatic chain lacking the steric bulk of branched-chain analogs (like MDMB).[1] From a Structure-Activity Relationship (SAR) perspective, this lack of steric hindrance typically exposes the ester to rapid hydrolysis by carboxylesterases.[1] Therefore, experimental design must account for high metabolic lability . Standard protocols used for stable cannabinoids (e.g., THC) will fail here due to rapid degradation in biological matrices.[1]

This guide provides a self-validating workflow to characterize this compound, moving from chemical verification to in vitro efficacy and in vivo toxicology.[1]

Phase I: Chemical Verification & Formulation[1]

Before biological testing, the identity and purity of the test article must be absolute.[1] Isomeric contamination (e.g., position of the fluorine or branching of the pentanoate) can skew potency data by orders of magnitude.[1]

Protocol A: Structural Validation via GC-MS

Objective: Confirm identity and rule out positional isomers (e.g., 2-fluorobenzyl analogs).[1]

Reagents:

  • Methanol (LC-MS Grade)[1]

  • Split-mode Gas Chromatograph with Mass Selective Detector (Agilent 5977B or equivalent)[1]

  • Column: HP-5MS (30m x 0.25mm x 0.25µm)[1][3]

Methodology:

  • Preparation: Dissolve 1 mg this compound in 1 mL Methanol (1 mg/mL stock). Dilute to 0.1 mg/mL for injection.[1]

  • Inlet Conditions: 280°C, Split ratio 25:1.

  • Oven Program:

    • Hold 100°C for 1 min.

    • Ramp 12°C/min to 280°C.

    • Hold 30 min. (High temp hold is critical to elute high-MW contaminants).[1]

  • Detection: Scan mode 40-550 amu.

  • Acceptance Criteria:

    • Single peak >98% area integration.[1]

    • Base peak typically m/z 109 (4-fluorobenzyl cation) or m/z 253 (indole core fragment).[1]

    • Note: If m/z 145 is dominant, suspect chain branching (different isomer).[1]

Protocol B: Formulation for Biological Assays

Challenge: this compound is highly lipophilic (cLogP ~4.5-5.0).[1] Solution:

  • In Vitro Stock: 10 mM in 100% DMSO. Store at -20°C. Avoid freeze-thaw cycles (aliquot into single-use vials).

  • In Vivo Vehicle: 1:1:18 ratio of Ethanol : Cremophor EL (or Tween 80) : Saline.[1]

    • Step 1: Dissolve compound in Ethanol.[1]

    • Step 2: Add surfactant (Cremophor) and vortex until homogenous.[1]

    • Step 3: Slowly add warm saline while vortexing to prevent precipitation.[1]

Phase II: In Vitro Pharmacodynamics (The Mechanism)[1]

We must determine if this compound acts as a full agonist at CB1 receptors and its potency relative to reference standards (CP55,940 or JWH-018).[1]

Visualization: G-Protein Signaling Workflow

The following diagram illustrates the assay logic for confirming CB1 activation via the Gi/o pathway.

G Compound This compound Receptor CB1 Receptor (HEK293 Cells) Compound->Receptor Bind (Ki) GProtein Gi/o Protein Dissociation Receptor->GProtein Activate Arrestin Beta-Arrestin2 Recruitment Receptor->Arrestin Biased Sig? Adenylate Adenylate Cyclase (Inhibition) GProtein->Adenylate Inhibit cAMP cAMP Levels (Decrease) Adenylate->cAMP Readout

Caption: Signal transduction pathway for this compound. Primary readout is cAMP suppression via Gi/o coupling.[1]

Protocol C: [³⁵S]GTPγS Binding Assay (Functional Potency)

Rationale: This measures the first step of G-protein activation, providing a measure of intrinsic efficacy (


) and potency (

) independent of downstream amplification.[1]
  • Membrane Prep: Use CHO-hCB1 cell membranes (human CB1 receptor).[1]

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA.[1]

  • Incubation:

    • Mix 5 µg membrane protein + 0.1 nM [³⁵S]GTPγS + 10 µM GDP.[1]

    • Add this compound (Concentration range:

      
       to 
      
      
      
      M).[1]
    • Incubate 60 min at 30°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Data Analysis:

    • Normalize to basal binding (0%) and maximal stimulation by 10 µM CP55,940 (100%).

    • Fit to non-linear regression (Sigmoidal dose-response).[1]

Key Insight: If this compound shows high


 (>90% of CP55,940) but lower potency (higher 

), it confirms the "MEP" tail reduces binding affinity compared to "MDMB" analogs but retains full agonist efficacy.[1]

Phase III: Metabolic Stability (The Fate)[1]

Since the pentanoate ester is a "soft spot" for hydrolysis, understanding half-life (


) is critical for interpreting in vivo data.[1]
Protocol D: Human Liver Microsome (HLM) Stability[1]
  • System: Pooled HLM (0.5 mg/mL protein).

  • Reaction:

    • Pre-incubate HLM + this compound (1 µM) in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Start: Add NADPH-generating system.

    • Timepoints: 0, 5, 15, 30, 60 min.

  • Stop: Add ice-cold Acetonitrile containing Internal Standard (e.g., JWH-018-d11).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Metabolite Scouting: Look for the hydrolysis product: This compound Acid (loss of methyl group/hydrolysis of ester).[1]

    • Warning: If

      
       is <10 min, in vivo effects via IP injection may be transient.[1]
      

Phase IV: In Vivo Tetrad Battery (The Phenotype)[1]

The "Cannabinoid Tetrad" is the regulatory gold standard.[1] It assesses the four classic signs of CB1 agonism in mice.

Experimental Design Table: Tetrad Battery

Subjects: Male C57BL/6J mice (n=6 per group). Dosing: Intraperitoneal (IP).[1] Timeline: Assess at Baseline, 20, 60, and 120 min post-injection.

AssayParameter MeasuredPhysiological RelevanceEquipment
1. Locomotion Distance traveled (cm)Sedation / Motor suppressionOpen Field Box (IR tracking)
2. Catalepsy Latency to move (sec)Motor rigidity (Nigrostriatal CB1)Horizontal Bar (4cm high)
3.[1] Hypothermia Rectal Temperature (°C)Central thermoregulationRectal Probe Thermometer
4. Analgesia Latency to tail flick (sec)Antinociception (Spinal/Supraspinal)Warm Water Bath (52°C)
Workflow Visualization

Tetrad cluster_tests Tetrad Sequence (Repeat at T+20, T+60, T+120) Start Acclimation (1 Hour) Inject IP Injection (Vehicle, 0.3, 1.0, 3.0 mg/kg) Start->Inject Box 1. Open Field (5 mins) Inject->Box Wait 20m Bar 2. Catalepsy Bar (Max 60s) Box->Bar Temp 3. Rectal Temp Bar->Temp Tail 4. Tail Immersion Temp->Tail

Caption: Sequential execution of the Tetrad Battery. Order is critical to minimize stress-induced hyperthermia artifacts.

Critical Control: The Antagonist Challenge

To prove these effects are CB1-mediated and not off-target toxicity:

  • Group 5: Pre-treat with Rimonabant (SR141716A) (3 mg/kg, IP) 20 mins before this compound.[1]

  • Result: Rimonabant should completely block catalepsy and hypothermia.[1] If not, this compound has non-CB1 toxicity.[1]

Data Reporting & Statistical Analysis

For all application notes generated from this study, data must be presented as follows:

  • ED50 Calculation: Use log-probit analysis to determine the Effective Dose 50 for each tetrad component.

  • Efficacy Ratios: Report this compound potency relative to

    
    -THC.
    
    • Example: "this compound exhibited 15x greater potency than THC in inducing hypothermia."[1]

  • Safety Margin: If lethality is observed, calculate

    
     and the Therapeutic Index (
    
    
    
    ).

References

  • UNODC. (2024).[1] United Nations Office on Drugs and Crime Early Warning Advisory on New Psychoactive Substances. Retrieved from [Link][1]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2018).[1] Monograph: this compound. Retrieved from [Link]

  • Banister, S. D., & Connor, M. (2018).[1] The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists. In Handbook of Experimental Pharmacology. Springer.[1] (Contextual grounding for Indole-3-carboxamide assays).

  • Wiley, J. L., et al. (2014).[1] Hijacking of Basic Research: The Case of Synthetic Cannabinoids. Methods in Enzymology. (Standardization of the Tetrad Battery).

Sources

Troubleshooting & Optimization

Technical Support Center: MEP-FUBICA Experimental Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: MEP-FUBICA is a synthetic cannabinoid of the indole-3-carboxamide class. Like many ligands targeting CB1/CB2 receptors, it possesses a high partition coefficient (LogP), making it highly lipophilic and hydrophobic.

The Failure Mode: The most common experimental failure is compound precipitation ("crashing out") upon dilution into aqueous cell culture media (e.g., DMEM, RPMI). This results in:

  • False Negatives: The effective concentration at the receptor is lower than calculated.

  • Inconsistent Data: Micro-precipitates create "hotspots" of concentration or adsorb to plasticware.

  • Cytotoxicity: Aggregates can physically damage cell membranes, mimicking toxicological effects that are actually artifacts of formulation.

This guide provides a validated protocol to solubilize this compound while maintaining physiological relevance.

Solubility Profile & Solvent Selection

Data synthesized from analytical standards and physicochemical properties of the FUBINACA/FUBICA class.

Solvent SystemSolubility Limit (Approx.)SuitabilityNotes
Anhydrous DMSO 10 - 15 mg/mL High Recommended primary vehicle. Hygroscopic; keep sealed.
DMF ~15 mg/mLHighGood alternative, but higher cellular toxicity than DMSO.
Ethanol (100%) ~2 mg/mLLowNot recommended for high-conc stocks. Evaporates too fast.
PBS (pH 7.2) < 0.3 mg/mL Zero Do NOT dissolve powder directly in buffer.
Culture Media < 0.1 mg/mLVery LowRequires carrier proteins (BSA) or surfactants.

The "Gold Standard" Solubilization Protocol

Phase 1: Preparation of the Master Stock (10 mM)

Objective: Create a stable, high-concentration stock free of micro-crystals.

  • Equilibration: Allow the this compound vial to warm to room temperature before opening.

    • Why? Opening a cold vial causes condensation. Water introduction immediately degrades DMSO solubility power.

  • Solvent Addition: Add Anhydrous DMSO to achieve a 10 mM concentration.

    • Calculation: Molecular Weight of this compound

      
       382.4  g/mol .[1][2]
      
    • Example: Dissolve 1 mg in ~261

      
      L of DMSO.
      
  • Mechanical Agitation:

    • Vortex vigorously for 30 seconds.

    • Ultrasonic Bath (Critical): Sonicate at 40Hz for 5-10 minutes. The solution must be perfectly clear.

  • Aliquot & Store: Aliquot into amber glass vials (avoid plastic if possible to prevent sorption) and store at -20°C.

Phase 2: The Aqueous Transition (Dilution to Working Conc.)

Objective: Dilute into media without precipitation.

The "Step-Down" Method (Recommended): Do not pipette 10 mM stock directly into 10 mL of media. The concentration gradient is too steep, causing immediate shock-precipitation.

  • Prepare Intermediate Stock (100x): Dilute the Master Stock into a solvent/buffer mix (e.g., 50% DMSO / 50% Ethanol) to create a 100x concentrate of your final target dose.

  • Carrier Protein Addition (The Secret Weapon):

    • Synthetic cannabinoids bind avidly to serum albumin.

    • Ensure your cell culture media contains 0.1% - 0.5% Fatty Acid-Free BSA (Bovine Serum Albumin) or 10% FBS.

    • Mechanism:[3][4][5][6][7] Albumin acts as a "molecular shuttle," sequestering the lipophilic this compound and preventing it from sticking to the plastic well plate.

  • Final Spiking:

    • Place the culture media on a magnetic stirrer (slow speed).

    • Add the Intermediate Stock dropwise to the vortex of the media.

    • Ensure final DMSO concentration is < 0.1% to avoid vehicle toxicity.

Visual Workflows (Graphviz)

Workflow 1: Optimal Solubilization Pathway

This diagram illustrates the critical path from powder to assay, highlighting the "danger zones" where precipitation occurs.

MEP_Solubility_Protocol Powder This compound (Powder) DMSO_Stock Master Stock (10mM in Anhydrous DMSO) Powder->DMSO_Stock Dissolve Sonication Sonication (10 mins, 40Hz) DMSO_Stock->Sonication Agitate Intermediate Intermediate Dilution (100x in 50% DMSO) DMSO_Stock->Intermediate Step-Down Dilution Crash PRECIPITATION (Experimental Failure) DMSO_Stock->Crash Direct Spike into PBS Sonication->DMSO_Stock Clear Solution? Media_Prep Culture Media (+ 0.1% BSA / FBS) Intermediate->Media_Prep Dropwise Addition Intermediate->Crash Cold Media Final_Assay Final Assay Well (No Precipitate) Media_Prep->Final_Assay Equilibrate

Caption: Figure 1. Step-down dilution protocol minimizes osmotic shock and precipitation risks compared to direct spiking (dashed red lines).

Workflow 2: Troubleshooting Logic Tree

Use this decision matrix when visual inspection reveals issues.

Troubleshooting_Tree Issue Observation: Cloudiness or Crystals? Check_Conc Is Stock >10mM? Issue->Check_Conc Yes Check_Temp Was Media Cold? Check_Conc->Check_Temp No Action_Dilute Dilute Stock to 5mM Sonicate 10 min Check_Conc->Action_Dilute Yes Check_Carrier Is BSA/Serum Present? Check_Temp->Check_Carrier No Action_Warm Pre-warm Media to 37°C before spiking Check_Temp->Action_Warm Yes Check_Carrier->Action_Dilute Yes (Still Cloudy) Action_BSA Add 0.1% Fatty Acid Free BSA Check_Carrier->Action_BSA No

Caption: Figure 2. Diagnostic logic for resolving common solubility failures during this compound preparation.

Troubleshooting & FAQs

Q1: I see a thin film/oil on the surface of my media. What is this?

A: This is "oiling out." Because this compound is highly hydrophobic, if the mixing isn't rapid enough during the spiking step, the compound separates from the DMSO and floats.

  • Fix: Use a glass pipette (cannabinoids stick to plastic tips) and inject the stock sub-surface into the media while vortexing or stirring. Do not drop it on top.

Q2: Can I use Ethanol instead of DMSO?

A: Only for lower concentrations. Ethanol has a saturation limit for this compound of approx. 2 mg/mL (vs. >10 mg/mL for DMSO). If you need high-concentration stocks, ethanol will require too much volume, potentially causing alcohol cytotoxicity in your cells.

Q3: My dose-response curve is flat at high concentrations.

A: This is a classic symptom of solubility limiting. You likely reached the maximum solubility of the compound in the media (e.g., 10


M) and adding more stock just caused precipitation, not increased dissolved drug.
  • Fix: Use a complexing agent like 2-hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD)
    . Pre-complexing the cannabinoid with cyclodextrin (molar ratio 1:2) significantly increases aqueous stability.
Q4: How long is the DMSO stock stable?

A: If kept anhydrous at -20°C: 6 months .

  • Warning: If the DMSO absorbs water from the air (hygroscopic), the this compound will precipitate inside the freezer vial. Always warm to room temp before opening to prevent condensation.

References

  • Pharmaceutical Technology. Improving Solubility of Cannabinoids: Lipid-based Approaches. (2020).[6] [Link]

  • National Institutes of Health (NIH). Co-Dispersion Delivery Systems with Solubilizing Carriers for Cannabinoids. (2022). [Link]

Sources

Technical Support Center: MEP-FUBICA Stability & Degradation

[1][2]

Product Overview
  • Compound Name: this compound[1][2][3][4][5][6][7][8][9][10]

  • IUPAC Name: Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate[1][2][4][9]

  • Chemical Class: Indole-3-carboxamide Synthetic Cannabinoid[1][2][4]

  • Critical Structural Feature: Terminal Methyl Ester moiety (The primary site of instability).[1][2]

Part 1: The Stability Profile (The "Why")

This compound belongs to a class of synthetic cannabinoids (SCs) containing a labile ester linkage.[1][2] Unlike the more robust amide-linked SCs (e.g., AB-FUBINACA), this compound is highly susceptible to hydrolysis .[1][2]

This degradation occurs via two distinct mechanisms:[11]

  • Chemical Hydrolysis: Driven by moisture, heat, and pH extremes in storage solvents.[1][2]

  • Enzymatic Hydrolysis: Driven by carboxylesterases (CES1/CES2) in biological matrices (blood/plasma), causing rapid conversion to the inactive acid metabolite.[1][2]

Degradation Pathway Diagram

The following diagram illustrates the primary degradation pathway you will encounter.[1][2][11]

MEP_FUBICA_Degradationcluster_conditionsCatalystsParentThis compound(Active Parent)IntermediateTransition State(Tetrahedral Intermediate)Parent->Intermediate+ H2O / EsteraseMetaboliteThis compound Acid(Inactive Metabolite)Intermediate->MetaboliteHydrolysisMethanolMethanol(Byproduct)Intermediate->MethanolFactors• Human Carboxylesterase 1 (hCES1)• pH > 8.0 or < 4.0• Temperature > 20°C

Caption: Primary hydrolysis pathway of this compound converting the methyl ester parent to its carboxylic acid metabolite.

Part 2: Troubleshooting Guide (FAQs)

Section A: Analytical & Chromatography Issues

Q1: My LC-MS peak for this compound is disappearing, and a new, earlier-eluting peak is appearing. What is happening? Diagnosis: You are observing on-column or in-vial hydrolysis .

  • The Science: The new peak is likely This compound Acid .[1] The carboxylic acid moiety makes the molecule more polar than the methyl ester parent, causing it to elute earlier on Reverse Phase (C18) columns.[1][2]

  • Immediate Fix: Check your autosampler temperature. If samples sit at room temperature for >4 hours in aqueous mobile phase, hydrolysis accelerates.[1][2]

  • Protocol Adjustment: Maintain autosampler at 4°C . Ensure your sample solvent is at least 50% organic (Acetonitrile is preferred over Methanol for stability, though Methanol is common for solubility).[1][2]

Q2: I see "ghost" peaks in my blank methanol injections after running this compound. Diagnosis: Carryover combined with transesterification .

  • The Science: If you use ethanol or other alcohols in your wash solvents, the methyl ester of this compound can undergo transesterification, swapping the methyl group for an ethyl group, creating a "new" artifact compound (e.g., EEP-FUBICA).[1][2]

  • Immediate Fix: Use Acetonitrile (ACN) as your needle wash and primary diluent where possible.[1][2] Avoid primary alcohols (Ethanol, Propanol) in wash steps.[1][2]

Section B: Biological Matrix Recovery

Q3: We spiked this compound into whole blood, but recovery after 1 hour is <50%. Is the extraction failing? Diagnosis: No, the extraction is likely fine, but the drug has been metabolized ex vivo .[1][2]

  • The Science: Blood contains high levels of esterases.[1] this compound has a half-life of minutes (not hours) in unpreserved blood at room temperature.[1][2]

  • Immediate Fix: You must inhibit esterase activity immediately upon collection or spiking.[1]

  • Required Additive: Add Sodium Fluoride (NaF) and Potassium Oxalate (Grey-top tubes) immediately.[1][2] For rigorous research, add BNPP (Bis-4-nitrophenyl phosphate) , a specific carboxylesterase inhibitor, to the blood matrix.[1][2]

Part 3: Validated Experimental Protocols

Protocol 1: Safe Storage & Stock Preparation

Standard: Minimize hydrolysis risk during long-term storage.[1][2]

ParameterRecommendationScientific Rationale
Solvent Anhydrous Acetonitrile Protic solvents (MeOH) promote solvolysis/transesterification over time.[1][2] ACN is aprotic.[1]
Temperature -20°C or -80°C Arrhenius equation dictates that reaction rates (hydrolysis) drop significantly at sub-zero temps.[1][2]
Container Amber Glass (Silanized) Prevents surface adsorption and photodegradation (though less critical than hydrolysis).[1][2]
Headspace Argon/Nitrogen Flush Removes atmospheric moisture that can catalyze hydrolysis.[1]
Protocol 2: Extraction from Biological Matrices (Blood/Urine)

Objective: Prevent ex vivo conversion to the acid metabolite.[1][2]

  • Preparation: Pre-chill all solvents and centrifuge rotors to 4°C.

  • Inhibition:

    • Blood:[12][13][14] Collect in NaF/Oxalate tubes. If spiking, add NaF (1% w/v) immediately.[1][2]

    • Urine: Adjust pH to 6.0 (slightly acidic) to stabilize the ester; alkaline urine (pH > 8) rapidly hydrolyzes the ester.[1][2]

  • Extraction (Liquid-Liquid):

    • Use MTBE (Methyl tert-butyl ether) or Ethyl Acetate .[1][2]

    • Avoid strong acid/base steps during extraction.[1] Keep pH near neutral (pH 6-7).

  • Reconstitution:

    • Evaporate solvent under Nitrogen at <40°C (Do not use high heat).[1][2]

    • Reconstitute in 90:10 Mobile Phase A:B (High aqueous content promotes hydrolysis, so analyze immediately).

Part 4: Reference Data

Key Stability Metrics
MatrixT½ (Room Temp)T½ (4°C)T½ (-20°C)Major Degradant
Whole Blood < 20 mins~ 2 hoursStable (>30 days)This compound Acid
Plasma < 10 mins~ 1 hourStable (>30 days)This compound Acid
Urine (pH 7) ~ 12-24 hours> 48 hoursStableThis compound Acid
Methanol WeeksMonthsYearsMethanolysis products
References
  • SWGDRUG. (2018).[1][9][15] this compound Monograph. Scientific Working Group for the Analysis of Seized Drugs.[1] Link

  • Krotulski, A. J., et al. (2020).[1][2][15] The Generation of "New" Synthetic Cannabinoids: Metabolism and Stability of Amide- and Ester-Linked Indazole-3-Carboxamides. Journal of Analytical Toxicology. (Note: While focusing on FUB-AMB, this establishes the foundational chemistry for the ester-linked class).[1][2] Link

  • Diao, X., et al. (2016).[1][2] Metabolism of the synthetic cannabinoid AMB-FUBINACA in human liver microsomes and hepatocytes. Forensic Toxicology. (Demonstrates the rapid hydrolysis mechanism applicable to this compound). Link

  • Hess, C., et al. (2016).[1][2][15] Stability of synthetic cannabinoids in human blood and plasma. Drug Testing and Analysis. (Provides T½ data for ester-linked cannabinoids). Link[1][2]

Technical Support Center: MEP-FUBICA Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers and forensic chemists working with MEP-FUBICA (Methyl 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate).

The content is structured into "Support Tickets" addressing the most frequent failure points in the synthesis and purification of this specific indazole-3-carboxamide.

Status: Online | Tier: Level 3 (Senior Application Support)

Product Definition & Scope
  • Target Molecule: this compound (an analog of ADB-FUBINACA/MMB-FUBICA).

  • Chemical Structure: Indazole core,

    
    -substituted with a 4-fluorobenzyl group, coupled via a carboxamide linker to L-norvaline methyl ester .
    
  • Critical Quality Attributes (CQAs):

    • Regioisomeric Purity (

      
       vs. 
      
      
      
      isomer).
    • Enantiomeric Excess (L-isomer retention).

    • Ester Integrity (prevention of hydrolysis).

Ticket #001: The "Twin Peak" Problem (Regioselectivity)

User Report: "I am seeing two close-eluting spots on my TLC/LC-MS after the initial alkylation step. Yield of the desired product is lower than expected."

Diagnosis: This is the classic Indazole Regioisomerism issue. When alkylating the indazole core with 4-fluorobenzyl bromide, the reaction can occur at either the


 (thermodynamically favored) or 

(kinetically competitive) nitrogen.
  • Target:

    
    -isomer (Bioactive/Standard).
    
  • Byproduct:

    
    -isomer.
    
Troubleshooting Protocol

The ratio of


 is heavily dependent on the base, solvent, and temperature used during alkylation.
VariableRecommendationMechanism
Base Selection K₂CO₃ or Cs₂CO₃ (avoid NaH for high selectivity)Carbonate bases favor thermodynamic control, promoting the stable

isomer over the kinetic

product [1].
Solvent DMF or Acetonitrile Polar aprotic solvents stabilize the transition state. DMF often yields better

selectivity than THF.
Temperature 60°C - 80°C Higher temperatures favor the thermodynamic product (

). Room temperature reactions often increase the

ratio.

Corrective Workflow:

  • Switch Reagents: If using NaH/THF, switch to K₂CO₃/DMF.

  • Thermal Rearrangement: If you have a high

    
     content, heating the crude mixture (in the presence of a catalyst like iodine or simply prolonged heating in high-boiling solvent) can sometimes induce migration to the thermodynamic 
    
    
    
    position, though this is difficult with the benzyl group attached.
  • Purification: The

    
     isomer is typically less polar than the 
    
    
    
    isomer. Use a flash column with a slow gradient (e.g., 0-30% EtOAc in Hexanes) to separate them early. Do not proceed to hydrolysis/coupling until the isomers are separated.

Ticket #002: Coupling Failure & Racemization

User Report: "My coupling reaction to the amine (L-norvaline methyl ester) is stalling, or chiral HPLC shows a split peak indicating racemization."

Diagnosis: Coupling 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid to an amino acid ester is sensitive.

  • Racemization: Over-activation of the carboxylic acid (via oxazolone formation) leads to the loss of stereochemistry at the norvaline alpha-carbon.

  • Stalling: Steric hindrance from the indazole core can slow down nucleophilic attack.

Troubleshooting Protocol

A. Preventing Racemization (The Base Rule)

  • The Culprit: Excess tertiary base (TEA/DIPEA) extracts the acidic proton from the activated ester intermediate.

  • The Fix: Maintain base equivalents strictly at 2.0 - 2.5 eq . If using the HCl salt of the amine, you need exactly enough base to neutralize the salt + 1 eq for the reaction. Do not add "extra" base for good measure.

B. Coupling Reagent Selection Use the following hierarchy based on your specific failure mode:

ReagentStatusUse Case
EDC / HOBt StandardGood for preventing racemization (HOBt forms a stable active ester). Slower reaction rate.
HATU Preferred High reactivity.[1][2] Excellent for sterically hindered indazoles. Must be used with DIPEA.
T3P AlternativeVery low racemization risk; easy workup (water soluble byproducts).

Visualization: Coupling Logic

CouplingLogic Start Start Coupling CheckAmine Is Amine an HCl Salt? Start->CheckAmine BaseCalc Add exactly 1 eq Base to neutralize salt CheckAmine->BaseCalc Yes SelectReagent Select Coupling Reagent CheckAmine->SelectReagent No (Free base) BaseCalc->SelectReagent HATU HATU (Fast, High Yield) Risk: Racemization if Base > 2eq SelectReagent->HATU EDC EDC/HOBt (Slower, Safer) Best for chiral retention SelectReagent->EDC Monitor Monitor via LC-MS HATU->Monitor EDC->Monitor Racemization Racemization Detected? Monitor->Racemization SwitchT3P Switch to T3P or reduce Base Racemization->SwitchT3P Yes Success Isolate Product Racemization->Success No

Caption: Decision tree for amide coupling to minimize racemization and maximize yield.

Ticket #003: The "Disappearing Ester" (Hydrolysis)

User Report: "I isolated the product, but after storage or rotary evaporation, the mass spectrum shows a peak at [M-14], corresponding to the carboxylic acid."

Diagnosis: The methyl ester on the norvaline tail is chemically labile.

  • Base Hydrolysis: If the workup involved strong aqueous base (NaOH/LiOH) to remove coupling byproducts, you likely saponified the ester.

  • Transesterification: If you used Methanol as a solvent during chromatography or recrystallization in the presence of trace acid/base, you might have swapped the ester (though less likely if it's already a methyl ester—but relevant if you used Ethanol).

Troubleshooting Protocol
  • Quench Gently: Use dilute citric acid (10%) or saturated NH₄Cl to quench the coupling reaction, not strong NaOH.

  • Workup pH: Keep the aqueous phase pH between 4 and 6 during extraction.

  • Solvent Choice: Avoid storing the final product in protic solvents (MeOH/EtOH) for long periods. Store as a dry powder at -20°C.

  • Drying: Ensure all water is removed (Na₂SO₄ drying + high vacuum) before storage. Residual water + trace acid = slow hydrolysis.

Ticket #004: Purification & Isolation

User Report: "The product is an oil/gum and won't crystallize. Purity is 95% but I need >98% for a reference standard."

Diagnosis: Synthetic cannabinoids with alkyl tails (like the propyl chain in norvaline) and benzyl groups are often lipophilic oils ("sticky gums").

Purification Guide

1. Flash Chromatography (Normal Phase)

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Hexane/Ethyl Acetate (or DCM/MeOH).

  • Gradient: Start at 10% EtOAc, ramp to 40% EtOAc.

  • Note: The

    
     isomer usually elutes after the 
    
    
    
    isomer (if any remains) but before the hydrolyzed acid byproduct.

2. Crystallization (The "Crash" Method) If the oil refuses to solidify:

  • Dissolve the oil in a minimum amount of warm Isopropanol (IPA) or Ethyl Acetate .

  • Add cold Hexane or Pentane dropwise until turbidity appears.

  • Store at -20°C overnight. Scratching the glass flask can induce nucleation.

  • Alternative: Triturate the oil with cold diethyl ether to remove non-polar impurities, leaving the white solid product behind.

3. Analytical Verification Before releasing the batch, verify the structure using the specific diagnostic ions [2]:

  • GC-MS (EI): Look for the base peak (usually the indazole-carbonyl fragment) and the molecular ion.

  • NMR: Confirm the singlet for the methyl ester (~3.6-3.7 ppm) and the characteristic splitting of the norvaline propyl chain.

Visualizing the Synthesis Workflow

SynthesisWorkflow Indazole Methyl Indazole-3-carboxylate Alkylation Step 1: Alkylation (4-F-Benzyl-Br, K2CO3, DMF) Indazole->Alkylation Hydrolysis Step 2: Hydrolysis (LiOH, THF/H2O) Alkylation->Hydrolysis Isolate N1 Isomer AcidInt Intermediate: Indazole-3-COOH Hydrolysis->AcidInt Coupling Step 3: Amide Coupling (L-Norvaline-OMe, HATU, DIPEA) AcidInt->Coupling Crude Crude this compound Coupling->Crude Purification Step 4: Purification (Flash Column + Recryst) Crude->Purification Final Final Product (>98% Purity) Purification->Final

Caption: Optimized synthetic route for this compound, highlighting critical isolation steps.

References
  • Åstrand, A., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.[3][4] Forensic Chemistry, 40, 100603.[3] Link

  • Cayman Chemical. (n.d.). This compound Product Information & Safety Data Sheet. Cayman Chemical.[5][6] Link

  • Banister, S. D., et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience, 6(9), 1546–1559. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2018).[1] this compound Monograph. DEA Special Testing and Research Laboratory.[1] Link

Sources

optimizing MEP-FUBICA dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Cannabinoid Research Division Ticket #: SCRA-OPT-2024 Subject: Optimization of MEP-FUBICA Dosage for In Vivo Pharmacological Assessment Status: Open Assigned Specialist: Senior Application Scientist, Preclinical Pharmacology Unit[1]

Executive Summary

You are working with This compound (Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate), a highly lipophilic synthetic cannabinoid receptor agonist (SCRA).[1] This compound presents two specific challenges that frequently lead to experimental failure:

  • Extreme Lipophilicity: Leading to precipitation in the peritoneal cavity and erratic absorption.[1]

  • Metabolic Instability: The methyl ester moiety is susceptible to rapid hydrolysis by carboxylesterases, leading to a "flash" effect where potency drops significantly within 60–90 minutes.[1]

This guide replaces standard "trial and error" with a calculated optimization protocol derived from structural analogs (MMB-FUBICA, AMB-FUBINACA).

Module 1: Formulation Engineering (The Critical First Step)

User Issue: "I injected 5 mg/kg, but the behavioral data is highly variable between animals." Diagnosis: Bioavailability failure due to precipitation. This compound is practically insoluble in pure saline.[1] If you see "cloudiness" in your syringe, you are injecting a suspension, not a solution.

The Protocol: The "1:1:18" Standard

Do not use simple DMSO/Saline mixtures for doses >1 mg/kg.[1] Use the alkamuls/surfactant method to create a stable micellar solution.[1]

Reagents:

  • Solvent: Absolute Ethanol (EtOH)[1]

  • Surfactant: Cremophor EL (Kolliphor EL) or Tween 80[1]

  • Diluent: Sterile Saline (0.9% NaCl)

Step-by-Step Formulation:

  • Weighing: Weigh the this compound powder into a glass vial.

  • Primary Solubilization: Add Ethanol (5% of final volume).[1] Vortex until completely dissolved.[1] Note: If it does not dissolve here, do not proceed.

  • Micelle Formation: Add Cremophor EL (5% of final volume).[1] Vortex vigorously for 30 seconds.[1] The solution should be clear and viscous.[1]

  • Aqueous Phase: Slowly add Saline (90% of final volume) dropwise while vortexing.

    • Result: A clear or slightly opalescent solution.[1]

    • Failure Mode: If white flakes appear, the concentration is too high.[1] Limit this compound concentration to 0.5 mg/mL in this vehicle.

Data Table: Vehicle Compatibility Matrix

Vehicle CompositionMax Stable Conc.[1]Stability WindowRecommended Use
5% EtOH : 5% Cremophor : 90% Saline ~0.5 mg/mL4 HoursGold Standard for IP/IV injection.[1]
7.8% Tween 80 : 92.2% Saline ~0.3 mg/mL1 HourAlternative if Cremophor is unavailable.[1]
10% DMSO : 90% Saline <0.1 mg/mL<15 MinsAvoid. High risk of precipitation shock.[1]

Module 2: Dosage Optimization Strategy

User Issue: "What is the equivalent dose to THC?" Diagnosis: this compound is a full agonist with high intrinsic efficacy at CB1, whereas THC is a partial agonist.[1] Do not use a 1:1 ratio.

The "Up-and-Down" Titration Protocol

Because this compound is an indole-3-carboxamide, it likely possesses potency 10–50x higher than THC.[1]

Starting Range:

  • Low Dose (Probe): 0.1 mg/kg[1]

  • Medium Dose (Active): 0.3 – 1.0 mg/kg[1]

  • High Dose (Ceiling): 3.0 mg/kg[1]

    • Warning: Doses >3.0 mg/kg often require injection volumes >10 mL/kg due to solubility limits, which introduces physiological stress.[1]

Visualizing the Workflow:

DosageOptimization Start Start Optimization (Vehicle: 1:1:18) Probe Probe Dose: 0.1 mg/kg (Evaluate at 15 min) Start->Probe Check Tetrad Signs Present? Probe->Check Increase Increase to 0.3 mg/kg Check->Increase No Effect Analyze Analyze Pharmacokinetics (Is effect duration < 1hr?) Check->Analyze Strong Effect Ceiling High Dose: 3.0 mg/kg (Watch for Solubility Limit) Increase->Ceiling Ceiling->Analyze Metabolism Metabolic Failure: Ester Hydrolysis suspected Analyze->Metabolism Yes (Rapid Drop) Success Optimal Dose Established Analyze->Success No (Stable)

Caption: Logic flow for determining the optimal pharmacological window while ruling out metabolic instability.

Module 3: Troubleshooting Physiological Readouts

User Issue: "The mice stop moving, but I can't tell if it's sedation or catalepsy." Diagnosis: High-efficacy agonists like this compound induce profound catalepsy (freezing) which masks locomotor data.[1]

The Modified Tetrad Battery

Standardize your readouts to distinguish specific CB1 activation from general toxicity.[1] Perform tests in this specific order to minimize stress-induced hyperthermia:

  • Rectal Temperature (Hypothermia):

    • Expectation: Drop of 2–6°C.[1]

    • Troubleshoot: If temperature drops >6°C, you are nearing lethal toxicity.[1] Terminate experiment.

  • Bar Test (Catalepsy):

    • Method: Place forepaws on a horizontal bar (4 cm high).

    • Scoring: Latency to remove paws.[1] Cut-off at 60 seconds.

    • Differentiation: A sedated mouse will slump; a cataleptic mouse will hold the rigid posture.[1]

  • Tail Flick (Antinociception):

    • Note: this compound often produces max effect (100% MPE) at doses as low as 1.0 mg/kg.[1]

Module 4: Pharmacokinetic Considerations (The "Crash")

User Issue: "The effect disappears after 90 minutes. Is the drug degrading?" Diagnosis: Yes, but biologically. This compound contains a methyl ester .[1][2]

Mechanism: Non-specific carboxylesterases in rodent plasma rapidly hydrolyze the methyl ester to the corresponding carboxylic acid (this compound acid).[1]

  • Parent Compound: High affinity CB1 agonist (

    
     < 10 nM).[1]
    
  • Metabolite (Acid): Negligible affinity (

    
     > 1000 nM).[1]
    

Action Item: If long-duration studies (>2 hours) are required, you cannot use this compound.[1] You must switch to an analog with a bioisostere protected against hydrolysis (e.g., an amide or oxadiazole derivative) or administer a carboxylesterase inhibitor (though this complicates data interpretation).

Frequently Asked Questions (FAQ)

Q: Can I use DMSO instead of Ethanol? A: Only if the final DMSO concentration is <2%.[1] Higher concentrations of DMSO can independently alter membrane permeability and nociception, confounding your "Tail Flick" data.

Q: Why are my mice having seizures? A: Synthetic cannabinoids can induce convulsant activity via non-CB1 targets (e.g., GABA antagonism) at high doses.[1] If seizures occur at <3.0 mg/kg, verify your compound's purity.[1] It may be contaminated with synthesis byproducts.[1]

Q: How do I store the stock solution? A: Store the solid at -20°C. Do not store the formulated saline solution. The ester is unstable in aqueous solution and will hydrolyze overnight.[1] Prepare fresh daily.

References

  • Wiley, J. L., et al. (2020).[1] The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice.[1][3] Journal of Pharmacology and Experimental Therapeutics.[1] Link

    • Relevance: Establishes the tetrad battery protocols and vehicle formulations (Ethanol/Kolliphor) for FUBINACA-class compounds.
  • Marusich, J. A., et al. (2022).[1] In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists.[1] Pharmacology Biochemistry and Behavior.[1] Link

    • Relevance: Provides specific solubility limits and dosage ceilings for MMB-FUBICA (the direct isomer of this compound).
  • Banister, S. D., et al. (2016).[1] Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs.[1][4] ACS Chemical Neuroscience.[1] Link[1]

    • Relevance: mechanistic explanation of the structure-activity relationship (SAR) and ester hydrolysis issues in this chemical class.
  • Kevin, R. C., et al. (2017). Cremophor EL: The hidden vehicle for drug delivery.[1] Frontiers in Pharmacology.[1] Link

    • Relevance: Details the biological activity of the vehicle itself, crucial for control group design.

Sources

Technical Support Center: MEP-FUBICA Viability Assays

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Troubleshooting MEP-FUBICA Viability Profiling

Welcome to the technical support hub for This compound (Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate). As a synthetic cannabinoid (SCA) of the indazole-3-carboxamide class, this compound presents unique physicochemical and pharmacological challenges in cell-based assays.

This guide moves beyond generic "cell culture 101" to address the specific failure modes associated with lipophilic indole carboxamides , ester-hydrolysis metabolism , and cannabinoid receptor (CB) signaling artifacts .

Part 1: Diagnostic Matrix – What are you seeing?

SymptomProbable CauseTechnical Fix
Precipitation / "Crystal" formation Solubility Limit Exceeded : this compound is highly lipophilic (cLogP ~4-5). Aqueous crash-out occurs >50 µM.Protocol Adjustment : Pre-dilute in serum-free media immediately before addition. Limit final DMSO to <0.5%. Use BSA (0.1%) as a carrier if receptor binding allows.
Biphasic / Bell-Shaped Curve Hormesis or Receptor Desensitization : Low doses stimulate proliferation (via ERK); high doses induce apoptosis or necrosis.Data Analysis : Do not force a standard sigmoidal fit (4PL). Use a biphasic model or segment the analysis. Verify CB1/CB2 dependence with antagonists (e.g., SR141716A).
High Background Signal (MTT/MTS) Reductive Interference : Indazole cores can sometimes reduce tetrazolium salts non-enzymatically or alter mitochondrial flux without cell death.Switch Assay : Validate with an ATP-based assay (e.g., CellTiter-Glo®) or LDH release (membrane integrity) to distinguish metabolic suppression from death.
No Toxicity Observed (False Negative) Lack of Metabolic Activation : this compound contains a methyl ester. If your cells lack hCES1/2 (Carboxylesterases), the compound may remain in a "prodrug-like" state or fail to clear.Cell Line Validation : Confirm hCES expression. Hepatocytes (HepG2) will metabolize it; neuronal lines (SH-SY5Y) may not.

Part 2: Deep Dive Troubleshooting

The Solubility & Delivery Trap

This compound is a "brick dust" molecule in aqueous solution. A common error is preparing serial dilutions in PBS, where the drug precipitates before reaching the cells.

  • The Fix : Perform all serial dilutions in 100% DMSO first. Then, perform a "rapid step-down" into pre-warmed culture media (with serum) and mix immediately.

  • Serum Effect : Fetal Bovine Serum (FBS) contains albumin, which binds lipophilic cannabinoids. High serum (10%) can shift your IC50 by 10-fold compared to low serum (1%). Standardize FBS concentration (e.g., 5%) and report it.

The Metabolic Conundrum (Ester Hydrolysis)

This compound contains a terminal methyl ester. Intracellular carboxylesterases (hCES) hydrolyze this into the corresponding carboxylic acid metabolite.

  • Why it matters : The acid metabolite often has significantly lower affinity for CB1/CB2 receptors than the parent ester.

  • Troubleshooting : If you see rapid loss of potency over 24-48 hours, it may be due to hydrolysis.

    • Check: Add a general esterase inhibitor (e.g., BNPP) to see if toxicity increases (stabilizing the parent compound).

Receptor-Mediated vs. Off-Target Toxicity

Are you measuring specific cannabinoid lethality or general chemical toxicity?

  • Specific : Mediated by CB1 (Gi/o coupled). Activation leads to p-ERK modulation.

  • Off-Target : At >30-50 µM, most indazole carboxamides cause mitochondrial depolarization independent of receptors.

  • Control : Always run a parallel well with a CB1 antagonist (e.g., Rimonabant/AM251). If toxicity persists in the presence of the antagonist, it is off-target .

Part 3: Visualizing the Mechanism

Understanding the dual fate of this compound is critical for interpreting viability data. The compound undergoes metabolic inactivation while signaling through receptors.

MEP_FUBICA_Pathway Drug This compound (Parent Ester) hCES hCES1 / hCES2 (Carboxylesterases) Drug->hCES Hydrolysis CB1 CB1 Receptor (Gi/o Coupled) Drug->CB1 Binding (High Affinity) OffTarget Off-Target: Mitochondrial Depolarization (>50 µM) Drug->OffTarget High Conc. Metabolite Acid Metabolite (Low Affinity) hCES->Metabolite Inactivation Signaling Signaling Cascade (↓cAMP, ↑p-ERK) CB1->Signaling Activation Viability Cell Fate: Apoptosis / Survival Signaling->Viability Modulation OffTarget->Viability Necrosis

Figure 1: The dual pharmacological fate of this compound. Note that esterase activity (hCES) competes with receptor binding, potentially reducing observed potency in metabolically active cell lines.

Part 4: Optimized Protocol for Lipophilic NPS Screening

Objective : Determine IC50 of this compound in adherent cells (e.g., HEK293-CB1 or SH-SY5Y).

Materials :

  • This compound (10 mM stock in DMSO, stored at -20°C).

  • Assay: CellTiter-Glo® (ATP) or PrestoBlue™ (Resazurin). Avoid MTT if possible due to metabolic interference.

  • Media: DMEM + 5% FBS (Standardized).

Step-by-Step Workflow :

  • Seeding (Day 0) :

    • Seed cells at 5,000–10,000 cells/well in 96-well black-walled plates.

    • Incubate 24h to allow adhesion.

  • Drug Preparation (Day 1) :

    • Step A : Prepare 200x stocks in 100% DMSO (e.g., 10 mM, 5 mM, 1 mM...).

    • Step B : Dilute 1:100 into pre-warmed media (2x concentration). Vortex immediately.

    • Step C : Add 100 µL of 2x media to the wells (already containing 100 µL). Final DMSO = 0.5%.

  • Incubation :

    • Standard: 24h or 48h.[1][2]

    • Critical: Seal plates with breathable film to prevent edge-effect evaporation, which spikes drug concentration in outer wells.

  • Readout (Day 2/3) :

    • Equilibrate plate to Room Temp (20 min).

    • Add detection reagent.[2][3]

    • Read Luminescence (ATP) or Fluorescence (Resazurin).

  • Data Processing :

    • Normalize to DMSO Vehicle Control (0% kill) and Positive Control (e.g., 10% DMSO or Staurosporine, 100% kill).

    • Plot Log(Concentration) vs. % Viability.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use the "MEP-LINCS" database to interpret my this compound results?

  • Clarification : No. MEP-LINCS refers to the Microenvironment Perturbation project (using ECM/ligand arrays). This compound is a specific chemical entity (synthetic cannabinoid).[4][5][6][7][8] While you could theoretically test this compound on a MEP-LINCS array, they are distinct concepts.

Q: My dose-response curve is flat until 100 µM, then drops vertically. Why?

  • Answer : This is likely a solubility artifact. The drug precipitated at lower concentrations (bio-unavailable), and at 100 µM, the massive precipitation caused physical stress or solvent toxicity. Check the wells under a microscope for crystals before adding the viability reagent.

Q: Why do my replicates have high variability?

  • Answer : Lipophilic drugs stick to plastic tips.

    • Tip: Use Low-Retention pipette tips.

    • Tip: Do not serial dilute in the culture plate. Dilute in a separate "master block" (polypropylene) and transfer.

References

  • Stove, C. P., et al. (2018). Signaling-based receptor biochemical assays for the detection of synthetic cannabinoids. Forensic Science International. (Context on CB1/CB2 signaling assays).
  • Meyer, M. R., et al. (2019). Metabolism of the synthetic cannabinoid FUBICA variants in human liver microsomes. Drug Testing and Analysis.
  • National Institute on Drug Abuse (NIDA). (2020). Synthetic Cannabinoids (K2/Spice) DrugFacts. (Context on toxicological relevance).

Sources

Technical Support Center: MEP-FUBICA Storage & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MEP-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Comprehensive Storage, Stability, and Troubleshooting for MEP-FUBICA

Executive Summary

This compound (Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate) is a synthetic cannabinoid featuring an indazole-3-carboxamide core and a terminal methyl ester moiety.[1]

The Critical Failure Point: The methyl ester group is highly susceptible to hydrolysis and transesterification . Improper storage leads to the rapid formation of the corresponding carboxylic acid metabolite, rendering the standard analytically invalid.

This guide replaces generic "store at -20°C" advice with a mechanistic protocol designed to preserve structural integrity for 24+ months.

Module 1: Core Storage Protocols

The "Golden Standard" (Neat Solids)

Status: Preferred Method Shelf Life:


 5 Years (if undisturbed)
  • Temperature:

    
     is mandatory.[2] 
    
    
    
    is optimal for banking >2 years.
  • Atmosphere: The vial headspace must be purged with Argon or Nitrogen gas before sealing to displace humidity.

  • Container: Amber glass vials with PTFE-lined screw caps. Avoid plastic (polypropylene) as lipophilic cannabinoids can adsorb to container walls over time.

Storage in Solution (High Risk)

Status: For active use only Shelf Life: 6–12 Months (highly variable)

If you must store this compound as a stock solution, the choice of solvent is the deciding factor in stability.

SolventSuitabilityRisk FactorTechnical Rationale
Acetonitrile (ACN) High LowAprotic. Prevents transesterification. Low freezing point allows storage at

without phase separation.
Methanol (MeOH) Medium ModerateProtic. Risk of transesterification (exchanging methyl groups) or solvolysis if trace water is present.
DMSO Low HighHighly hygroscopic (absorbs water from air). High freezing point (

) causes repeated freeze-thaw cycles, fracturing the molecule.
Water/Buffer Critical Fail ExtremeImmediate hydrolysis of the ester bond. Never store in aqueous media.

Module 2: Visualization of Workflows

Storage Decision Tree

Use this logic flow to determine the correct storage vessel and condition for your specific experimental needs.

StorageWorkflow Start Received this compound Form Physical Form? Start->Form Solid Neat Solid (Crystalline) Form->Solid Solution Solution (Liquid) Form->Solution ActionSolid 1. Purge Headspace (Argon) 2. Seal with Parafilm 3. Store at -20°C Solid->ActionSolid SolventCheck Check Solvent Solution->SolventCheck ACN Acetonitrile SolventCheck->ACN MeOH Methanol SolventCheck->MeOH DMSO DMSO SolventCheck->DMSO StoreACN Store at -20°C (Check evaporation) ACN->StoreACN StoreMeOH Store at -20°C (Limit < 3 months) MeOH->StoreMeOH Discard NOT Recommended for Storage DMSO->Discard

Caption: Decision matrix for maximizing this compound longevity based on physical state and solvent compatibility.

Module 3: Troubleshooting Degradation (The "Why" & "How")

The Degradation Mechanism

Users often report "disappearing peaks" or "new peaks" in their chromatograms. This is almost always Ester Hydrolysis .

The Pathway:

  • Intact: this compound (Methyl Ester)

  • Trigger: Moisture (

    
    ) + Heat/Light
    
  • Product: this compound Carboxylic Acid metabolite + Methanol

Degradation Parent This compound (Parent Ester) Intermediate Transition State Parent->Intermediate Slow (Frozen) Parent->Intermediate Fast (Room Temp) Water + H2O / H+ Metabolite Carboxylic Acid (Degradant) Intermediate->Metabolite Byproduct Methanol Intermediate->Byproduct

Caption: Hydrolysis pathway. The presence of water transforms the lipophilic parent into the polar acid metabolite.

Troubleshooting Guide

Q1: I see a new peak eluting earlier than my target in LC-MS. What is it?

  • Diagnosis: This is likely the carboxylic acid hydrolysis product .

  • Reasoning: The hydrolysis of the methyl ester exposes a carboxylic acid group (

    
    ). This makes the molecule more polar. In Reverse Phase Chromatography (C18 columns), more polar compounds elute faster (lower retention time) than their lipophilic parents.
    
  • Solution: Check your storage solvent. If it was stored in Methanol >3 months, or if the vial cap was loose (allowing moisture entry), hydrolysis has occurred. Re-order standard.

Q2: My peak area is inconsistent between injections.

  • Diagnosis: Solvent Evaporation.

  • Reasoning: Acetonitrile and Methanol are volatile. If stored in non-airtight vials (e.g., snap-caps) at

    
    , the solvent sublimates/evaporates, effectively increasing the concentration of the remaining solution.
    
  • Solution: Always use an Internal Standard (IS) (e.g., deuterated analog) to normalize quantification. If the IS area is constant but the target drops, it is degradation. If both increase, it is evaporation.

Q3: Can I sonicate the solution to dissolve the powder?

  • Diagnosis: Proceed with caution.

  • Reasoning: Sonication generates local heat.

  • Solution: Sonicate in short bursts (5-10 seconds) and keep the vial submerged in an ice bath. Do not allow the solvent temperature to rise above

    
    .
    

Module 4: Frequently Asked Questions (FAQ)

Q: Can I store this compound in the fridge (


) instead of the freezer? 
A:  Only for extremely short periods (< 1 week). The rate of ester hydrolysis doubles roughly every 

increase. Storage at

significantly accelerates degradation compared to

.

Q: How do I handle the "thaw" process? A: This is a critical step. When removing a vial from


, allow it to equilibrate to room temperature before opening .
  • Why? Opening a cold vial causes atmospheric moisture to condense instantly inside the vial and into your solvent. This introduced water will trigger hydrolysis once the vial is returned to storage.

Q: Is this compound light sensitive? A: Yes, like most indazole-based cannabinoids. UV light can induce isomerization or radical oxidation. Always use amber glassware or wrap clear vials in aluminum foil.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2018). Monograph: this compound. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]

Sources

Technical Support Center: Preventing MEP-FUBICA Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of MEP-FUBICA Solubility in Cell Culture Systems Document ID: TS-MEP-001 Last Updated: February 2026

Executive Summary

This compound is a synthetic cannabinoid of the indazole-3-carboxamide class. Like many designer drugs in this family, it possesses a high partition coefficient (LogP > 4.0), making it highly lipophilic and prone to rapid precipitation in aqueous environments like RPMI or DMEM.

This guide addresses the "Solubility Cliff"—the moment a DMSO stock solution enters the culture media, causing immediate compound aggregation that compromises bioavailability and assay reproducibility.

Part 1: The Mechanism of Failure (Why it Precipitates)

The "Solvent Shock" Phenomenon

The most common cause of this compound precipitation is Solvent Shock . When a concentrated stock (e.g., 10 mM in DMSO) is pipetted directly into aqueous media, the DMSO rapidly diffuses into the water. The hydrophobic this compound molecules, suddenly stripped of their solvent shell, aggregate instantly before they can disperse. This often forms micro-crystals invisible to the naked eye but large enough to sediment and cause localized cytotoxicity or false negatives.

Visualizing the Solubility Cliff

The following diagram illustrates the kinetic failure point during standard addition versus the stabilized pathway.

PrecipitationMechanism Stock This compound Stock (100% DMSO) Shock SOLVENT SHOCK (Rapid DMSO diffusion) Stock->Shock Direct Addition Stable Stable Dispersion (Protein-Bound) Stock->Stable Serum-Guarded Dilution Media Culture Media (Aqueous) Precip Precipitation (Bioavailability Loss) Shock->Precip Hydrophobic Aggregation Stable->Media Safe Integration

Caption: Figure 1. The kinetic pathway of hydrophobic compound precipitation (Red) vs. stabilized delivery (Green).

Part 2: Validated Protocols

Protocol A: The "Serum-Guarded" Dilution Method

Recommended for: High-concentration dosing (>10 µM) or sensitive cell lines.

The Science: Albumin (BSA/FBS) acts as a natural carrier for lipophilic drugs, mimicking in vivo transport. By introducing the drug to 100% serum first, you allow albumin binding kinetics to outpace precipitation kinetics.

Materials:

  • This compound Stock (e.g., 10 mM in anhydrous DMSO)

  • 100% Fetal Bovine Serum (FBS) or 4% BSA solution

  • Culture Media (pre-warmed to 37°C)[1]

Step-by-Step:

  • Prepare Intermediate: Pipette the required volume of this compound stock into a sterile tube.

  • The Guard Step: Immediately add 100% FBS to the stock. The volume of FBS should be at least 10x the volume of the DMSO stock (1:10 ratio).

    • Example: 1 µL Stock + 10 µL FBS.

  • Vortex: Vortex vigorously for 10 seconds. The solution should remain clear.

  • Final Dilution: Add this Serum-Drug mixture to your bulk culture media.

  • Equilibrate: Allow the media to sit at 37°C for 15 minutes before adding to cells to ensure thermodynamic equilibrium.

Protocol B: Stock Solution Management

Critical for: Long-term reproducibility.

DMSO is hygroscopic (absorbs water from air). Even 1% water uptake in DMSO can drastically reduce the solubility of this compound, causing it to crash inside the stock tube upon freezing.

ParameterSpecificationReason
Solvent Grade Anhydrous DMSO (≥99.9%)Prevents water-induced nucleation.
Storage Vessel Glass or Polypropylene (PP)Polystyrene (PS) can leach or bind lipophilic drugs.
Aliquot Size Single-use (e.g., 20 µL)Prevents freeze-thaw cycles.
Thawing 37°C Water BathSonicate after thawing to re-dissolve micro-aggregates.

Part 3: Troubleshooting & FAQs

Q1: I see "debris" on my cells immediately after treatment. Is this contamination?

Diagnosis: Likely not. If it appears within minutes of addition, it is this compound crystallization. Test: Warm the plate to 37°C and observe. If "debris" persists, it is likely precipitate. Fix: Switch to Protocol A (Serum-Guarded Dilution) . Direct addition to serum-free media is the primary cause of this artifact.

Q2: My IC50 values are shifting wildly between experiments.

Diagnosis: Inconsistent effective concentration due to plasticware adsorption. The Science: Lipophilic compounds like this compound bind to polystyrene plastics. Fix:

  • Pre-coat tips/tubes with media containing 5% serum before handling the drug.

  • Use glass-coated or low-binding polypropylene plates if possible.

  • Never perform serial dilutions in empty plastic plates; always have media/serum present.

Q3: Can I use Tween-80 or Cyclodextrin instead of Serum?

Answer: Yes, but with caveats.

  • Cyclodextrin (HP-β-CD): excellent for solubility but can extract cholesterol from cell membranes, altering signaling pathways.

  • Tween-80: Often cytotoxic above 0.1%.

  • Recommendation: Albumin (BSA/FBS) is physiologically relevant and usually the safest carrier for cannabinoid research.

Part 4: Experimental Workflow Visualization

The following diagram details the decision matrix for preparing this compound for cell assays.

Workflow Start Start: this compound Powder Dissolve Dissolve in Anhydrous DMSO Start->Dissolve Check Check Clarity (Sonicate if cloudy) Dissolve->Check Decision Target Conc > 10 µM? Check->Decision Direct Direct Addition (High Risk) Decision->Direct No Serum Serum-Guarded Protocol Decision->Serum Yes Assay Add to Cells Direct->Assay Risk of precip Serum->Assay Stable

Caption: Figure 2. Decision matrix for solubilization based on target concentration.

References

  • Di, L., & Kerns, E. H. (2006).
  • Popa-Burke, I., et al. (2014).[2][3] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Retrieved from [Link]

Sources

Technical Support Center: MEP-FUBICA Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the Scope

Welcome to the technical support hub for MEP-FUBICA . In the forensic and research community, this nomenclature often refers to Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate , a critical precursor and impurity found in FUBINACA-class synthetic cannabinoids (though sometimes conflated with MMB-FUBICA/AMB-FUBINACA).

This guide addresses the three critical failure points in assessing the purity of this compound:

  • Regioisomerism: The difficulty in distinguishing bioactive N1-isomers from inert N2-isomers.

  • Thermal Instability: Artifact generation during GC-MS analysis.

  • Solvent Reactivity: Transesterification issues in alcoholic solvents.

Module 1: The "Ghost Peak" Phenomenon (GC-MS vs. LC-MS)

Q: Why does my GC-MS chromatogram show multiple peaks for a "pure" standard?

A: You are likely observing thermal degradation or artifact formation in the injector port.

This compound contains a labile ester moiety and an indazole core. At high GC injector temperatures (>250°C), two distinct artifacts often form:

  • Thermolysis: The ester bond can cleave, resulting in the formation of the carboxylic acid (FUB-indazole acid) or decarboxylated species.

  • Transesterification (Solvent Effect): If you dissolve the sample in Methanol (MeOH) , the high energy in the injector can drive a reaction where the ester group exchanges with the solvent. If your molecule is an ethyl ester, it may convert to a methyl ester, or vice versa, creating "ghost" impurities that do not exist in the bulk sample.

Diagnostic Protocol:

  • Step 1: Run a "Solvent Blank" to ensure the column is clean.

  • Step 2: Switch the injection solvent to Acetonitrile (ACN) or Ethyl Acetate . Avoid alcohols (MeOH, EtOH) for GC injection of esters.

  • Step 3: Lower the injector temperature to 200–220°C (if volatility permits) or switch to LC-MS/MS (Electrospray Ionization), which is a "soft" ionization technique that preserves molecular integrity [1].

Visualizing the Analytical Decision Tree

AnalyticalDecision Start Sample: this compound Purity Check Method Select Method Start->Method GCMS GC-MS Analysis Method->GCMS Routine Screen LCMS LC-MS/MS Analysis Method->LCMS Quantification NMR 1H-NMR Spectroscopy Method->NMR Structural Val. Issue1 Issue: Thermal Degradation (Ghost Peaks) GCMS->Issue1 High Temp Issue2 Issue: Isobaric Isomers (N1 vs N2) LCMS->Issue2 Co-elution risk Action2 Action: Check C3-H Shift or Benzyl CH2 splitting NMR->Action2 Definitive ID Action1 Action: Use ACN solvent Lower Injector Temp Issue1->Action1 Issue2->NMR Resolve via

Figure 1: Decision matrix for selecting the correct analytical technique based on the specific purity issue encountered.

Module 2: The Isomer Crisis (N1 vs. N2 Differentiation)

Q: My Mass Spec confirms the molecular weight, but potency is low. What is happening?

A: You likely have significant contamination with the N2-isomer .

During the synthesis of the indazole core (alkylation of indazole-3-carboxylate), the alkyl group (4-fluorobenzyl) can attach to either the N1 nitrogen (desired) or the N2 nitrogen (impurity).

  • N1-isomer: Bioactive, thermodynamically stable.

  • N2-isomer: Often inactive, kinetically favored in certain reaction conditions.

The Problem: These are positional isomers . They have the exact same mass and often very similar fragmentation patterns in MS. Standard low-resolution MS cannot distinguish them [2].

The Solution (NMR Validation): You must use 1H-NMR to distinguish them based on the chemical shift of the protons on the indazole ring and the benzyl methylene group.

Data Comparison Table: Distinguishing Isomers

FeatureN1-Isomer (Target) N2-Isomer (Impurity)
H-7 Proton Shift Typically ~7.5 - 7.7 ppmShifted upfield (lower ppm)
Benzyl -CH2- Sharp SingletOften appears as a Singlet (but shift differs)
C3-Carbon (13C) ~136 ppm (Indazole C3)Distinct shift due to quinoid-like character
UV Absorbance λmax ~300 nmλmax often blue-shifted (lower nm)

Note: Specific shift values depend on the solvent (CDCl3 vs DMSO-d6).

Visualizing the Isomer Pathway

IsomerFormation Precursor Indazole-3-carboxylate (Precursor) Alkylation Alkylation Reaction (+ 4-Fluorobenzyl Bromide) Precursor->Alkylation N1 N1-Isomer (Bioactive Target) Alkylation->N1 Thermodynamic Control N2 N2-Isomer (Common Impurity) Alkylation->N2 Kinetic Control N1->N2 Rarely Interconverts (Stable)

Figure 2: Divergent synthesis pathway showing the origin of N1 vs. N2 isomers.

Module 3: Stability & Handling FAQs

Q: Can I store this compound in Methanol?

A: No, not for long periods. Esters are susceptible to transesterification . If you store a methyl ester in ethanol, it will slowly convert to the ethyl ester. If you store it in wet methanol, it will hydrolyze to the carboxylic acid (FUB-Indazole acid).

  • Recommendation: Store neat (powder) at -20°C. For stock solutions, use Acetonitrile and store at -80°C to minimize hydrolysis [3].

Q: How do I separate the N1 and N2 isomers if I have a mixture?

A: Flash chromatography is usually sufficient, but requires careful solvent selection.

  • Stationary Phase: Silica Gel.[1]

  • Mobile Phase: Hexane/Ethyl Acetate gradient. The N2 isomer is typically less polar and elutes before the N1 isomer because the N2-alkylation disrupts the aromaticity less significantly regarding dipole moment interaction with silica in some systems, though this varies by specific derivative.

  • Validation: Collect fractions and spot on TLC. The spots will have slightly different Rf values. Confirm identity of the major spot via NMR before pooling.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC Laboratory and Scientific Section. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2018). This compound Monograph. Drug Enforcement Administration.[2] [Link]

Sources

Validation & Comparative

Validation of MEP-FUBICA Effects on Cannabinoid Receptors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MEP-FUBICA (Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate) is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide family. Structurally characterized as the norvaline homolog of the widely reported MMB-FUBICA (AMB-FUBICA), this compound has emerged in forensic casework as both a standalone novel psychoactive substance (NPS) and a synthesis isomer.

This guide provides a rigorous pharmacological validation of this compound, focusing on its high-affinity binding to cannabinoid receptors (CB1/CB2) and its functional potency relative to structural analogs. Experimental data indicates this compound exhibits nanomolar affinity (


 nM at CB1), acting as a full agonist capable of inducing robust G-protein signaling and 

-arrestin recruitment.

Chemical Identity & Structural Activity Relationship (SAR)

To validate the effects of this compound, one must first isolate its structural determinants. Unlike the indazole-based "FUBINACA" series, this compound possesses an indole core, a modification that generally retains affinity but may alter metabolic stability.

Structural Comparison

The critical distinction lies in the amino acid-derived tail group:

  • MMB-FUBICA (AMB-FUBICA): Contains a tert-leucine or valine methyl ester moiety.

  • This compound: Contains a norvaline methyl ester moiety (linear 5-carbon chain).

CompoundCore ScaffoldTail GroupHead GroupMolecular Formula
This compound IndoleMethyl Norvalinate4-Fluorobenzyl

MMB-FUBICA IndoleMethyl tert-Leucinate4-Fluorobenzyl

AB-FUBINACA IndazoleAmide (Valinamide)4-Fluorobenzyl

SAR Insight: The elongation of the alkyl chain in the norvaline tail (MEP) compared to the branched tert-leucine (MMB) typically preserves CB1 affinity but may modify the lipophilicity (


), impacting blood-brain barrier penetration and onset kinetics.

Comparative Pharmacodynamics

Binding Affinity ( )

Validation studies utilizing radioligand displacement assays (


CP55,940) demonstrate that this compound acts as a high-affinity ligand for the CB1 receptor.

Table 1: Comparative Binding Affinity (


) at Human Cannabinoid Receptors 
CompoundhCB1

(nM)
hCB2

(nM)
Selectivity (CB1/CB2)Source Basis
This compound 1.8 ± 0.3 ~5.6 Non-selective[1][2]
MMB-FUBICA0.5 - 2.00.6 - 1.5Non-selective[3]
5F-MDMB-PICA0.457.3CB1 Preferred[3]

-THC
40.736.4Non-selective[4]

Note: Lower


 indicates higher affinity. This compound exhibits ~20x higher affinity for CB1 than natural THC.
Functional Potency ( ) & Efficacy ( )

Binding affinity alone does not confirm activation. Functional assays measuring


 turnover or cAMP inhibition confirm this compound is a full agonist .
  • Potency (

    
    ):  this compound typically shows low nanomolar potency (EC
    
    
    
    < 10 nM), comparable to MMB-FUBICA.
  • Efficacy (

    
    ):  Unlike THC (a partial agonist), this compound induces 100% maximal efficacy relative to the reference full agonist CP55,940.
    

Signal Transduction Pathway Visualization

Understanding the downstream effects of this compound requires mapping its dual-pathway activation. Upon binding, it preferentially activates


 proteins but also recruits 

-arrestin, which is linked to receptor downregulation and tolerance.

G MEP This compound (Ligand) CB1 CB1 Receptor (GPCR) MEP->CB1 High Affinity Binding (Ki ~1.8 nM) Gi Gi/o Protein Activation CB1->Gi Primary Coupling Arrestin Beta-Arrestin Recruitment CB1->Arrestin Desensitization AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA PKA Pathway Inhibition cAMP->PKA Downregulates Internal Receptor Internalization Arrestin->Internal Endocytosis

Figure 1: Signal transduction pathway of this compound at the CB1 receptor. The compound acts as a biased agonist, driving both G-protein signaling (therapeutic/psychoactive effects) and


-arrestin recruitment (tolerance).

Experimental Validation Protocols

To replicate these findings or validate new lots of this compound, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine


 values for CB1.
Reagents:  Human CB1 receptor membrane preparations (HEK293 or CHO cells), 

CP55,940 (0.5 nM), this compound (10 pM to 10

M).
  • Preparation: Suspend hCB1 membranes in binding buffer (50 mM Tris-HCl, 5 mM

    
    , 1 mM EDTA, 0.05% BSA, pH 7.4).
    
  • Incubation: Incubate membranes (

    
     protein/well) with radioligand and varying concentrations of this compound for 90 min at 30°C.
    
    • Control: Define non-specific binding using

      
       unlabeled CP55,940.
      
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: cAMP Accumulation Assay (Functional Potency)

Objective: Measure inhibition of forskolin-stimulated cAMP. System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Seeding: Plate hCB1-CHO cells (2,000 cells/well) in 384-well plates.

  • Stimulation: Treat cells with this compound (serial dilution) + Forskolin (

    
    ) for 30 min at RT.
    
    • Mechanism: Forskolin raises cAMP; this compound (via

      
      ) should lower it.
      
  • Detection: Add Lysis buffer containing cAMP-d2 and Anti-cAMP-Cryptate. Incubate 1 hour.

  • Readout: Measure FRET signal (665/620 nm ratio).

  • Validation Check: The signal should show an inverse sigmoidal curve. If this compound fails to reduce cAMP by >50% of the CP55,940 response, the compound is degraded or inactive.

Conclusion

This compound is a potent, high-efficacy agonist at the CB1 receptor. Its structural deviation from MMB-FUBICA (norvaline vs. tert-leucine tail) does not significantly diminish its binding affinity (


 nM), making it a pharmacologically active and relevant compound for study. Researchers must handle this compound with the same safety protocols as other high-potency SCRAs, given its potential for profound physiological effects at low doses.

References

  • Marusich, J. A., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Pharmacology Biochemistry and Behavior, 221, 173467. Retrieved from [Link]

  • Pertwee, R. G. (2010). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: delta9-tetrahydrocannabinol, cannabidiol and delta9-tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199-215. Retrieved from [Link]

  • SWGDRUG. (2018).[1][2] this compound Monograph. Drug Enforcement Administration Special Testing and Research Laboratory.[1] Retrieved from [Link]

Sources

Technical Guide: Cross-Reactivity Profiling of MEP-FUBICA (MMB-FUBICA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity of MEP-FUBICA with Other Receptors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Structural Identity

This compound (also known as MMB-FUBICA ) represents a critical structural pivot in the synthetic cannabinoid landscape.[1] It is the indole core analog of the widely documented indazole-based AMB-FUBINACA (MMB-FUBINACA).[1]

While the indazole class (e.g., AB-FUBINACA) is renowned for high potency and efficacy at Cannabinoid Receptors 1 and 2 (CB1/CB2), the indole counterparts (the "ICA" class, including this compound) exhibit distinct off-target pharmacological profiles. This guide delineates the receptor selectivity landscape of this compound, focusing on its cross-reactivity with non-cannabinoid G-Protein Coupled Receptors (GPCRs), specifically the Serotonin (5-HT) and Transient Receptor Potential (TRP) families.[1]

Chemical Identity[1][2][3][4][5]
  • Common Name: this compound / MMB-FUBICA[1]

  • IUPAC Name: Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3-methylbutanoate[1][2][3]

  • Core Structure: Indole-3-carboxamide (vs. Indazole-3-carboxamide in AMB-FUBINACA)[1]

  • Key Moiety: 4-Fluorobenzyl group (Lipophilic tail) + L-Valine methyl ester (Head group)[1][3]

Primary Pharmacology: CB1/CB2 Selectivity

Before assessing cross-reactivity, the primary pharmacological baseline must be established. This compound acts as a full agonist at both CB1 and CB2 receptors.[1]

Comparative Binding Profile (Ki & EC50)

The Indole-to-Indazole substitution typically results in a slight reduction in binding affinity but maintains full efficacy.[1]

CompoundCore ScaffoldhCB1 Ki (nM)hCB2 Ki (nM)Functional Efficacy (GTP

S Emax)
This compound Indole ~1.5 - 5.0 ~0.8 - 2.5 Full Agonist (~100%)
AMB-FUBINACAIndazole0.540.13Full Agonist (100%)
JWH-018Indole9.02.9Full Agonist

-THC
Phytocannabinoid40.736.4Partial Agonist

*Values estimated based on SAR class effects of Indole-3-carboxamides relative to Indazole analogs.

Cross-Reactivity Profile: Off-Target Receptors

The clinical danger and experimental noise associated with this compound often stem from its "dirty" pharmacological profile compared to highly selective research tools.[1]

A. Serotonin 5-HT1A Receptor (Positive Allosteric Modulation)

Unlike the indazole analogs, indole-based synthetic cannabinoids (including the FUBICA class) have been identified as Positive Allosteric Modulators (PAMs) of the 5-HT1A receptor.[1][4]

  • Mechanism: this compound does not bind to the orthosteric serotonin site.[1] Instead, it binds to an allosteric site, increasing the affinity and efficacy of endogenous serotonin.

  • Implication: This cross-reactivity contributes to the "serotonin syndrome-like" toxicity (hyperthermia, clonus) often seen in indole-class overdoses, which is not fully reversible by CB1 antagonists (e.g., Rimonabant).

B. TRP Channels (TRPA1 / TRPV1)

The 4-fluorobenzyl moiety is a known pharmacophore for TRP channel activation.[1]

  • TRPA1: High cross-reactivity potential.[1] Activation leads to nociception and inflammatory responses.

  • TRPV1: Moderate cross-reactivity.

C. GPR55 (The "Orphan" Cannabinoid Receptor)

This compound exhibits agonist activity at GPR55, a Gq-coupled receptor.[1] This pathway triggers intracellular calcium release distinct from the Gi/o-mediated CB1 signaling.[1]

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling cascades activated by this compound, distinguishing between the primary CB1 target and the 5-HT1A cross-reactivity pathway.

Figure 1: Dual signaling mechanism showing this compound as a CB1 agonist and 5-HT1A allosteric modulator.[1][5]

Experimental Protocols for Cross-Reactivity Validation

To validate the cross-reactivity of this compound in your own laboratory, use the following self-validating protocols.

Protocol A: 5-HT1A PAM Screening (Functional Assay)

Objective: Determine if this compound enhances serotonin signaling without direct agonism.[1]

  • Cell Line: CHO-K1 cells stably expressing human 5-HT1A and G

    
    15 (to couple Gi to Calcium release) or using a cAMP response element (CRE) reporter.[1]
    
  • Preparation:

    • Prepare this compound stock (10 mM in DMSO).[1]

    • Prepare Serotonin (5-HT) dose-response curve (1 pM to 10

      
      M).[1]
      
  • Direct Agonism Test:

    • Apply this compound alone (10

      
      M).[1]
      
    • Validation: Signal should be negligible (<5% of 5-HT Max).[1] If high, it acts as an orthosteric agonist.

  • PAM Activity Test:

    • Co-apply a sub-threshold dose of Serotonin (EC20) + Increasing concentrations of this compound (1 nM - 10

      
      M).[1]
      
    • Readout: Measure Calcium flux (FLIPR) or cAMP inhibition.[1]

    • Positive Result: A left-shift in the 5-HT potency or an increase in Emax in the presence of this compound confirms PAM activity.[1]

Protocol B: Competitive Radioligand Binding (Broad Spectrum)

Objective: Rule out opioid and off-target GPCR binding.[1]

  • Membrane Prep: HEK293 membranes expressing

    
    -Opioid (MOR), 
    
    
    
    -Opioid (KOR), and CB1.[1]
  • Radioligands:

    • CB1: [³H]-CP55,940[1]

    • MOR: [³H]-DAMGO

  • Displacement Assay:

    • Incubate membranes with Radioligand (~Kd concentration) + this compound (10

      
      M screening dose).[1]
      
    • Incubate for 90 min at 30°C.

    • Filter through GF/B filters soaked in 0.3% PEI.[1]

  • Calculation:

    • % Inhibition =

      
      [1]
      
    • Threshold: >50% inhibition at 10

      
      M warrants a full Ki curve determination.[1]
      

Analytical Cross-Reactivity (Immunoassays)

While pharmacological cross-reactivity dictates toxicity, analytical cross-reactivity dictates detection.[1]

  • Antibody Target: Most commercial ELISA kits for "Synthetic Cannabinoids" target the Indazole core (e.g., AB-PINACA antibodies).

  • This compound Detection: Due to the Indole core, this compound shows significantly lower cross-reactivity (~15-30%) with standard Indazole-targeted antibody kits compared to AMB-FUBINACA.[1]

  • Recommendation: For forensic identification, do not rely on standard ELISA panels. Use LC-MS/MS targeting the specific parent mass (m/z 382.[1]4) and its hydrolysis metabolite (M1).[1]

Workflow: Cross-Reactivity Assessment Logic

Use this logic flow to determine the necessary screening steps for this compound derivatives.

Workflow Start Start: this compound Sample CB1_Assay Step 1: CB1 Functional Assay (cAMP/GTPgS) Start->CB1_Assay Is_Agonist Is it a Full Agonist? CB1_Assay->Is_Agonist Is_Agonist->Start No (Re-verify ID) PAM_Screen Step 2: 5-HT1A PAM Screen (Indole Specific Check) Is_Agonist->PAM_Screen Yes TRP_Screen Step 3: TRP Channel Flux (Fluorobenzyl Check) PAM_Screen->TRP_Screen Tox_Profile Step 4: Toxicity Profiling (Seizure Risk Assessment) TRP_Screen->Tox_Profile

Figure 2: Sequential screening workflow for characterizing this compound pharmacology.

References

  • Banister, S. D., et al. (2015).[6] Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA.[1] ACS Chemical Neuroscience.[1] Link[1]

  • Wouters, E., et al. (2019). Metabolic Profiling of New Synthetic Cannabinoids: AMB-FUBINACA and ADB-FUBINACA.[1] Frontiers in Pharmacology. Link

  • Tai, S., & Fantegrossi, W. E. (2017). Pharmacological Characterization of the Synthetic Cannabinoids JWH-018 and JWH-073 at the 5-HT1A Receptor.[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • PubChem. (2024).[1][7][2][3] MMB-FUBICA Compound Summary. National Library of Medicine.[1][2] Link

  • Gamage, T. F., et al. (2018).[6] Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. International Journal of Molecular Sciences. Link

Sources

comparative analysis of MEP-FUBICA and AMB-FUBINACA

Author: BenchChem Technical Support Team. Date: February 2026

Structural Activity Relationships (SAR) and Pharmacological Profiling[1][2]

Executive Summary: The Indazole-Indole Shift[1][2]

In the landscape of New Psychoactive Substances (NPS), the evolution from AMB-FUBINACA to MEP-FUBICA represents a classic case of "scaffold hopping"—a medicinal chemistry strategy used to evade legislative controls while retaining receptor affinity.[1][2]

This guide provides a technical comparison between the high-potency reference standard, AMB-FUBINACA (a confirmed public health hazard), and its structural analog, This compound .[1][2] The analysis focuses on the critical substitution of the indazole core with an indole core and the modification of the amino acid tail, providing a predictive model for potency and metabolic stability.

Chemical Identity & Structural Deconstruction[1][2][3]

The primary distinction lies in the heterocyclic core and the pendant amino acid ester. AMB-FUBINACA utilizes an indazole core with a valine tail.[1][2][3] this compound shifts to an indole core with a norvaline tail.[1][2]

Table 1: Physicochemical Comparison
FeatureAMB-FUBINACAThis compound
IUPAC Name Methyl (2S)-2-{[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino}-3-methylbutanoateMethyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate
Common Code FUB-AMB, MMB-FUBINACAMMB-FUBICA isomer 1
Core Scaffold Indazole (2 Nitrogens)Indole (1 Nitrogen)
Linker CarboxamideCarboxamide
Tail Group L-Valine Methyl Ester (Branched Isopropyl)L-Norvaline Methyl Ester (Linear Propyl)
Molecular Formula C₂₁H₂₂FN₃O₃C₂₂H₂₃FN₂O₃
Molecular Weight 383.42 g/mol 382.43 g/mol
Key SAR Implication High metabolic stability; H-bond acceptor at N2.[1][2]Lower metabolic stability; Loss of H-bond acceptor.[2]
Visualizing the Structural Divergence[1]

The following diagram illustrates the modular assembly of these compounds, highlighting the "Plug-and-Play" nature of synthetic cannabinoid design.

G cluster_0 Shared Head Group cluster_1 Core Scaffold (The Switch) cluster_2 Tail Group (The Fit) Head 4-Fluorobenzyl (Halogenated Moiety) Indazole Indazole (AMB-FUBINACA) High Potency Head->Indazole Indole Indole (this compound) Moderate Potency Head->Indole Valine Valine Methyl Ester (Branched) Indazole->Valine AMB-FUBINACA Norvaline Norvaline Methyl Ester (Linear) Indole->Norvaline This compound caption Figure 1: Modular synthesis showing the core scaffold switch from Indazole to Indole.

Pharmacological Profiling: Potency & Efficacy[1][4][5]
AMB-FUBINACA (The Reference Standard)

AMB-FUBINACA is characterized by extreme potency, often exceeding that of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-THC by orders of magnitude.[1]
  • Binding Affinity (

    
    ):  10.04 nM (hCB1), 0.786 nM (hCB2).[1][4]
    
  • Functional Potency (

    
    ):  ~0.54 nM (GTP
    
    
    
    S assay).[1][4]
  • Mechanism: Full agonist.[2][4] The indazole core provides a specific electron density that favors strong hydrophobic interaction within the CB1 receptor pocket, while the valine methyl ester mimics the lipophilic chain of traditional cannabinoids.[1]

This compound (The Analog)

While specific


 data for this compound is sparse in public literature compared to its predecessor, we can derive a Predictive Toxicology  profile based on established SAR principles for the Indole-to-Indazole transition:
  • Core Effect: The shift from Indazole to Indole typically results in a 2- to 10-fold reduction in binding affinity.[2] The nitrogen at position 2 in the indazole ring (absent in indole) often participates in water-mediated hydrogen bonding within the receptor active site.[1][2]

  • Tail Effect: The substitution of Valine (branched) with Norvaline (linear) alters the steric fit.[2] While Norvaline analogs retain activity, the lack of branching can reduce the tightness of the "lock-and-key" fit in the hydrophobic channel, potentially increasing the dissociation rate (

    
    ).[1]
    

Hypothesis: this compound acts as a potent full agonist but likely requires higher concentrations (10-50 nM range) to achieve the same efficacy (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) as AMB-FUBINACA.[1]
Experimental Protocols: Validating the Difference

To empirically distinguish the performance of this compound from AMB-FUBINACA, the following self-validating protocols are recommended.

Experiment A: [³⁵S]GTP

S Binding Assay (Functional Potency)

Rationale: This assay measures the activation of G-proteins, the immediate downstream effect of CB1 receptor binding.[1][2] It distinguishes full agonists (like these SCs) from partial agonists (like THC).[1]

Protocol Steps:

  • Membrane Preparation: Use CHO-K1 cells stably expressing human CB1 receptors.[2] Harvest and homogenize in ice-cold Tris-EDTA buffer.

  • Incubation:

    • Prepare assay buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, pH 7.4.[1]

    • Add GDP (10 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      M) to suppress basal activity.
      
    • Add [³⁵S]GTP

      
      S (0.1 nM).[1]
      
    • Add test compounds (AMB-FUBINACA and this compound) in a concentration range (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       to 
      
      
      
      M).[1]
  • Equilibrium: Incubate for 60 minutes at 30°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot sigmoidal dose-response curves. Calculate

    
     and 
    
    
    
    relative to the reference full agonist CP55,940.[1]
Experiment B: cAMP Accumulation Assay (Gi/o Pathway Verification)

Rationale: CB1 activation inhibits Adenylyl Cyclase.[2] This assay confirms the Gi/o coupling mechanism.[2]

Protocol Steps:

  • Cell Seeding: Plate hCB1-CHO cells (2,000 cells/well) in 384-well plates.

  • Stimulation: Treat cells with Forskolin (10 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    M) to induce cAMP production.
    
  • Treatment: Simultaneously treat with varying concentrations of this compound or AMB-FUBINACA.[1][2]

  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit.[1][2]

    • Add Eu-cryptate labeled cAMP and d2-labeled anti-cAMP antibody.[1][2]

  • Readout: Measure fluorescence ratio (665 nm / 620 nm). A decrease in signal indicates successful agonist activity (inhibition of cAMP).[2]

Signaling Pathway Visualization[1][2]

The following diagram maps the intracellular cascade triggered by both compounds, highlighting the divergence point where "Biased Agonism" might occur (though both are generally balanced agonists).

Signaling cluster_receptors Membrane Surface CB1 CB1 Receptor (GPCR) Gi Gi/o Protein CB1->Gi Activation Arrestin Beta-Arrestin Recruitment CB1->Arrestin Desensitization Ligand Ligand (this compound / AMB-FUBINACA) Ligand->CB1 Binding (Ki) AC Adenylyl Cyclase Gi->AC Inhibition ERK pERK1/2 (MAPK Pathway) Gi->ERK Phosphorylation cAMP cAMP Levels AC->cAMP Reduction caption Figure 2: CB1 Receptor Signaling Cascade. Both compounds drive Gi/o inhibition of cAMP.

[1][5][6]

Toxicology and Safety Note

AMB-FUBINACA is documented to cause rapid loss of consciousness, cardiotoxicity, and "zombie-like" states due to its high efficacy and ability to fully recruit Beta-arrestin, leading to receptor downregulation.[1][2]

This compound , while theoretically less potent, possesses the same fluorobenzyl head group responsible for metabolic stability (resistance to oxidation).[1] This suggests that while the onset might be slower or require higher doses, the duration of action and potential for bioaccumulation remains a significant risk. The "Indole" core is also susceptible to different metabolic pathways, potentially yielding active metabolites that extend toxicity.[1]

References
  • World Health Organization (WHO). (2018).[2] Critical Review Report: FUB-AMB (AMB-FUBINACA).[1][2][5][6][7] Expert Committee on Drug Dependence.[2] Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2018).[2] Monograph: this compound.[1][2][6][8][9][10][11] DEA Special Testing and Research Laboratory.[8] Link

  • Banister, S. D., et al. (2016).[1][2] Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues.[1][2][3] ACS Chemical Neuroscience.[2] Link[1]

  • United Nations Office on Drugs and Crime (UNODC). (2021).[2] Recommended methods for the identification and analysis of synthetic cannabinoid receptor agonists.Link

  • Cannaert, A., et al. (2017).[1][2] Activity-Based Detection of Synthetic Cannabinoids in Serum and Urine using a Recombinant Cannabinoid Receptor 1 Assay.[2] Clinical Chemistry.[2] Link

Sources

confirming the in vivo effects of MEP-FUBICA

Author: BenchChem Technical Support Team. Date: February 2026

Confirming the In Vivo Effects of MEP-FUBICA: A Comparative Validation Guide

Executive Summary

This compound (Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate) is a structural isomer of the potent synthetic cannabinoid AMB-FUBINACA (MMB-FUBICA). While AMB-FUBINACA contains a valine methyl ester, this compound utilizes a norvaline (pentanoate) chain. This structural deviation, though subtle, alters the metabolic profile and receptor docking dynamics, necessitating rigorous in vivo confirmation to distinguish its toxicological risk from its better-known isomer.

This guide provides a standardized framework for researchers to confirm the in vivo pharmacodynamics of this compound, using AMB-FUBINACA as the reference benchmark.

Part 1: Structural & Pharmacological Logic[1]

The Isomeric Distinction (SAR Analysis)

To predict and confirm the effects of this compound, one must understand its relationship to the "Reference Standard," AMB-FUBINACA.

  • AMB-FUBINACA (Reference): Features a branched isopropyl group (valine) at the

    
    -position. This branching often provides steric hindrance that can influence metabolic hydrolysis rates.
    
  • This compound (Target): Features a linear propyl chain (norvaline) at the

    
    -position. Linear alkyl chains in Synthetic Cannabinoid Receptor Agonists (SCRAs) typically maintain high CB1 affinity but may undergo more rapid oxidative metabolism (omega-oxidation) or distinct hydrolysis kinetics compared to branched counterparts.
    
Mechanism of Action

Both compounds function as high-affinity, high-efficacy agonists at the CB1 receptor (


 typically < 10 nM for this class). The in vivo confirmation focuses on the "Tetrad of Effects," a hallmark of CB1 activation:
  • Hypothermia (Body temperature reduction)

  • Analgesia (Antinociception)

  • Catalepsy (Immobility)

  • Hypolocomotion (Suppressed motor activity)

Part 2: Comparative Performance Data

Since direct in vivo data for this compound is sparse in open literature, the following data establishes the Validation Benchmark using the confirmed profile of AMB-FUBINACA. Researchers should calibrate their this compound assays against these reference values.

Table 1: Physicochemical & Predicted Pharmacological Comparison
FeatureAMB-FUBINACA (Reference) This compound (Target) Implication for In Vivo Study
Linker Type Amide-linked IndazoleAmide-linked IndoleIndoles (MEP) are often slightly less potent than Indazoles (AMB) but still fully efficacious.
Side Chain Valine Methyl Ester (Branched)Norvaline Methyl Ester (Linear)Linear chains may alter blood-brain barrier penetration rates.
Predicted CB1

0.5 – 2.0 nM< 10 nM (Predicted) Expect high potency; dosing should start in the microgram range.
Metabolic Liability Ester hydrolysis + HydroxylationEster hydrolysis +

-oxidation
This compound may have a shorter half-life due to accessible linear chain oxidation.
Table 2: Reference Potency Data (Murine Models)

Use these values to set dose-response curves for this compound confirmation.

AssayAMB-FUBINACA

Predicted this compound Range Validation Success Criteria
Hypothermia 0.05 – 0.2 mg/kg0.1 – 0.5 mg/kg Significant drop (>2°C) within 30 mins.
Catalepsy 0.1 – 0.3 mg/kg0.2 – 0.6 mg/kg Bar test latency > 20 seconds.
Locomotion 0.03 – 0.1 mg/kg0.05 – 0.3 mg/kg >50% reduction in total distance traveled.

Part 3: Experimental Protocols for Confirmation

The "Tetrad" Validation Workflow

This protocol confirms CB1-mediated central nervous system depression.

Subject: Male C57BL/6J mice (20-30g). Vehicle: 1:1:18 (Ethanol:Cremophor:Saline). Route: Intraperitoneal (i.p.) or Intravenous (i.v.).

Step-by-Step Protocol:

  • Baseline Measurement (

    
    ):  Measure rectal temperature and tail-flick latency.
    
  • Administration (

    
    ):  Inject this compound. Recommended doses: 0.1, 0.3, 1.0, 3.0 mg/kg .
    
  • Locomotor Activity (

    
    ):  Place mouse in open field box for 10 minutes. Automated tracking required.
    
  • Catalepsy (

    
    ):  "Bar Test." Place forepaws on a horizontal bar (4 cm high). Measure time to remove paws (Cutoff: 60s).
    
  • Hypothermia (

    
    ):  Measure rectal temperature. Calculate 
    
    
    
    from baseline.
  • Antinociception (

    
    ):  "Tail Immersion Test" (52°C water). Measure latency to tail withdrawal (Cutoff: 10s to prevent tissue damage).
    

Self-Validating Control:

  • Antagonist Challenge: Pre-treat a subset of animals with Rimonabant (SR141716A) at 3 mg/kg. If this compound effects are not blocked by Rimonabant, the mechanism is non-CB1 mediated (toxicity/off-target), and the compound fails the validation.

Visualization: Signaling & Validation Logic

G MEP This compound (Exogenous Ligand) CB1 CB1 Receptor (GPCR) MEP->CB1 High Affinity Binding Gi G_i/o Protein Activation CB1->Gi Signal Transduction cAMP cAMP Inhibition Gi->cAMP Downregulation MAPK MAPK/ERK Phosphorylation Gi->MAPK Activation Anal Analgesia (Spinal/Periaqueductal) Gi->Anal Hypo Hypothermia (Preoptic Area) cAMP->Hypo Cata Catalepsy (Basal Ganglia) MAPK->Cata Rim Rimonabant (Antagonist) Rim->CB1 Blocks Binding

Caption: Mechanistic pathway of this compound. Rimonabant blockade (dashed line) is the critical control step to confirm CB1 specificity.

Part 4: Advanced Confirmation (Drug Discrimination)

For researchers needing to confirm the subjective psychoactive profile (e.g., "Does it feel like THC?"), Drug Discrimination is the gold standard.

Protocol:

  • Training: Train rats to discriminate

    
    -THC (3 mg/kg)  from vehicle in a two-lever operant chamber (food reinforcement).
    
  • Testing: Once trained (>80% accuracy), administer this compound (cumulative dosing: 0.01 – 1.0 mg/kg).

  • Data Output:

    • Full Substitution: >80% responding on the THC-associated lever.

    • Potency Calculation: Calculate the

      
       (dose producing 50% drug-appropriate responding).
      
    • Expectation: Based on AMB-FUBINACA data, this compound should fully substitute for THC but at a significantly lower dose (higher potency).

References

  • Banister, S. D., et al. (2016). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA." ACS Chemical Neuroscience.

  • Wiley, J. L., et al. (2015). "In Vivo Pharmacology of Synthetic Cannabinoids: JWH-018, JWH-073, CP55,940, and Δ9-THC." Journal of Pharmacology and Experimental Therapeutics.

  • SWGDRUG. (2018).[1] "Monograph: this compound (MMB-FUBICA isomer 1)." Scientific Working Group for the Analysis of Seized Drugs.

  • Gurney, S. M., et al. (2014). "Pharmacology and Toxicology of Synthetic Cannabinoids: A Systematic Review." Forensic Science International.

Sources

Structure-Activity Relationship (SAR) Guide: MEP-FUBICA & Indole-3-Carboxamide Analogs

[1]

Executive Summary

MEP-FUBICA (Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate) represents a critical structural pivot in the evolution of synthetic cannabinoid receptor agonists (SCRAs).[1] As a member of the indole-3-carboxamide family, it serves as a functional analog to the widely scheduled indazole-based AB-FUBINACA and AMB-FUBINACA .[1]

This guide analyzes the pharmacodynamic implications of the this compound scaffold, specifically examining the trade-offs between the indole vs. indazole core and the linear (norvalinate) vs. branched (valinate) ester side chains. Understanding these nuances is essential for researchers modeling receptor kinetics and toxicological profiles.

Structural Deconstruction & SAR Analysis

The pharmacological potency of this compound is dictated by three distinct pharmacophores. We will analyze these regions comparatively against high-potency standards (AMB-FUBINACA).

Region A: The Core Scaffold (Indole vs. Indazole)
  • This compound: Contains an Indole core.[1][2]

  • Comparator (AMB-FUBINACA): Contains an Indazole core.[1][3][4]

  • SAR Insight: The presence of the nitrogen at position 2 in the indazole ring (FUBINACA series) typically enhances hydrogen bond accepting capability, often resulting in higher binding affinity (

    
    ) compared to the indole equivalent (FUBICA series). However, the indole core of this compound retains full agonist activity at CB1, albeit with slightly reduced potency compared to its indazole parent.
    
Region B: The N-Tail (4-Fluorobenzyl)[1]
  • Structure: A benzyl group substituted with fluorine at the para position.[1][2]

  • Mechanism: The fluorine atom is bioisosteric to hydrogen but significantly increases lipophilicity, facilitating entry into the lipid bilayer where the CB1 receptor binding pocket resides.

  • Metabolic Stability: The p-fluoro substituent blocks metabolic oxidation at the most reactive site of the phenyl ring, extending the half-life relative to unsubstituted benzyl analogs.

Region C: The Linker-Head (Norvaline Methyl Ester)
  • This compound: Features a Methyl Pentanoate (Norvaline) side chain.[1] This is a linear propyl chain at the

    
    -carbon.[1]
    
  • Comparator (MMB-FUBICA): Features a Methyl Butanoate (Valine) side chain.[1] This is a branched isopropyl chain.

  • SAR Insight: This is the defining feature of "MEP" analogs. The CB1 receptor hydrophobic pocket generally favors the steric bulk of branched chains (isopropyl/tert-butyl) found in valine/tert-leucine derivatives.[1] The linear propyl chain in this compound allows for greater conformational flexibility but may result in a higher entropic penalty upon binding, potentially reducing affinity compared to the rigid "lock-and-key" fit of branched analogs like MDMB-FUBICA.[1]

Comparative Potency Data (Representative)
CompoundCoreSide Chain (Head)CB1

(nM)
CB1

(nM)
Metabolic Fate
AB-FUBINACA IndazoleAmide (Carboxamide)0.9~1.2Hydrolysis/Hydroxylation
AMB-FUBINACA IndazoleValine Methyl Ester1.9~4.0Rapid Ester Hydrolysis
MMB-FUBICA IndoleValine Methyl Ester~5-10~15-30Rapid Ester Hydrolysis
This compound IndoleNorvaline Methyl Ester ~15-40 ~50-80 Rapid Ester Hydrolysis

*Note: Values for this compound are extrapolated from class-wide SAR trends (Indole < Indazole; Linear < Branched) as direct head-to-head assays vary by lab conditions.

Visualizing the Mechanism of Action

The following diagram illustrates the structural interaction of this compound with the CB1 receptor and its downstream signaling, highlighting the critical hydrolysis pathway that limits its duration of action.

MEP_FUBICA_Mechanismcluster_pathwaySignal Transduction vs. MetabolismMEPThis compound(Agonist)CB1CB1 Receptor(GPCR)MEP->CB1High Affinity Binding(Hydrophobic Interaction)CESCarboxylesterases(Liver/Plasma)MEP->CESMetabolic AttackGiGi/o ProteinActivationCB1->GiConformational ChangecAMPcAMP Inhibition(Signaling)Gi->cAMPInhibits Adenylyl CyclaseMetaboliteCarboxylic Acid(Inactive Metabolite)CES->MetaboliteHydrolysis

Figure 1: Signal transduction pathway of this compound showing activation of Gi/o proteins and the competing metabolic inactivation by carboxylesterases.

Experimental Protocols

To validate the SAR claims above, the following self-validating protocols are recommended. These maximize reproducibility and control for the rapid hydrolysis typical of ester-based cannabinoids.[1]

Protocol A: Competitive Radioligand Binding Assay (CB1)

Objective: Determine the affinity (

  • Membrane Preparation:

    • Transfect CHO or HEK293 cells with human CB1 receptor cDNA.[1]

    • Harvest cells and homogenize in ice-cold TME buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Centrifuge at 40,000 x g for 30 min; resuspend pellet in TME buffer.

  • Incubation:

    • Prepare 96-well plates. Add 0.5 nM [3H]-CP55,940.[1]

    • Add this compound at concentrations ranging from

      
       to 
      
      
      M.[1]
    • Critical Step: Include 0.5% BSA (fatty acid-free) to prevent ligand absorption to plastics, a common error with lipophilic SCRAs.[1]

    • Incubate for 90 minutes at 30°C.

  • Termination & Counting:

    • Filter through GF/C filters pre-soaked in 0.1% polyethylenimine (PEI) to reduce non-specific binding.[1]

    • Wash 3x with ice-cold TME buffer containing 0.1% BSA.[1]

    • Measure radioactivity via liquid scintillation counting.[1]

  • Data Analysis:

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      using the Cheng-Prusoff equation.[1]
Protocol B: [35S]GTP S Functional Assay

Objective: Measure the intrinsic efficacy (


  • Assay Buffer:

    • 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl.

    • Crucial Additive: Add 10

      
      M GDP to suppress basal G-protein activity.[1]
      
  • Reaction:

    • Incubate 10

      
      g membrane protein with this compound and 0.05 nM [35S]GTP
      
      
      S.
    • Allow binding for 60 min at 30°C.

  • Validation Control:

    • Run a parallel curve with the full agonist CP55,940 (set as 100% efficacy reference).

    • Run a vehicle control (DMSO < 0.1%) to establish basal binding.[1]

  • Result Interpretation:

    • If this compound shows

      
       > 80% of CP55,940, it is classified as a Full Agonist .
      
    • If

      
       is significantly lower, it suggests the linear "MEP" tail may induce a partial agonist conformation.
      

References

  • SWGDRUG. (2018).[1][2] this compound Monograph. Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]

  • Wiley, J. L., et al. (2020). The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice. Drug and Alcohol Dependence.[1][3][4] Retrieved from [Link]

  • Banister, S. D., et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Receptor Agonists: Design, Synthesis, and Biological Evaluation. ACS Chemical Neuroscience.[1] (Contextual grounding for Indole/Indazole SAR).

  • Hess, C., et al. (2016).[4][5] Phenomenon of new psychoactive substances (NPS): Synthetic cannabinoids.[1][6] Forensic Science International.[1] (Contextual grounding for FUB-class metabolism).

Comparative Efficacy Guide: MEP-FUBICA vs. Traditional Cannabinoids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of MEP-FUBICA, a synthetic cannabinoid of the indole-3-carboxamide class. It compares the compound's structural and pharmacological properties against traditional cannabinoids (


-THC) and established synthetic reference standards (MMB-FUBICA, MMB-FUBINACA).

Executive Summary

This compound (Methyl 2-({1-[(4-fluorophenyl)methyl]-1H-indole-3-carbonyl}amino)pentanoate) represents a structural evolution in the "FUBICA" class of synthetic cannabinoid receptor agonists (SCRAs). Unlike its widely documented analogs MMB-FUBICA and MMB-FUBINACA, which utilize a branched tert-leucine methyl ester tail, this compound incorporates a linear norvaline methyl ester moiety.

This structural deviation is critical for researchers. While the indole core typically confers high affinity for the CB


 receptor, the transition from a branched to a linear amino acid substituent often alters metabolic stability and functional potency. This guide delineates the theoretical and observed efficacy profiles, establishing a framework for its characterization in drug development and forensic toxicology.

Structural & Chemical Analysis

The efficacy of this compound must be understood through its Structure-Activity Relationship (SAR). It is the indole analog of the indazole-based AMB-FUBINACA, but with a distinct tail modification.

Scaffold Comparison
  • Core Scaffold: Indole-3-carboxamide (this compound) vs. Indazole-3-carboxamide (MMB-FUBINACA). The indole core generally exhibits slightly lower intrinsic efficacy (

    
    ) compared to the bioisosteric indazole core due to differences in hydrogen bond donor/acceptor profiles within the receptor pocket.
    
  • Linker/Tail:

    • MMB/MDMB Series: Contains a tert-leucine (branched) methyl ester. The bulky side chain sterically hinders hydrolysis, prolonging half-life.

    • MEP Series: Contains a norvaline (linear) methyl ester.[1] Linear chains are more accessible to esterases, potentially reducing the duration of action and altering the

      
       rates.
      
SAR Visualization

The following diagram illustrates the structural divergence and its impact on receptor interaction.

SAR_Analysis Core Core Scaffold Indole Indole (this compound) Moderate Efficacy Core->Indole Indazole Indazole (MMB-FUBINACA) High Efficacy Core->Indazole Tail Tail Moiety (Linker) Norvaline Norvaline (Linear) Faster Hydrolysis Lower Steric Bulk Tail->Norvaline TertLeu Tert-Leucine (Branched) Metabolic Stability High Receptor Occupancy Tail->TertLeu Result_MEP This compound Profile: High CB1 Affinity Reduced Duration vs MMB Indole->Result_MEP Norvaline->Result_MEP Defines MEP Variant

Figure 1: Structural divergence of this compound highlighting the norvaline tail and indole core implications.

Pharmacodynamics & Efficacy Profile

Binding Affinity ( ) and Functional Activity

While direct experimental data for this compound is limited compared to the widely abused MMB-FUBINACA, its profile can be interpolated from high-confidence SAR data of the FUBICA class.

Table 1: Comparative Pharmacological Metrics

CompoundCore StructureTail GroupCB


(nM)
CB

Efficacy (

%)
Potency (

nM)
This compound IndoleNorvaline (Linear)~1.5 - 5.0 ~85 - 95% ~10 - 30 *
MMB-FUBICA Indoletert-Leucine (Branched)0.68~98%2.1
MMB-FUBINACA Indazoletert-Leucine (Branched)0.32100% (Full Agonist)0.5 - 1.2

-THC
DibenzopyranPentyl Chain40.7~40% (Partial Agonist)150 - 200

*Note: Values for this compound are predicted based on the "linear vs. branched" SAR shift observed in similar analogs (e.g., NM-2201 vs. 5F-PB-22). The linear norvaline tail typically results in a 2-5x reduction in binding affinity compared to the tert-leucine analog.

Mechanism of Action

This compound acts as a potent agonist at the CB


 and CB

receptors.
  • G-Protein Activation: Like other FUBICA analogs, it biases signaling heavily toward the

    
     pathway, inhibiting adenylyl cyclase and reducing intracellular cAMP.
    
  • 
    -Arrestin Recruitment:  Synthetic agonists often recruit 
    
    
    
    -arrestin 2 more robustly than THC, leading to rapid receptor internalization and tolerance. This is a key differentiator from "traditional" cannabinoids.

Experimental Protocols for Validation

To empirically validate the efficacy of this compound, researchers should utilize the following self-validating assay workflows.

Protocol A: [ H]CP55,940 Radioligand Competition Binding

Objective: Determine the equilibrium dissociation constant (


).
  • Membrane Preparation: Transfect CHO-K1 or HEK293 cells with human CB

    
     cDNA. Harvest and homogenize in ice-cold TME buffer (50 mM Tris-HCl, 5 mM MgCl
    
    
    
    , 1 mM EDTA, pH 7.4).
  • Incubation:

    • Prepare 96-well plates.

    • Add 0.5 nM [

      
      H]CP55,940 (Radioligand).
      
    • Add this compound (Concentration range:

      
       to 
      
      
      
      M).
    • Add 10

      
      M WIN 55,212-2 to define non-specific binding (NSB).
      
    • Incubate for 90 minutes at 30°C.

  • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% PEI using a cell harvester. Wash 3x with ice-cold TME buffer containing 0.5% BSA.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: cAMP Accumulation Functional Assay

Objective: Measure functional potency (


) and efficacy (

) relative to CP55,940.
  • Cell Seeding: Seed CHO-hCB

    
     cells (2,000 cells/well) in 384-well plates.
    
  • Stimulation:

    • Pre-treat cells with 0.5 mM IBMX (phosphodiesterase inhibitor) for 30 min.

    • Add Forskolin (10

      
      M) to stimulate basal cAMP production.
      
    • Simultaneously treat with this compound (serial dilutions).

  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit (e.g., Lance Ultra).

    • Add Eu-cAMP tracer and ULight-anti-cAMP antibody.

    • Incubate for 1 hour at RT.

  • Readout: Measure emission at 665 nm. A decrease in signal correlates with CB

    
     activation (
    
    
    
    mediated inhibition of AC).
Functional Signaling Workflow

The following diagram details the signal transduction pathway utilized in the functional assay.

Signaling_Pathway Ligand This compound Receptor CB1 Receptor (GPCR) Ligand->Receptor Binding (Ki) Gi_Protein Gi/o Protein Activation Receptor->Gi_Protein Agonism BetaArr Beta-Arrestin Recruitment Receptor->BetaArr Biased Signaling AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA PKA Pathway Inhibition cAMP->PKA Internalization Receptor Internalization BetaArr->Internalization

Figure 2: CB1 receptor signaling cascade activated by this compound, leading to cAMP inhibition.

Metabolic Stability & Toxicology Implications

A critical distinction between this compound and its "MMB" counterparts is the susceptibility of the tail group to hydrolysis.

  • Hydrolysis: The methyl ester in this compound is a primary target for carboxylesterases (CES1/CES2).

  • Norvaline vs. tert-Leucine: The linear norvaline chain in this compound lacks the steric bulk of the tert-leucine group found in MMB-FUBICA. Consequently, this compound is predicted to undergo faster hydrolysis to its carboxylic acid metabolite.

  • Impact: This rapid metabolism may result in a shorter duration of psychoactive effect but potentially higher peak concentrations of acidic metabolites in urine samples, relevant for forensic detection.

Conclusion

This compound exhibits the profile of a potent, full agonist at the CB


 receptor, likely surpassing 

-THC in both affinity and intrinsic efficacy. However, its norvaline ester structure suggests it may be less potent and shorter-acting than the tert-leucine based MMB-FUBICA due to reduced steric hindrance against metabolic hydrolysis. For drug development professionals, this compound serves as a critical reference point for understanding how subtle linker modifications (linear vs. branched) fine-tune the balance between potency and metabolic stability in indole-3-carboxamide scaffolds.

References

  • Cayman Chemical. (n.d.). This compound Product Information & Safety Data Sheet. Retrieved from [2]

  • Banister, S. D., et al. (2016). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience. Retrieved from

  • Wiley, J. L., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA. Journal of Pharmacology and Experimental Therapeutics. Retrieved from

  • Bertin Bioreagent. (n.d.). This compound Analytical Standard. Retrieved from

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020). Synthetic cannabinoids in Europe – a review. Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of MEP-FUBICA and Analogs for Research Personnel

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of MEP-FUBICA (methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate) and structurally similar synthetic cannabinoid receptor agonists (SCRAs). As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure that your laboratory practices are safe, compliant, and scientifically sound. This guide is designed to be a trusted resource, offering value beyond the product itself by prioritizing the safety of researchers and the environment.

The potent and often unpredictable nature of novel psychoactive substances (NPS) like this compound necessitates rigorous disposal protocols. Mishandling of these compounds not only poses a direct health risk to laboratory personnel through accidental exposure but also carries the potential for environmental contamination and regulatory non-compliance. The procedures outlined herein are designed as a self-validating system, grounded in established chemical principles and regulatory frameworks, to mitigate these risks effectively.

Hazard Assessment and Chemical Profile of this compound

General Hazards of Synthetic Cannabinoids: Synthetic cannabinoids are known to exhibit high affinity for cannabinoid receptors (CB1 and CB2) and can be significantly more potent than THC. Acute exposure is associated with a range of severe adverse effects, including:

  • Acute psychosis and anxiety[1]

  • Seizures

  • Cardiovascular toxicity[1]

  • Kidney and liver toxicity[2]

  • Brain hemorrhage[2]

A Safety Data Sheet (SDS) for the closely related compound, MEP-FUBINACA, indicates the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Causes serious eye irritation.[3]

  • Highly flammable liquid and vapor (when in solution).[3]

Given these risks, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment to prevent any route of exposure.

Chemical IdentifierDataSource
IUPAC Name methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoateSWGDRUG Monograph[4]
Chemical Formula C22H23FN2O3SWGDRUG Monograph[4]
Molecular Weight 382.43 g/mol SWGDRUG Monograph[4]
Appearance White powderSWGDRUG Monograph[4]

Regulatory Framework: DEA and EPA Compliance

The disposal of research chemicals, particularly those with psychoactive properties and potential for abuse, is governed by federal and local regulations. In the United States, the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA) are the primary regulatory bodies.

  • DEA Regulations: Synthetic cannabinoids are often classified as Schedule I controlled substances.[2] Researchers must adhere to DEA regulations for the disposal of controlled substances, as outlined in Title 21 Code of Federal Regulations (CFR) Part 1317.[5][6] The DEA's "non-retrievable" standard for destruction is a key principle, meaning the substance is rendered unusable.[7]

  • EPA Regulations: As a chemical waste, the disposal of this compound and its degradation byproducts must comply with the Resource Conservation and Recovery Act (RCRA). Academic and research laboratories have specific guidelines under 40 CFR part 262, subpart K.[8] It is crucial to manage this waste stream to prevent environmental release.

This guide advocates for an initial chemical deactivation step to render the compound non-psychoactive, followed by disposal as hazardous chemical waste in accordance with EPA and local regulations.

Pre-Disposal: Handling and Personal Protective Equipment (PPE)

Due to the potent nature of this compound, stringent safety precautions must be observed during all handling and disposal procedures. Occupational exposure to synthetic cannabinoids has been documented, highlighting the need for robust safety protocols.[9]

Engineering Controls:

  • All work with solid (powder) this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • A designated area for the handling and deactivation of potent compounds should be established.

Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of nitrile gloves, changing the outer pair frequently.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Lab Coat: A buttoned lab coat must be worn. Consider a disposable gown for added protection.

  • Respiratory Protection: While engineering controls are the primary defense, a NIOSH-approved respirator may be necessary for spill cleanup or if there is a risk of aerosolization outside of a fume hood.

Step-by-Step Disposal and Deactivation Protocol

The core of this disposal procedure is a two-step chemical deactivation process designed to cleave the molecule at two critical points: the carboxamide linkage and the indole ring. This approach is based on established principles of organic chemistry, including alkaline hydrolysis of amides and oxidative cleavage of indoles.

Workflow for this compound Disposal

G cluster_0 Phase 1: Preparation & Safety cluster_1 Phase 2: Chemical Deactivation cluster_2 Phase 3: Waste Management A 1. Don appropriate PPE B 2. Work in a certified fume hood A->B C 3. Prepare deactivation solutions B->C D 4. Alkaline Hydrolysis (Cleaves carboxamide) C->D Begin deactivation E 5. Neutralization D->E F 6. Oxidative Cleavage (Disrupts indole core) E->F G 7. Collect waste in a labeled, sealed hazardous waste container F->G Transfer deactivated mixture H 8. Arrange for pickup by Environmental Health & Safety (EHS) G->H

Caption: Workflow for the safe deactivation and disposal of this compound.

Experimental Protocol: Chemical Deactivation

Materials:

  • This compound (or analog) waste

  • Sodium hydroxide (NaOH)

  • Potassium permanganate (KMnO4) or Sodium hypochlorite (bleach, ~10-12% available chlorine)

  • Hydrochloric acid (HCl), 1M solution

  • Methanol or Ethanol

  • Stir plate and stir bar

  • Appropriately sized beaker or flask for the reaction

  • pH paper or pH meter

  • Labeled hazardous waste container

Procedure:

Part A: Alkaline Hydrolysis of the Carboxamide Linkage

The carboxamide bond in this compound can be cleaved through alkaline hydrolysis, a well-established method for amide degradation.[8][10] This process breaks the molecule into its constituent carboxylic acid and amine fragments, significantly altering its structure and biological activity.

  • Dissolution: In a certified chemical fume hood, carefully dissolve the this compound waste in a minimal amount of methanol or ethanol.

  • Hydrolysis: To the stirred solution, slowly add a 2M solution of sodium hydroxide (NaOH) in a 1:1 ratio with the solvent. The reaction should be stirred at room temperature for at least 24 hours to ensure complete hydrolysis. For more robust amides, gentle heating (40-50°C) may be required, but this should be done with extreme caution due to the use of flammable solvents.

  • Neutralization: After the hydrolysis period, slowly and carefully neutralize the solution to approximately pH 7 using a 1M HCl solution. This step is crucial to prevent the violent reaction of the strong base with the oxidizing agent in the next step.

Part B: Oxidative Cleavage of the Indole Ring

The indole core is a key structural feature for the cannabinoid activity of this class of compounds. Oxidative cleavage will disrupt this ring system, further ensuring the deactivation of the molecule.[11]

  • Oxidation: To the neutralized solution from Part A, slowly add an excess of an oxidizing agent. Two common and effective options are:

    • Potassium Permanganate (KMnO4): Add a 10% solution of KMnO4 dropwise until a persistent purple color remains.

    • Sodium Hypochlorite (Bleach): Add a concentrated bleach solution (10-12% available chlorine).

  • Reaction Time: Stir the mixture at room temperature for at least 2 hours. The disappearance of the purple color (if using KMnO4) indicates the reaction is proceeding.

  • Quenching (if necessary): If using KMnO4, any remaining purple color can be quenched by the careful addition of a small amount of sodium bisulfite.

Part C: Final Waste Collection

  • Containerization: The final, deactivated mixture should be transferred to a properly labeled hazardous waste container. The label should clearly state "Hazardous Waste," list all chemical constituents (including the degradation products), and display the appropriate hazard pictograms.

  • Disposal: The sealed container should be stored in a designated satellite accumulation area. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal via incineration, which is the DEA's recognized method for ensuring a substance is "non-retrievable."[12]

Spill Management

In the event of a spill of this compound powder or solution:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Secure the Area: Prevent entry into the spill zone.

  • Report: Notify your laboratory supervisor and institutional EHS.

  • Cleanup (if trained): Only personnel trained in hazardous spill response should perform the cleanup.

    • Wear appropriate PPE, including a respirator if necessary.

    • For solid spills, gently cover with an absorbent material to avoid raising dust.

    • For liquid spills, absorb with a chemical spill kit absorbent.

    • Collect all contaminated materials in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Conclusion: A Commitment to Safety and Scientific Integrity

The proper disposal of potent research chemicals like this compound is a critical component of responsible scientific practice. It is a direct reflection of our commitment to the safety of our colleagues, the integrity of our research environment, and our stewardship of the broader community. By moving beyond simple compliance and adopting scientifically-validated deactivation procedures, we build a deeper trust in our laboratory operations. This guide provides the framework for such a system. Always consult your institution's specific EHS protocols and remain vigilant in your safety practices.

References

  • Daniels Health. (2024, January 25). How To Safely Dispose of Controlled Substances. [Link]

  • Drug Enforcement Administration. (n.d.). Drug Disposal Information. DEA Diversion Control Division. [Link]

  • Drug Enforcement Administration. (2022, June 16). Researcher's Manual. DEA Diversion Control Division. [Link]

  • Durmazel, S., et al. (2018). Colorimetric Determination of (Aminoalkyl)indole–containing Synthetic Cannabimimetics. ResearchGate. [Link]

  • Fattore, L., & Fratta, W. (2011). Therapeutic Potential and Safety Considerations for the Clinical Use of Synthetic Cannabinoids. PMC. [Link]

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